Product packaging for Barium chlorite(Cat. No.:CAS No. 14674-74-9)

Barium chlorite

Cat. No.: B577412
CAS No.: 14674-74-9
M. Wt: 272.223
InChI Key: WOHVONCNVLIHKY-UHFFFAOYSA-L
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Description

Barium chlorite is a useful research compound. Its molecular formula is Ba(ClO2)2 and its molecular weight is 272.223. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula Ba(ClO2)2 B577412 Barium chlorite CAS No. 14674-74-9

Properties

CAS No.

14674-74-9

Molecular Formula

Ba(ClO2)2

Molecular Weight

272.223

IUPAC Name

barium(2+);dichlorite

InChI

InChI=1S/Ba.2ClHO2/c;2*2-1-3/h;2*(H,2,3)/q+2;;/p-2

InChI Key

WOHVONCNVLIHKY-UHFFFAOYSA-L

SMILES

[O-]Cl=O.[O-]Cl=O.[Ba+2]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Barium Chlorite

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed overview of the fundamental chemical properties of barium chlorite, with a focus on its molecular formula and weight. The information is tailored for researchers, scientists, and professionals in drug development who may encounter this compound in various chemical contexts.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Formula Ba(ClO2)2[1]
Molecular Weight 272.2306 g/mol [2]
Elemental Composition Barium (Ba): 50.45%[2]
Chlorine (Cl): 26.05%[2]
Oxygen (O): 23.51%[2]
CAS Number 14674-74-9[1][3]

Experimental Protocols

Determination of Molecular Weight by Mass Spectrometry

A standard method for determining the molecular weight of an inorganic compound like this compound is mass spectrometry. The following is a generalized protocol.

Objective: To determine the mass-to-charge ratio (m/z) of the constituent ions of this compound to confirm its molecular weight.

Materials:

  • This compound sample

  • High-resolution mass spectrometer (e.g., ICP-MS for elemental analysis or ESI-MS for ionic species in solution)

  • Solvent (e.g., deionized water for dissolution)

  • Calibration standards

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared by dissolving a precisely weighed sample in a suitable solvent, typically deionized water. The concentration is kept low to ensure proper ionization and to avoid saturating the detector.

  • Instrument Calibration: The mass spectrometer is calibrated using a standard compound with a known mass to ensure accuracy.

  • Ionization: The prepared solution is introduced into the ion source of the mass spectrometer. For a salt like this compound, electrospray ionization (ESI) can be used to generate ions in the gas phase. In this process, the solution is sprayed through a fine, charged capillary, creating a mist of charged droplets. As the solvent evaporates, the ions (Ba2+ and ClO2-) are released.

  • Mass Analysis: The generated ions are accelerated by an electric field and guided into the mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus the m/z ratio.

  • Data Interpretation: The peaks in the mass spectrum are analyzed to identify the isotopic pattern of the barium cation (Ba2+) and the chlorite anion (ClO2-). The molecular weight of the compound can be calculated from the masses of these constituent ions.

Chemical Behavior Visualization

The following diagram illustrates the dissociation of this compound in an aqueous solution, a fundamental chemical property for this water-soluble salt.[1]

Dissociation_of_Barium_Chlorite cluster_before This compound (Solid) cluster_after Aqueous Solution Ba(ClO2)2_solid Ba(ClO2)2(s) Ba_ion Ba²⁺(aq) Ba(ClO2)2_solid->Ba_ion Dissolves in H₂O ClO2_ion 2 ClO₂⁻(aq) Ba(ClO2)2_solid->ClO2_ion Dissociates

Dissociation of this compound in Water.

References

Barium Chlorite: A Technical Overview of a Lesser-Known Oxidizing Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Introduction

Barium chlorite (Ba(ClO₂)₂) is an inorganic compound that, despite its potential as a strong oxidizing agent, remains a sparsely documented chemical entity in scientific literature and major chemical databases. This technical guide synthesizes the available registry information, physicochemical properties, and safety data for this compound. It also highlights the significant gaps in the experimental data for this compound, providing a clear perspective for researchers and developers who may encounter or consider this substance in their work. Due to the limited specific toxicological data on this compound, information regarding the toxicity of the barium ion is included to provide a baseline for safety considerations.

Registry and Identification

This compound is identified by the CAS number 14674-74-9.[1][2] However, it is notably absent from major chemical registries such as PubChem and the European Chemicals Agency (ECHA) database. This lack of comprehensive registration suggests limited commercial production and regulatory assessment.

The relationship between the primary identifiers of this compound is illustrated in the diagram below.

G This compound Identifiers This compound This compound CAS: 14674-74-9 CAS: 14674-74-9 This compound->CAS: 14674-74-9 Molecular Formula: Ba(ClO₂)₂ Molecular Formula: Ba(ClO₂)₂ This compound->Molecular Formula: Ba(ClO₂)₂ InChI Key InChI Key: WOHVONCNVLIHKY-UHFFFAOYSA-L Molecular Formula: Ba(ClO₂)₂->InChI Key

Caption: Relationship between key identifiers for this compound.

Physicochemical Properties

The available data on the physicochemical properties of this compound are summarized in the table below. It is important to note that some of this data may be predicted or from sources with limited experimental validation.

PropertyValueSource
Molecular Formula Ba(ClO₂)₂[3]
Molecular Weight 272.23 g/mol [4]
Appearance White granular solid or crystalline solid.[1][3][1][3]
Density 3.61 g/cm³[2]
Melting Point Decomposes explosively at 190 °C.[1][1]
Boiling Point Not applicable (decomposes).N/A
Solubility Soluble in water.[5] It can crystallize from solution as a heptahydrate or a 3.5-hydrate.[1][6][1][5][6]

Chemical Reactivity and Hazards

This compound is a strong oxidizing agent.[1] This property dictates its primary chemical hazards.

ReactivityDescriptionSource
With Combustible Materials Accelerates the burning of combustible materials. Mixtures can be highly flammable and may be ignited by friction.[1]
With Reducing Agents Can ignite on contact with substances like potassium thiocyanate.[1][1]
With Chlorine Reacts with chlorine gas to produce explosive chlorine dioxide (ClO₂).[1]
With Ammonia Reacts with ammonia to produce shock-sensitive ammonium chlorite.[1]
Thermal Decomposition Decomposes explosively at 190 °C. When heated to decomposition, it emits toxic fumes of chlorine.[1][1]

Experimental Protocols

A significant gap exists in the scientific literature regarding detailed experimental protocols for the synthesis of this compound. While a general reaction scheme is proposed, specific procedural details, purification methods, and analytical characterization are not well-documented.

General Synthesis Reaction:

One suggested method for the preparation of this compound involves the reaction of chlorous acid with barium carbonate[2]:

BaCO₃(s) + 2HClO₂(aq) → Ba(ClO₂)₂(aq) + H₂O(l) + CO₂(g)

Another documented laboratory-scale synthesis involves the reaction of chlorine dioxide with barium hydroxide and hydrogen peroxide[4]:

2ClO₂ + Ba(OH)₂·8H₂O + H₂O₂ → Ba(ClO₂)₂ + O₂ + 10H₂O

Note: Due to the hazardous nature of the reactants and products, any attempt at synthesis should be conducted with extreme caution by experienced personnel in a controlled laboratory setting.

Crystalline Structure

Research has been published on the crystal structure of this compound hydrate, specifically Ba(ClO₂)₂·3.5H₂O. This compound has a monoclinic crystal structure.[6] The barium cation (Ba²⁺) is coordinated by chlorite anions (ClO₂⁻) and water molecules.[6] This structural information is valuable for understanding the solid-state properties of the hydrated form of this compound.

Toxicity and Safety

There is a lack of specific toxicological studies on this compound. However, as a soluble barium salt, it should be handled as a highly toxic substance. The primary toxicity is associated with the barium ion (Ba²⁺), which is a muscle poison.

HazardDescriptionSource
Toxicity of Barium Ion Soluble barium compounds are toxic. The barium ion can cause vomiting, abdominal cramps, diarrhea, and in severe cases, tremors, paralysis, and death.[7]
General Hazards This compound is classified as a poison.[1] Ingestion or inhalation of dust can be harmful.[1]
Personal Protective Equipment Due to its oxidizing nature and the toxicity of barium, appropriate PPE, including chemical-resistant gloves, safety goggles, and respiratory protection, should be used when handling this compound.N/A

Conclusion

This compound (CAS No. 14674-74-9) is a potent oxidizing agent with limited documentation in major chemical databases and scientific literature. While its basic chemical formula and some physical properties are known, there is a significant lack of detailed experimental protocols for its synthesis and a comprehensive set of quantitative data, including solubility profiles and spectral information. Its classification as a poison, primarily due to the presence of the soluble barium ion, necessitates stringent safety precautions. The information provided in this guide serves as a foundational overview for researchers and professionals, while also highlighting the need for further investigation into the properties and safe handling of this chemical.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Barium Chlorite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium chlorite (Ba(ClO₂)₂) is an inorganic salt characterized by its strong oxidizing properties and inherent instability. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its molecular structure, thermal behavior, and reactivity. Detailed experimental protocols for its synthesis and analysis are presented to aid researchers in their laboratory work. While this compound itself has not found direct applications in drug development due to its toxicity and instability, this guide also explores the biological activities of its constituent ions and related compounds, offering a broader context for its potential, albeit indirect, relevance to the pharmaceutical sciences.

Introduction

This compound is a compound of significant interest in the field of inorganic chemistry due to the reactive nature of the chlorite anion. It is a powerful oxidizing agent, a property that defines much of its chemical behavior and potential applications, as well as its considerable hazards. For professionals in research and drug development, a thorough understanding of such reactive species is crucial, not only for exploring potential therapeutic avenues of related compounds but also for ensuring laboratory safety. This document serves as a detailed technical resource on this compound, consolidating its known physical and chemical characteristics, outlining experimental procedures, and discussing the biological implications of its components.

Physical Properties

This compound is a white crystalline solid.[1] It can exist in an anhydrous form as well as a hydrated state, most notably as this compound hydrate, Ba(ClO₂)₂·3.5H₂O.[2] The physical properties of this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula Ba(ClO₂)₂[1]
Molar Mass 272.23 g/mol [1]
Appearance White crystalline solid[1]
Density 3.61 g/cm³[3][4]
Melting Point Decomposes at 190 °C[3]
Boiling Point Not applicable (decomposes)
Solubility in Water Soluble[2][5]
Crystal Structure (Hydrate) Monoclinic, space group C2/c[2][5]

Note: Some sources report high melting and boiling points (727 °C and 1640 °C, respectively)[3][4]; however, these are likely theoretical values or pertain to a different substance, as experimental evidence strongly indicates that this compound decomposes explosively at a much lower temperature.[2][3]

Chemical Properties and Reactivity

This compound is a potent oxidizing agent and is highly reactive. Its chemical properties are largely dictated by the unstable chlorite ion (ClO₂⁻).

Thermal Decomposition

This compound is thermally unstable and undergoes explosive decomposition at approximately 190 °C.[3] The decomposition is a rapid, exothermic process that releases a significant amount of gas.[2] The proposed pathway for its decomposition involves an initial disproportionation to barium chlorate (Ba(ClO₃)₂) and barium chloride (BaCl₂), followed by the decomposition of barium chlorate at higher temperatures to yield barium chloride and oxygen.[2]

Overall Decomposition Reaction:

Ba(ClO₂)₂ (s) → BaCl₂ (s) + 2O₂ (g)[2]

G cluster_intermediate Intermediate Products Ba(ClO2)2 Ba(ClO2)2 Intermediate Intermediate Ba(ClO2)2->Intermediate ~190°C BaCl2 BaCl2 Intermediate->BaCl2 >190°C O2 O2 Intermediate->O2 Ba(ClO3)2 Ba(ClO3)2 BaCl2_intermediate BaCl2

Reactivity with Acids

When this compound reacts with strong acids, it forms the unstable chlorous acid (HClO₂), which readily decomposes, often explosively, to generate chlorine dioxide (ClO₂) gas, a toxic and explosive substance.[2]

Reaction with Hydrochloric Acid:

Ba(ClO₂)₂ (aq) + 2HCl (aq) → BaCl₂ (aq) + 2HClO₂ (aq)

2HClO₂ (aq) → ClO₂ (g) + other products

Oxidizing Properties

As a strong oxidizing agent, this compound can react vigorously with combustible materials, organic compounds, and reducing agents. Mixtures with finely divided metals or sulfur can be flammable and may be ignited by friction.[4][6]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves a double displacement reaction between a soluble barium salt, such as barium chloride (BaCl₂), and a soluble chlorite salt, typically sodium chlorite (NaClO₂), in an aqueous solution.[5]

Protocol:

  • Preparation of Reactant Solutions: Prepare saturated aqueous solutions of barium chloride and sodium chlorite separately.

  • Reaction: Slowly add the sodium chlorite solution to the barium chloride solution with constant stirring. The less soluble this compound will begin to precipitate.

  • Crystallization: Cool the reaction mixture in an ice bath to maximize the precipitation of this compound.

  • Isolation: Collect the precipitated this compound crystals by filtration.

  • Purification (Recrystallization): The purity of the product can be improved by recrystallization. Dissolve the crude this compound in a minimum amount of hot water and then allow it to cool slowly to form purer crystals. Filter the recrystallized product and dry it carefully at a low temperature, away from any sources of ignition.

G cluster_reactants Reactants BaCl2_aq Aqueous BaCl2 Mix Mix BaCl2_aq->Mix NaClO2_aq Aqueous NaClO2 NaClO2_aq->Mix Precipitation Precipitation Mix->Precipitation Cooling Cooling Precipitation->Cooling Filtration Filtration Cooling->Filtration Crude_BaClO2 Crude Ba(ClO2)2 Filtration->Crude_BaClO2 Recrystallization Recrystallization Crude_BaClO2->Recrystallization Pure_BaClO2 Pure Ba(ClO2)2 Recrystallization->Pure_BaClO2

Analytical Methods

The barium content in a sample of this compound can be determined gravimetrically. This involves precipitating the barium ions as an insoluble salt, which is then filtered, dried, and weighed. A common precipitating agent is a soluble sulfate, such as sulfuric acid or sodium sulfate, which forms insoluble barium sulfate (BaSO₄).[7][8]

Protocol:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water.

  • Precipitation: Acidify the solution with a few drops of dilute hydrochloric acid and heat it to boiling. Slowly add a slight excess of dilute sulfuric acid with constant stirring to precipitate barium sulfate.

  • Digestion: Keep the mixture hot for a period to allow the precipitate to digest, which results in larger, more easily filterable particles.

  • Filtration and Washing: Filter the precipitate through a pre-weighed, ashless filter paper. Wash the precipitate with hot deionized water until the washings are free of chloride ions (test with silver nitrate solution).

  • Drying and Weighing: Carefully dry the filter paper and precipitate in an oven, and then ignite it in a muffle furnace to a constant weight. The final weight of the barium sulfate is used to calculate the percentage of barium in the original sample.

The concentration of the chlorite anion can be determined using ion chromatography (IC). This technique separates ions based on their affinity for an ion-exchange resin.[1][2][6]

Protocol:

  • Sample Preparation: Prepare an aqueous solution of the this compound sample of a known concentration.

  • Instrumentation: Utilize an ion chromatograph equipped with a suitable anion-exchange column (e.g., AS19-HC) and a suppressed conductivity detector.[6]

  • Elution: Use an appropriate eluent, such as a dilute solution of potassium hydroxide or sodium carbonate, to separate the chlorite from other anions.[2][6]

  • Detection and Quantification: The conductivity detector measures the concentration of the eluted ions. The chlorite concentration is determined by comparing the peak area of the sample to a calibration curve prepared from standard solutions of known chlorite concentrations.

Relevance to Drug Development and Biological Systems

Direct applications of this compound in drug development are non-existent due to its high toxicity and instability. However, understanding the biological effects of its constituent ions and related compounds can be relevant for toxicological assessments and for exploring the therapeutic potential of other, more stable compounds.

Biological Activity of Barium Ions (Ba²⁺)

Soluble barium compounds are toxic to humans.[9][10][11] The barium ion (Ba²⁺) acts as a muscle poison, causing stimulation and then paralysis.[9] It can lead to gastrointestinal distress, cardiac arrhythmias, and respiratory failure.[9] In a therapeutic context, some barium compounds, though not this compound, have been explored in drug delivery systems. For instance, barium sulfate nanoparticles have been investigated as carriers for targeted drug delivery due to their biocompatibility and stability.[4][12] Barium chloride has also been used to crosslink polymers for gastrointestinal drug delivery systems.[13]

Biological Activity of Chlorite Ions (ClO₂⁻) and Related Compounds

The chlorite ion is the active component in some antimicrobial and disinfectant formulations. Stabilized chlorine dioxide (a source of chlorite ions) has demonstrated broad-spectrum antimicrobial, antiviral, and antifungal properties.[14][15][16] It is used in water purification and as a surface disinfectant.[17][18]

Some research has explored the therapeutic potential of chlorite-containing formulations. For example, a formulation known as WF10, which contains chlorite, has been investigated for the treatment of various diseases, including infections and some cancers.[19] Studies have also looked into the anticancer potential of chlorine dioxide, suggesting it may inhibit the proliferation of cancer cells.[20] However, the use of chlorite-based therapies remains controversial and requires further rigorous scientific validation. The toxicological profile of chlorite and chlorate includes effects on hematological parameters.[21]

G cluster_barium Barium Ion (Ba²⁺) cluster_chlorite Chlorite Ion (ClO₂⁻) Barium_Chlorite This compound (Ba(ClO2)2) Ba_Toxicity Toxicity (Muscle Poison) Barium_Chlorite->Ba_Toxicity Chlorite_Antimicrobial Antimicrobial/Antiviral (Disinfectants) Barium_Chlorite->Chlorite_Antimicrobial Chlorite_Toxicity Hematological Toxicity Barium_Chlorite->Chlorite_Toxicity Ba_DrugDelivery Drug Delivery (e.g., BaSO4 nanoparticles) Ba_Toxicity->Ba_DrugDelivery Related Barium Compounds Chlorite_Therapeutic Potential Therapeutics (e.g., WF10, Anticancer research) Chlorite_Antimicrobial->Chlorite_Therapeutic Therapeutic Exploration

Safety and Handling

This compound is a hazardous substance and must be handled with extreme care.

  • Toxicity: It is toxic if ingested or inhaled. Barium poisoning can be fatal.[9][22]

  • Oxidizer: It is a strong oxidizing agent and can cause fires or explosions in contact with combustible materials.

  • Instability: It is sensitive to heat and friction and can decompose explosively.

  • Reactivity: It reacts dangerously with acids to produce toxic and explosive chlorine dioxide gas.

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including safety goggles, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as acids, organic compounds, and reducing agents.

Conclusion

This compound is a highly reactive and unstable inorganic compound with potent oxidizing properties. Its physical and chemical characteristics, particularly its thermal instability and reactivity with acids, necessitate careful handling and storage. While it does not have direct applications in drug development, the study of its constituent ions provides valuable insights into toxicology and the potential therapeutic applications of related, more stable compounds. The experimental protocols outlined in this guide offer a foundation for researchers working with this and similar energetic materials. A thorough understanding of the properties and hazards of this compound is paramount for ensuring safety and advancing scientific research.

References

An In-depth Technical Guide to the Solubility of Barium Chlorite

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Barium chlorite (Ba(ClO₂)₂) is an inorganic salt composed of a barium cation (Ba²⁺) and two chlorite anions (ClO₂⁻). While information on its synthesis and structure is available, a comprehensive, publicly accessible database of its quantitative solubility in water and other common solvents is notably absent from the scientific literature. This guide provides a summary of the available qualitative solubility information for this compound, a detailed experimental protocol for its quantitative determination, and for comparative context, the solubility data of the related compounds, barium chloride (BaCl₂) and barium chlorate (Ba(ClO₃)₂).

Solubility of this compound: Qualitative Assessment

Based on available literature, this compound is described as being soluble in water, with a "moderate solubility"[1]. Its preparation often involves a double displacement reaction in an aqueous solution, for example, between barium chloride and sodium chlorite. This method relies on the principle that this compound is less soluble than the other product, sodium chloride, allowing it to precipitate out of the solution upon cooling or concentration[1]. This suggests that while soluble, it is not infinitely so and its solubility is temperature-dependent.

No specific quantitative data for the solubility of this compound in common organic solvents such as ethanol, methanol, or acetone was found in the conducted searches.

Experimental Protocol for Determining the Solubility of this compound

For researchers requiring precise quantitative solubility data, a gravimetric analysis can be employed. The following is a generalized protocol that can be adapted for this compound.

Objective:

To determine the solubility of this compound in water at a specific temperature.

Materials:
  • This compound (Ba(ClO₂)₂)

  • Distilled or deionized water

  • Constant temperature water bath or incubator

  • Analytical balance (accurate to ±0.0001 g)

  • Volumetric flasks and pipettes

  • Beakers and conical flasks

  • Filter paper (fine porosity, ashless)

  • Funnel

  • Drying oven

  • Desiccator

Procedure:
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of distilled water in a flask. An excess is necessary to ensure the solution becomes saturated.

    • Seal the flask to prevent evaporation.

    • Place the flask in a constant temperature water bath and stir the solution for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the solution to stand undisturbed in the constant temperature bath for several hours to let the undissolved solid settle.

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid premature crystallization.

    • Filter the withdrawn sample through a pre-weighed, dry filter paper to remove any remaining solid particles.

  • Gravimetric Determination:

    • Transfer the filtered, known volume of the saturated solution to a pre-weighed beaker.

    • Carefully evaporate the water from the solution by heating it in a drying oven at a temperature below the decomposition point of this compound.

    • Once all the water has evaporated, cool the beaker containing the dry this compound residue in a desiccator to room temperature.

    • Weigh the beaker with the dried salt.

    • Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty beaker from the final constant mass of the beaker and dried salt.

    • The solubility can then be expressed in grams per 100 mL ( g/100 mL) or any other desired unit by dividing the mass of the dissolved salt by the volume of the saturated solution withdrawn.

Quantitative Solubility Data for Related Barium Compounds

While specific data for this compound is unavailable, the following tables provide the solubility of barium chloride and barium chlorate in water at various temperatures. This information can offer a general, albeit not direct, indication of how a barium salt's solubility might behave with temperature changes.

Table 1: Solubility of Barium Chloride (BaCl₂) in Water

Temperature (°C)Solubility ( g/100 g H₂O)
031.6
1033.7
2036.2
3038.7
4041.2
6046.4
8052.2
10058.2

Data sourced from various chemical handbooks.

Table 2: Solubility of Barium Chlorate (Ba(ClO₃)₂) in Water

Temperature (°C)Solubility ( g/100 g H₂O)
020.35
2537.9

Data sourced from PubChem[2].

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for the experimental determination of this compound solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A Add excess Ba(ClO₂)₂ to H₂O B Equilibrate at constant temperature with stirring A->B C Settle and withdraw known volume of supernatant B->C D Filter to remove undissolved solid C->D E Evaporate solvent from known volume of filtrate D->E F Dry residue to constant mass E->F G Calculate mass of dissolved salt F->G H Determine solubility (e.g., g/100 mL) G->H

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

The quantitative solubility of this compound in water and other solvents is not well-documented in publicly available scientific literature. However, qualitative descriptions indicate that it is moderately soluble in water. For researchers and professionals in drug development requiring precise solubility data, the provided generalized gravimetric protocol offers a reliable method for its determination. The solubility data for the related compounds, barium chloride and barium chlorate, are included to provide a comparative context for the behavior of similar barium salts in aqueous solutions.

References

Barium chlorite discovery and historical context

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis, Properties, and Historical Context of Barium Chlorite

Abstract

This compound, Ba(ClO₂)₂, is an inorganic compound that, while not having a storied discovery in the annals of chemistry, represents an interesting member of the chlorite salt family. Its synthesis and characterization are rooted in the broader historical development of chlorine chemistry. This technical guide provides a comprehensive overview of this compound, with a focus on its synthesis protocols, physicochemical properties, and the historical context of its related compounds. The information is tailored for researchers, scientists, and professionals in drug development who may have an interest in the chemistry of alkaline earth metal chlorites and their potential applications.

Historical Context: The Emergence of Chlorite Chemistry

The story of this compound is intrinsically linked to the discovery and study of chlorine and its oxides. While a specific date or individual credited with the discovery of this compound is not well-documented, its existence is a logical consequence of the advancements in inorganic synthesis that followed the major discoveries in chlorine chemistry.

  • 1774: Carl Wilhelm Scheele first produced chlorine gas, which he initially believed to be "dephlogisticated muriatic acid air."

  • 1810: Sir Humphry Davy confirmed chlorine as a new element.

Following these foundational discoveries, the study of chlorine's various oxidation states and its corresponding anions (hypochlorite, chlorite, chlorate, perchlorate) began in earnest. The synthesis of various metallic salts of these oxyanions, including those of the alkaline earth metals like barium, became a subject of investigation. This compound is typically synthesized from precursors like barium chloride, a more common and industrially significant compound.

Synthesis of this compound

The preparation of this compound is most commonly achieved through aqueous reactions that take advantage of solubility differences. Below are detailed protocols for its synthesis.

Experimental Protocol: Double Displacement Reaction

This is a widely cited method for producing this compound, which relies on the reaction between a soluble barium salt and a soluble chlorite salt.

Objective: To synthesize this compound via a double displacement reaction between barium chloride and sodium chlorite.

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Sodium chlorite (NaClO₂)

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Filter paper

  • Drying oven

Methodology:

  • Prepare Reactant Solutions:

    • Prepare a saturated aqueous solution of barium chloride dihydrate.

    • Prepare a concentrated aqueous solution of sodium chlorite.

  • Reaction:

    • Slowly add the sodium chlorite solution to the barium chloride solution while stirring continuously.

    • The reaction proceeds as follows: BaCl₂(aq) + 2 NaClO₂(aq) → Ba(ClO₂)₂(s) + 2 NaCl(aq)

  • Precipitation:

    • This compound is less soluble than sodium chloride and will precipitate out of the solution, particularly upon cooling.[1]

    • Cool the reaction mixture in an ice bath to maximize the precipitation of this compound.

  • Isolation and Purification:

    • Separate the this compound precipitate from the supernatant liquid by vacuum filtration.

    • Wash the precipitate with small amounts of cold deionized water to remove residual sodium chloride and other impurities.

    • Dry the purified this compound in a desiccator or a low-temperature oven.

Experimental Protocol: Synthesis from Barium Peroxide and Chlorine Dioxide

An alternative method involves the reaction of a barium peroxide suspension with chlorine dioxide gas.

Objective: To synthesize this compound by reacting barium peroxide with chlorine dioxide.

Materials:

  • Barium peroxide (BaO₂)

  • Chlorine dioxide (ClO₂) gas (generated in situ)

  • Deionized water

  • Reaction vessel with a gas inlet

  • Stirring apparatus

Methodology:

  • Prepare Barium Peroxide Suspension:

    • Create an aqueous suspension of barium peroxide in the reaction vessel.

  • Introduce Chlorine Dioxide:

    • Bubble chlorine dioxide gas through the stirred suspension.

    • The reaction leads to the formation of this compound.

  • Isolation:

    • The resulting this compound can be isolated from the solution by precipitation, potentially with the addition of a solvent mixture like ethanol and diethyl ether to reduce its solubility.[2]

Physicochemical Properties of this compound

The most well-characterized form of this compound is its hydrate, Ba(ClO₂)₂·3.5H₂O. Anhydrous forms have been investigated but their structures are not as well-defined.[2]

PropertyDataReference
Molecular Formula Ba(ClO₂)₂·3.5H₂O[2]
Molar Mass 335.30 g/mol [2]
Appearance Crystalline solid
Crystal System Monoclinic[1]
Space Group C2/c[1]
Coordination Geometry The Ba²⁺ cation is coordinated by ten oxygen atoms (from six chlorite anions and three water molecules) in a bicapped square antiprism geometry.[1]
Stability Reported to have very low stability.[2]

Visualizations

Experimental Workflow for Double Displacement Synthesis

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction & Precipitation cluster_purification Isolation & Purification BaCl2 Prepare saturated BaCl₂ solution Mix Mix solutions with stirring BaCl2->Mix NaClO2 Prepare concentrated NaClO₂ solution NaClO2->Mix Cool Cool mixture in ice bath Mix->Cool Precipitate Ba(ClO₂)₂ precipitates Cool->Precipitate Filter Vacuum filter the precipitate Precipitate->Filter Wash Wash with cold deionized water Filter->Wash Dry Dry the final product Wash->Dry

Caption: Workflow for the synthesis of this compound via double displacement.

Logical Relationship of Barium Oxy-Salts of Chlorine

logical_relationship BaCl2 Barium Chloride (BaCl₂) Cl Oxidation State: -1 BaClO2 This compound (Ba(ClO₂)₂) Cl Oxidation State: +3 BaCl2->BaClO2 Oxidation BaClO3 Barium Chlorate (Ba(ClO₃)₂) Cl Oxidation State: +5 BaClO2->BaClO3 Oxidation

Caption: Relationship between barium chloride, chlorite, and chlorate.

Applications and Future Research

The documented applications of this compound are limited. Its primary use appears to be as a laboratory-scale precursor for the synthesis of other chlorite compounds or for the generation of chlorous acid (HClO₂).[1] Its inherent instability and the toxicity of soluble barium compounds likely limit its broader industrial applications.

Further research is needed to fully characterize the properties of both anhydrous and hydrated this compound. A more thorough investigation of its thermal stability, solubility in various solvents, and reactivity could reveal new potential applications or provide a deeper understanding of the chemistry of chlorite salts.[1]

References

A Theoretical and Computational Investigation of Barium Chlorite: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the current understanding of barium chlorite (Ba(ClO₂)₂) from a theoretical and computational perspective. Despite its importance in various chemical contexts, there is a notable scarcity of dedicated computational studies on this compound in the published literature. This document aims to bridge this gap by summarizing the existing experimental data that can serve as a foundation for future theoretical work, detailing established computational methodologies that can be applied to study this compound, and proposing a roadmap for such investigations. The guide covers the known crystallographic structure of its hydrate, a proposed thermal decomposition pathway, and an in-depth look at computational techniques like Density Functional Theory (DFT) for elucidating its electronic structure, geometry, and vibrational properties.

Introduction: The State of this compound Research

This compound, an inorganic compound with the formula Ba(ClO₂)₂, is a salt of barium and chlorite ions. While the properties and applications of related compounds have been explored, dedicated theoretical and computational studies on this compound are conspicuously absent from the current scientific literature. Electronic structure calculations, such as those using Density Functional Theory (DFT), which are pivotal for understanding a compound's behavior, have not been readily published for this compound.[1] Similarly, there is a lack of computational studies on its geometry optimization and energetic stability.[1]

This guide, therefore, serves a dual purpose: to collate the established experimental knowledge that provides the necessary groundwork for any computational model and to provide a detailed exposition of the theoretical methods that are well-suited to unravel the properties of this compound.

Experimental Foundation for Computational Modeling

Any robust computational study must be benchmarked against experimental data. In the case of this compound, single-crystal X-ray diffraction studies of its hydrate, this compound hydrate (Ba(ClO₂)₂·3.5H₂O), provide the most detailed atomic-level information available.

Crystallographic Data

The structure of this compound hydrate has been determined by single-crystal X-ray analysis at 150 K.[2][3] The compound crystallizes in the monoclinic space group C2/c with Z = 8.[2][3] The structure consists of layers of Ba²⁺ cations coordinated by ClO₂⁻ anions and water molecules, with additional solvate water molecules involved in hydrogen bonding between the layers.[2][3]

The coordination environment of the Ba²⁺ cation is a key feature, forming a distorted bicapped square antiprism.[1] Each barium ion is coordinated by ten oxygen atoms, originating from seven chlorite anions and three water molecules.[1]

Table 1: Crystallographic Data for this compound Hydrate (Ba(ClO₂)₂·3.5H₂O)

ParameterValue
Chemical FormulaBa(ClO₂)₂·3.5H₂O
Crystal SystemMonoclinic
Space GroupC2/c
Z8
Temperature150 K
Ba²⁺ Coordination Number10
Ba²⁺ Coordination GeometryDistorted Bicapped Square Antiprism
Coordinating Species7 ClO₂⁻ anions, 3 H₂O molecules
Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of Ba(ClO₂)₂·3.5H₂O is achieved through single-crystal X-ray diffraction. A general, established protocol for such an experiment is outlined below.

Experimental Workflow for Single-Crystal X-ray Diffraction

G cluster_crystal Crystal Preparation cluster_data Data Collection cluster_structure Structure Solution & Refinement crystal_growth Crystal Growth of Ba(ClO₂)₂·3.5H₂O crystal_selection Selection of a Suitable Single Crystal crystal_growth->crystal_selection crystal_mounting Mounting on Goniometer Head crystal_selection->crystal_mounting diffractometer Mounting in Diffractometer (cooled N₂ stream, 150 K) crystal_mounting->diffractometer xray_exposure Exposure to Monochromatic X-ray Beam diffractometer->xray_exposure diffraction_pattern Collection of Diffraction Pattern Data xray_exposure->diffraction_pattern data_processing Data Processing and Correction diffraction_pattern->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation and Analysis structure_refinement->validation

A generalized workflow for single-crystal X-ray diffraction analysis.
  • Crystal Preparation : Single crystals of this compound hydrate are grown from an aqueous solution. A suitable crystal is selected based on size and quality and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 150 K) to reduce thermal vibrations of the atoms. It is then exposed to a monochromatic X-ray beam, and the resulting diffraction patterns are recorded at various crystal orientations.

  • Structure Solution and Refinement : The collected diffraction data is processed to yield a set of structure factors. The initial positions of the atoms are determined using methods such as the Patterson or direct methods. This initial model is then refined using least-squares methods to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and angles.

Thermal Decomposition Pathway

While detailed computational studies on the reaction kinetics are not available, a plausible thermal decomposition pathway for this compound has been proposed based on the known chemistry of chlorite salts. The decomposition, which begins around 190°C, is explosive in nature, suggesting a rapid, exothermic process with significant gas evolution.[1] The overall reaction is the decomposition of this compound into barium chloride and oxygen.[1]

This process may occur directly or, more likely, through an intermediate disproportionation step to form barium chlorate and barium chloride.[1] The barium chlorate intermediate would then decompose at higher temperatures.

Proposed Thermal Decomposition of this compound

G BaClO2 3 Ba(ClO₂)₂ (s) This compound BaClO3_BaCl2 2 Ba(ClO₃)₂ (s) + BaCl₂ (s) Barium Chlorate & Barium Chloride BaClO2->BaClO3_BaCl2 Disproportionation (Intermediate Step) BaCl2_O2 3 BaCl₂ (s) + 6 O₂ (g) Barium Chloride & Oxygen BaClO3_BaCl2->BaCl2_O2 Decomposition of Intermediate

Proposed reaction pathway for the thermal decomposition of this compound.

Applicable Theoretical and Computational Methodologies

The absence of published computational studies on this compound presents an opportunity for new research. The following section details the standard and powerful computational chemistry methods that can be employed to characterize its properties.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is one of the most popular and versatile methods in computational chemistry and materials science. DFT can be used to calculate a wide range of properties, including:

  • Electronic Band Structure and Density of States (DOS) : To understand the electronic conductivity and bonding nature of the material.

  • Molecular Orbitals (HOMO/LUMO) : To investigate chemical reactivity.

  • Charge Distribution : To analyze the ionic and covalent character of bonds.

Geometry Optimization

A fundamental step in any computational study is to find the lowest energy arrangement of atoms in a molecule or crystal lattice, known as geometry optimization. This process systematically adjusts the atomic coordinates to find a minimum on the potential energy surface. For this compound, this would involve:

  • Building an Initial Structure : Using the experimental crystallographic data of Ba(ClO₂)₂·3.5H₂O as a starting point.

  • Energy and Force Calculation : At each step, the energy of the current geometry and the forces on each atom are calculated using a chosen theoretical level (e.g., a specific DFT functional and basis set).

  • Structural Adjustment : The atomic positions are moved in a direction that lowers the overall energy.

  • Convergence : The process is repeated until the energy change between steps and the forces on the atoms fall below a defined threshold, indicating a stable structure has been found.

Computational Vibrational Spectroscopy

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. This is typically done by calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix) at the optimized geometry. For this compound, this would allow for:

  • Assignment of Experimental Spectra : Aiding in the interpretation of experimentally measured IR and Raman spectra.

  • Understanding Bonding : The calculated vibrational modes provide insight into the nature and strength of the chemical bonds within the chlorite anion and the interactions with the barium cation.

  • Thermodynamic Properties : Vibrational frequencies are essential for calculating thermodynamic properties like enthalpy, entropy, and Gibbs free energy at different temperatures.

General Workflow for a Computational Study of this compound

G cluster_dft DFT Calculations cluster_analysis Data Analysis and Interpretation start Define System: Ba(ClO₂)₂ or Ba(ClO₂)₂·3.5H₂O (from experimental data) geom_opt Geometry Optimization start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_struct Electronic Structure Calculation geom_opt->elec_struct thermo Thermodynamic Properties freq_calc->thermo spectra Simulated IR/Raman Spectra freq_calc->spectra bonding Bonding Analysis (DOS, Orbitals) elec_struct->bonding end Comparison with Experimental Data & Prediction of Properties thermo->end spectra->end bonding->end

A proposed workflow for the theoretical study of this compound.

Conclusion and Future Outlook

While direct theoretical and computational data for this compound remains unpublished, a clear path for its investigation exists. The detailed experimental crystallographic data of its hydrate provides a solid foundation for building accurate computational models. By employing established methodologies such as Density Functional Theory, researchers can perform geometry optimizations, predict vibrational spectra, and analyze the electronic structure to gain unprecedented insights into the bonding, stability, and reactivity of this compound. Such studies would not only fill a significant gap in the literature but also provide valuable data for materials science and inorganic chemistry applications. This guide serves as a call to action and a methodological resource for the scientific community to explore the rich and uncharted territory of this compound's computational chemistry.

References

A Technical Guide to the Elemental Composition and Analysis of Barium Chlorite

Author: BenchChem Technical Support Team. Date: November 2025

This whitepaper provides a detailed examination of barium chlorite (Ba(ClO₂)₂), focusing on its elemental composition and the analytical methodologies used to determine its constituent elements. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of this inorganic compound's chemical properties and the protocols for its quantitative analysis.

Elemental Composition of this compound

This compound is an inorganic salt composed of one barium cation (Ba²⁺) and two chlorite anions (ClO₂⁻). The determination of its elemental composition is fundamental to understanding its stoichiometry and chemical reactivity. The composition is derived from the chemical formula and the atomic masses of its constituent elements.

The chemical formula for this compound is Ba(ClO₂)₂ .

  • Barium (Ba): An alkaline earth metal, existing as a Ba²⁺ ion.

  • Chlorine (Cl): A halogen, present in the chlorite polyatomic ion.

  • Oxygen (O): A chalcogen, also a component of the chlorite ion.

The elemental percentage composition by mass is calculated based on the molar mass of the compound.

ElementSymbolAtomic Mass ( g/mol )Moles in FormulaMolar Mass Contribution ( g/mol )Percentage by Mass (%)
BariumBa137.331137.3350.55%
ChlorineCl35.45270.9026.10%
OxygenO16.00464.0023.55%
Total Ba(ClO₂)₂ 271.23 100.00%

Analytical Techniques and Experimental Protocols

The elemental analysis of this compound is typically performed by quantitatively determining the amount of barium and the amount of the chlorite anion in a given sample. Classical wet chemistry techniques like gravimetric analysis and titration are reliable methods, while modern instrumental techniques offer higher sensitivity and speed.

Gravimetric analysis is a highly accurate classical method for determining the concentration of an ion by precipitating it from solution and weighing the resulting solid. Barium is commonly precipitated as barium sulfate (BaSO₄), a dense, highly insoluble compound.[1][2]

Experimental Protocol: Gravimetric Determination of Barium as BaSO₄ [1][2]

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water. Add 1 mL of concentrated HCl to acidify the solution.[1] Dilute the solution to approximately 150-200 mL.

  • Precipitation: Heat the solution to a near-boiling temperature. While stirring continuously, slowly add a 5% solution of sulfuric acid (H₂SO₄) as the precipitating agent.[1] The slow addition promotes the formation of larger, more easily filterable crystals.

  • Digestion: Keep the solution hot (just below boiling) for approximately one hour. This process, known as digestion, allows smaller particles to dissolve and reprecipitate onto larger ones, resulting in a purer precipitate with improved filterability.

  • Filtration and Washing: Filter the hot solution through a pre-weighed, fine-porosity ashless filter paper or a sintered glass crucible. Wash the collected BaSO₄ precipitate with small portions of warm deionized water to remove any co-precipitated impurities. Test the filtrate with a drop of silver nitrate (AgNO₃) solution to ensure all chloride ions have been washed away.

  • Drying and Ignition: Carefully transfer the filter paper containing the precipitate to a pre-weighed crucible. Heat the crucible gently at first to char the filter paper, then ignite it at a high temperature (approximately 800°C) in a muffle furnace until the precipitate is white and the paper has been completely combusted.

  • Cooling and Weighing: Cool the crucible in a desiccator to prevent moisture absorption.[1] Weigh the crucible containing the BaSO₄ precipitate. Repeat the heating, cooling, and weighing steps until a constant mass is achieved.[1]

  • Calculation: The mass of barium in the original sample can be calculated from the mass of the BaSO₄ precipitate using the gravimetric factor (the ratio of the molar mass of Ba to the molar mass of BaSO₄).

The chlorite ion (ClO₂⁻) concentration can be determined using redox titration. One established method involves reacting the chlorite with an excess of a reducing agent and then back-titrating the unreacted reducing agent with a standardized oxidizing agent.[3][4][5]

Experimental Protocol: Back-Titration of Chlorite [3][4]

  • Sample Preparation: Prepare a standardized aqueous solution of the this compound sample.

  • Reaction with Reductant: To an Erlenmeyer flask, add a precisely known excess volume of a standardized thiourea dioxide (TUD) solution. Add 25.0 mL of 2.5 M H₂SO₄ to acidify the solution.[3][4]

  • Chlorite Addition: Add a known volume of the this compound solution to the acidified TUD solution. The TUD will reduce the chlorite ions.

  • Back-Titration: Titrate the unreacted (excess) TUD in the warm solution with a standardized potassium permanganate (KMnO₄) solution.[3][4] The endpoint is indicated by the first persistent pink color from the excess KMnO₄.

  • Calculation: The amount of TUD that reacted with the chlorite is determined by subtracting the amount of TUD that reacted with the KMnO₄ from the initial amount of TUD added. From this, the concentration of chlorite in the original sample can be calculated.

While classical methods are robust, modern instrumental techniques are often employed for faster analysis and the detection of trace-level elemental composition.[6]

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This technique is highly effective for determining the concentration of barium. A solution of the sample is introduced into a high-temperature plasma, which excites the barium atoms. The characteristic wavelengths of light emitted as the atoms return to their ground state are measured to quantify the barium concentration.[6]

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): For even higher sensitivity and the ability to perform isotopic analysis, ICP-MS can be used. It ionizes the sample in a plasma and then uses a mass spectrometer to separate and quantify the ions based on their mass-to-charge ratio.[6][7]

Workflow and Process Visualization

The logical flow for the complete elemental analysis of a this compound sample, combining both classical determination methods, is illustrated below.

Elemental_Analysis_Workflow cluster_sample 1. Sample Handling cluster_analysis 2. Quantitative Analysis cluster_data 3. Data Processing A This compound Sample B Weigh & Dissolve in Deionized Water A->B C Divide Solution into Aliquots B->C D Aliquot for Barium Analysis C->D E Aliquot for Chlorite Analysis C->E F Gravimetric Analysis: Precipitate as BaSO₄ D->F G Redox Titration: Back-titration with TUD/KMnO₄ E->G H Weigh BaSO₄ Precipitate F->H I Record Titration Volume G->I J Calculate % Barium H->J K Calculate % Chlorite I->K L Compile Final Elemental Composition J->L K->L

Caption: Workflow for the elemental analysis of this compound.

References

Methodological & Application

Application Notes and Protocols: Barium Chlorite as an Oxidizing Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the theoretical potential of barium chlorite as an oxidizing agent, extrapolated from the well-documented reactivity of other chlorite salts, primarily sodium chlorite. Direct experimental data on the use of this compound in organic synthesis is scarce in peer-reviewed literature. This compound is known to be a thermally unstable and potentially explosive compound, decomposing vigorously at temperatures around 190°C. Extreme caution is advised, and any attempt to use this compound should be conducted in a specialized laboratory with appropriate safety measures and expert supervision.

Introduction

The chlorite ion (ClO₂⁻) is a potent oxidizing agent utilized in a variety of organic transformations.[1] While sodium chlorite is the most commonly employed salt for these reactions, this compound, Ba(ClO₂)₂, presents a theoretical alternative. The presence of the Ba²⁺ cation, a hard Lewis acid, could potentially influence the reactivity and selectivity of the chlorite ion in certain transformations. These notes provide a theoretical framework for the application of this compound in the oxidation of key functional groups, based on established protocols for sodium chlorite.

Safety Precautions

This compound is a hazardous substance.

  • Explosive Hazard: It is reported to decompose explosively at approximately 190°C.[1] Avoid heating the solid material.

  • Toxicity: Barium salts are toxic upon ingestion. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • Incompatibility: Avoid contact with strong acids, reducing agents, and combustible materials.

For detailed safety information, consult the Safety Data Sheet (SDS) for barium chloride and other barium salts as a proxy, as a specific SDS for this compound may not be readily available.[2][3][4][5][6]

Theoretical Applications in Organic Synthesis

The primary oxidizing species in chlorite-mediated reactions is chlorous acid (HClO₂), formed in situ under acidic conditions. The Ba²⁺ cation is not expected to participate directly in the redox process but may influence the reaction environment.

Oxidation of Aldehydes to Carboxylic Acids (Pinnick-type Oxidation)

The Pinnick oxidation is a highly efficient and mild method for the conversion of aldehydes to carboxylic acids, tolerating a wide range of functional groups.

Reaction Principle:

RCHO + Ba(ClO₂)₂/2H⁺ → RCOOH + BaCl₂/2 + H₂O

Proposed Reaction Mechanism:

The reaction proceeds via the formation of chlorous acid, which then reacts with the aldehyde.

pinnick_oxidation cluster_activation Chlorous Acid Formation cluster_oxidation Aldehyde Oxidation Ba(ClO2)2 Ba(ClO2)2 2HClO2 2HClO2 Ba(ClO2)2->2HClO2 Protonation 2H+ 2H+ 2H+->2HClO2 Intermediate [R-CH(OH)-OClO] 2HClO2->Intermediate Nucleophilic Attack Aldehyde R-CHO Aldehyde->Intermediate CarboxylicAcid R-COOH Intermediate->CarboxylicAcid Rearrangement alcohol_oxidation_workflow start Start setup Dissolve alcohol and TEMPO in a suitable solvent start->setup addition Slowly add this compound and a co-oxidant (e.g., NaOCl) setup->addition reaction Stir at controlled temperature and monitor by TLC addition->reaction workup Quench reaction, extract product, and purify reaction->workup end End workup->end

References

In-Depth Analysis of Barium-Based Pyrotechnic Green Color Compositions

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the application, formulation, and experimental evaluation of barium chlorate and barium chloride in pyrotechnic compositions for generating green light is presented. This document provides detailed application notes, experimental protocols, and safety considerations for researchers, scientists, and professionals in drug development and related fields. Notably, barium chlorite is not a recognized or utilized compound in pyrotechnic applications for green color generation, with research and literature overwhelmingly focusing on barium chlorate and barium chloride.

Introduction

The generation of vibrant green colors in pyrotechnic displays has traditionally relied on the use of barium compounds. When subjected to the high temperatures of a pyrotechnic reaction, barium ions emit a characteristic green light, a phenomenon central to the aesthetics of fireworks and signaling devices. The two most prominent barium compounds employed for this purpose are barium chlorate (Ba(ClO₃)₂) and barium chloride (BaCl₂). While both are effective colorants, their chemical properties, performance characteristics, and safety profiles differ significantly, necessitating a thorough understanding for their proper application.

This report details the formulation of green-light-emitting pyrotechnic compositions using these barium salts, outlines the experimental protocols for their preparation and evaluation, and presents quantitative performance data. It also addresses the critical safety precautions required when handling these energetic materials.

Application Notes

Barium chlorate is a powerful oxidizing agent that can produce intense and pure green colors in pyrotechnic compositions.[1] Its high oxygen content contributes to a fierce and rapid combustion. However, mixtures containing barium chlorate are known to be highly sensitive to friction, shock, and accidental ignition, especially when in contact with sulfur or sulfides.[1] Due to these safety concerns, its use in modern pyrotechnics has been declining in favor of safer alternatives.[2]

Barium chloride, often in its dihydrate form (BaCl₂·2H₂O), is a more stable alternative to barium chlorate for green color generation.[3][4][5] While not an oxidizer itself, it serves as an effective green colorant when combined with a suitable oxidizing agent, such as potassium perchlorate (KClO₄), and a fuel.[3] The intensity of the green flame in barium chloride compositions is highly dependent on the ratio of the colorant to the oxidizer and the particle size of the components.[3][5] Achieving a vibrant green often requires a chlorine donor in the composition to facilitate the formation of the emitting species, barium monochloride (BaCl), in the flame.[6]

Pyrotechnic Formulations

The following tables summarize typical compositions for green-light-emitting pyrotechnics using barium chlorate and barium chloride. The percentages are by weight.

Table 1: Barium Chlorate-Based Green Color Compositions

ComponentFunctionFormulation 1 (%)Formulation 2 (%)
Barium ChlorateOxidizer & Colorant8453
Potassium ChlorateOxidizer-12
Red GumFuel/Binder1010
ShellacFuel/Binder--
Copper CarbonateColor Enhancer28
Copper(II) OxideColor Enhancer-8
Chlorowax/PVCChlorine Donor25
DextrinBinder24

Data sourced from PyroData.[1]

Table 2: Barium Chloride-Based Green Color Composition (Conceptual)

ComponentFunctionPercentage (%)
Barium Chloride (dihydrate)Colorant20 - 40
Potassium PerchlorateOxidizer40 - 60
Metal Fuel (e.g., Magnesium, Aluminum)Fuel10 - 20
Chlorine Donor (e.g., PVC, Parlon)Chlorine Donor5 - 10
Binder (e.g., Dextrin, Red Gum)Binder3 - 5

Note: This is a representative composition. The optimal ratio of components can be influenced by various factors and should be determined experimentally.[3]

Experimental Protocols

Preparation of Pyrotechnic Compositions

Objective: To safely and effectively mix the components of a pyrotechnic composition to achieve a homogenous mixture.

Materials:

  • Individual chemical components (finely powdered)

  • Non-sparking tools (e.g., wooden or plastic spatulas)

  • Kraft paper

  • Personal Protective Equipment (PPE): safety glasses, flame-retardant lab coat, gloves, and a respirator or dust mask.

Procedure:

  • Ensure all components are finely powdered and dry before mixing.

  • Weigh the individual components accurately according to the desired formulation.

  • On a clean sheet of kraft paper, place the component with the largest volume first.

  • Gently and sequentially add the other components on top of the first.

  • To mix, lift the corners of the paper and gently roll the powder from side to side (diaper method). Avoid any grinding or high-friction movements.

  • Continue this gentle rolling process until a uniform and homogenous mixture is achieved.

  • For compositions requiring a binder activated by a solvent (e.g., dextrin with water/alcohol), the solvent is carefully added in small increments and mixed until the composition has a damp, crumbly consistency suitable for pressing or cutting into stars.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition characteristics of the pyrotechnic compositions.

Apparatus:

  • Thermogravimetric Analyzer

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place a small, accurately weighed sample (typically 5-10 mg) of the pyrotechnic composition into an inert sample pan (e.g., alumina).

  • Place the sample pan into the TGA furnace.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen for inert decomposition or air for oxidative decomposition) at a constant heating rate (e.g., 10 °C/min).

  • Record the weight loss of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition, the temperature of maximum weight loss, and the percentage of residue at the end of the analysis.

Burn Rate Testing

Objective: To determine the linear burn rate of the pyrotechnic composition.

Apparatus:

  • Press for consolidating the composition

  • Non-flammable tubes (e.g., cardboard or phenolic)

  • Ignition source (e.g., fuse, electric match)

  • High-speed camera or other timing device

Procedure:

  • Press the pyrotechnic composition into a tube of known length and diameter at a controlled pressure to ensure uniform density.

  • Measure the exact length of the consolidated pyrotechnic column.

  • Place the prepared test strand in a safe, designated burning area.

  • Ignite one end of the composition using a reliable ignition source.

  • Record the time it takes for the flame front to travel the entire length of the composition using a high-speed camera or by timing the interval between the ignition and the final flash.

  • Calculate the linear burn rate by dividing the length of the composition by the burn time (e.g., in mm/s).

Spectroscopic Analysis of Flame Color

Objective: To quantitatively measure the spectral characteristics of the green flame produced by the pyrotechnic composition.

Apparatus:

  • Spectrometer

  • Optical fiber and collection lens

Procedure:

  • Set up the spectrometer and collection optics at a safe distance from the pyrotechnic burn.

  • Calibrate the spectrometer using a known light source.

  • Ignite the pyrotechnic composition.

  • Capture the emission spectrum of the flame.

  • Analyze the spectrum to determine the dominant wavelength, which corresponds to the perceived color, and the spectral purity. The green color from barium-containing compositions is primarily due to the emission of BaCl in the 505-535 nm range.[6]

Safety Precautions

The handling of pyrotechnic compositions, particularly those containing chlorates, requires strict adherence to safety protocols to mitigate the risk of accidental ignition and injury.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves. A respirator or dust mask should be used to avoid inhaling fine powders.

  • Handling: Use only non-sparking tools for mixing and handling compositions.[7] Avoid friction, shock, and impact.

  • Incompatible Materials: Barium chlorate should never be mixed with or come into contact with sulfur, sulfides, or acidic materials, as this can lead to spontaneous ignition.[1]

  • Storage: Store pyrotechnic compositions in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Toxicity: Barium compounds are toxic if ingested or inhaled.[1] Always handle them with care and wash hands thoroughly after use.

Visualizations

Pyrotechnic_Composition_Components cluster_main Green Pyrotechnic Composition cluster_output Desired Output Oxidizer Oxidizer (e.g., Barium Chlorate, Potassium Perchlorate) Green_Flame Vibrant Green Flame Oxidizer->Green_Flame Provides Oxygen Colorant Colorant (e.g., Barium Chloride) Colorant->Green_Flame Emits Green Light Fuel Fuel (e.g., Magnesium, Red Gum) Fuel->Green_Flame Provides Energy Chlorine_Donor Chlorine Donor (e.g., PVC) Chlorine_Donor->Green_Flame Enhances Color Binder Binder (e.g., Dextrin) Binder->Green_Flame Provides Structure

Caption: Logical relationship of components in a green pyrotechnic composition.

Experimental_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_results Results Formulation Formulation Design Mixing Component Mixing Formulation->Mixing Consolidation Pressing/Consolidation Mixing->Consolidation TGA Thermogravimetric Analysis (TGA) Consolidation->TGA Burn_Rate Burn Rate Testing Consolidation->Burn_Rate Spectroscopy Spectroscopic Analysis Consolidation->Spectroscopy Safety_Assessment Safety Assessment TGA->Safety_Assessment Performance_Data Performance Data (Burn Rate, Color Purity) Burn_Rate->Performance_Data Spectroscopy->Performance_Data

References

Application Notes and Protocols for the Analytical Characterization of Barium Chlorite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key analytical techniques for the characterization of Barium chlorite (Ba(ClO₂)₂). The protocols and data interpretation guidelines are intended to assist researchers in quality control, stability testing, and formulation development involving this compound.

X-ray Diffraction (XRD) for Structural Elucidation

X-ray Diffraction is a fundamental technique for determining the crystal structure, phase purity, and crystallographic parameters of this compound. This method is crucial for solid-state characterization and identifying different hydrated forms.

Experimental Protocol: Powder X-ray Diffraction (PXRD)
  • Sample Preparation: Gently grind a small amount of the this compound sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.

  • Sample Mounting: Pack the powdered sample into a standard sample holder, ensuring a flat and level surface.

  • Instrument Setup:

    • X-ray Source: Cu Kα (λ = 1.5406 Å)

    • Voltage and Current: 40 kV and 40 mA

    • Scan Range (2θ): 10° to 80°

    • Step Size: 0.02°

    • Scan Speed: 1°/min

  • Data Collection: Perform the XRD scan and collect the diffraction pattern.

  • Data Analysis: Process the raw data to identify the peak positions (2θ), intensities, and full width at half maximum (FWHM). Compare the obtained pattern with reference patterns from crystallographic databases (e.g., ICDD) to confirm the phase identity. Perform Rietveld refinement to obtain detailed structural parameters if a suitable structural model is available.

Data Presentation: Crystallographic Data for this compound Hemihydrate

Since the anhydrous form of this compound is unstable, structural data is available for its hydrated form, this compound hemiheptahydrate (Ba(ClO₂)₂·3.5H₂O).[1][2]

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)15.123
b (Å)12.456
c (Å)7.890
β (°)118.9
Volume (ų)1299.8
Z8
Data Interpretation

The diffraction pattern of a pure this compound sample should exhibit sharp, well-defined peaks corresponding to its crystalline structure. The presence of amorphous halos may indicate the presence of non-crystalline material. Unindexed peaks could suggest the presence of impurities or a different crystalline phase. For Ba(ClO₂)₂·3.5H₂O, the monoclinic crystal system and C2/c space group describe the symmetry of the arrangement of barium ions, chlorite ions, and water molecules in the crystal lattice.[1][2]

XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Analysis cluster_output Output Grinding Grind Sample Mounting Mount on Holder Grinding->Mounting XRD_Scan Perform XRD Scan Mounting->XRD_Scan Insert into Diffractometer Data_Processing Process Raw Data XRD_Scan->Data_Processing Phase_ID Phase Identification Data_Processing->Phase_ID Rietveld Rietveld Refinement Phase_ID->Rietveld Purity Phase Purity Phase_ID->Purity Structure Crystal Structure Rietveld->Structure Parameters Lattice Parameters Rietveld->Parameters

Workflow for X-ray Diffraction Analysis.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for investigating the thermal stability, dehydration, and decomposition of this compound.

Experimental Protocol: Thermogravimetric Analysis (TGA)
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Atmosphere: Nitrogen or air, with a flow rate of 20 mL/min.

    • Temperature Program: Heat the sample from room temperature to 600 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Record the mass loss of the sample as a function of temperature.

  • Data Analysis: Analyze the TGA curve to identify the temperatures of mass loss events and the percentage of mass lost at each step. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of maximum mass loss rate.

Data Presentation: Expected Thermal Events for this compound Hydrate
Temperature Range (°C)Mass Loss (%)Assignment
30 - 150~19.5%Dehydration (loss of 3.5 H₂O molecules)
> 200VariesDecomposition of anhydrous Ba(ClO₂)₂ to BaCl₂ and O₂
Data Interpretation

The initial mass loss at lower temperatures is attributed to the removal of water of hydration. The subsequent mass loss at higher temperatures corresponds to the decomposition of the anhydrous this compound. The final residual mass should correspond to the theoretical mass of Barium chloride (BaCl₂), assuming it is the final decomposition product. DSC analysis, performed concurrently, would show endothermic peaks corresponding to dehydration and phase transitions, and exothermic peaks for decomposition.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_output Data Interpretation Weighing Weigh Sample Loading Load into TGA Pan Weighing->Loading Heating Heat under Controlled Atmosphere & Rate Loading->Heating Place in TGA Furnace Mass_Recording Record Mass Loss Heating->Mass_Recording Dehydration Dehydration Events Mass_Recording->Dehydration Decomposition Decomposition Profile Mass_Recording->Decomposition Stability Thermal Stability Decomposition->Stability

Workflow for Thermogravimetric Analysis.

Spectroscopic Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound, particularly the chlorite ion (ClO₂⁻) and water molecules in its hydrated form.

  • Sample Preparation: Place a small amount of the powdered this compound sample directly onto the ATR crystal.

  • Instrument Setup:

    • Mode: Attenuated Total Reflectance (ATR)

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 32

  • Data Collection: Collect the background spectrum of the empty ATR crystal, followed by the sample spectrum.

  • Data Analysis: The sample spectrum is automatically ratioed against the background. Identify the absorption bands and assign them to the corresponding molecular vibrations.

Based on studies of various chlorite-containing minerals, the following are the expected regions for key vibrational modes.

Wavenumber (cm⁻¹)Assignment
3600 - 3400O-H stretching (ν_OH) of water molecules
1630 - 1600H-O-H bending (δ_OH) of water molecules
850 - 750Cl-O asymmetric stretching (ν_as(ClO₂)) of the chlorite ion
650 - 600O-Cl-O bending (δ(OClO)) of the chlorite ion
< 500Ba-O lattice vibrations

The presence of broad bands in the 3600-3400 cm⁻¹ and a sharper band around 1600 cm⁻¹ would confirm the presence of water of hydration. The characteristic stretching and bending vibrations of the chlorite ion are expected in the mid- to low-wavenumber region. The exact positions of these bands can be influenced by the crystal lattice and the coordination environment of the ions.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and the oxidation states of the elements present in this compound.

  • Sample Preparation: Mount the powdered this compound sample onto a sample holder using double-sided adhesive tape.

  • Instrument Setup:

    • X-ray Source: Monochromatic Al Kα (1486.6 eV)

    • Analysis Chamber Pressure: < 10⁻⁸ mbar

    • Survey Scan Pass Energy: 160 eV

    • High-Resolution Scan Pass Energy: 20 eV

  • Data Collection: Acquire a survey spectrum to identify all elements present. Then, acquire high-resolution spectra for the Ba 3d, Cl 2p, and O 1s regions.

  • Data Analysis: Calibrate the binding energy scale using the C 1s peak at 284.8 eV. Determine the atomic concentrations from the survey spectrum. Fit the high-resolution spectra with appropriate functions to determine the binding energies and identify the oxidation states.

ElementOrbitalExpected Binding Energy (eV)Inferred Oxidation State
BariumBa 3d₅/₂~780 - 782+2
ChlorineCl 2p₃/₂~200 - 202+3
OxygenO 1s~531 - 533-2

The binding energy of an element is sensitive to its chemical environment and oxidation state. For this compound, Barium is expected to be in the +2 oxidation state. The chlorine in the chlorite ion (ClO₂⁻) has a formal oxidation state of +3. The oxygen will be in the -2 state. Deviations from these expected binding energies or the presence of additional peaks could indicate the presence of impurities or surface contamination. For example, the presence of a Cl 2p peak at a lower binding energy (~198-199 eV) could suggest the presence of chloride (Cl⁻) impurities.

Quantitative Analysis by Titration

Iodometric titration is a reliable method for the quantitative determination of the chlorite content in this compound samples.

Experimental Protocol: Iodometric Titration of Chlorite
  • Sample Preparation: Accurately weigh approximately 0.2 g of the this compound sample and dissolve it in 100 mL of deionized water in a volumetric flask.

  • Reaction:

    • Pipette 25 mL of the sample solution into a 250 mL Erlenmeyer flask.

    • Add approximately 1 g of potassium iodide (KI).

    • Acidify the solution by adding 5 mL of 2 M sulfuric acid (H₂SO₄). The solution should turn a dark brown color due to the liberation of iodine.

    • The reaction is: ClO₂⁻ + 4I⁻ + 4H⁺ → Cl⁻ + 2I₂ + 2H₂O

  • Titration:

    • Titrate the liberated iodine with a standardized 0.1 M sodium thiosulfate (Na₂S₂O₃) solution until the solution turns a pale yellow color.

    • Add a few drops of starch indicator. The solution will turn a deep blue-black.

    • Continue the titration with sodium thiosulfate until the blue color disappears, indicating the endpoint.

    • The titration reaction is: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

  • Calculation:

    • Calculate the moles of sodium thiosulfate used.

    • From the stoichiometry of the reactions, determine the moles of chlorite in the aliquot.

    • Calculate the percentage purity of this compound in the original sample.

Data Presentation: Titration Data and Purity Calculation
ParameterTrial 1Trial 2Trial 3
Mass of Sample (g)
Initial Burette Reading (mL)
Final Burette Reading (mL)
Volume of Na₂S₂O₃ used (mL)

Purity (%) = [(M_Na₂S₂O₃ × V_Na₂S₂O₃ × Molar Mass_Ba(ClO₂)₂ × 4) / (4 × Mass_sample × 1000)] × 100

(Assuming a 1:4 stoichiometric ratio between chlorite and thiosulfate after considering the iodine intermediate).

Titration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_titration Titration cluster_calc Calculation Weigh Weigh this compound Dissolve Dissolve in Water Weigh->Dissolve Aliquot Take Aliquot Dissolve->Aliquot Add_KI Add KI Aliquot->Add_KI Acidify Add H₂SO₄ Add_KI->Acidify Titrate_Na2S2O3 Titrate with Na₂S₂O₃ Acidify->Titrate_Na2S2O3 Add_Starch Add Starch Indicator Titrate_Na2S2O3->Add_Starch Endpoint Determine Endpoint Add_Starch->Endpoint Calculate Calculate Purity Endpoint->Calculate

Workflow for Iodometric Titration of Chlorite.

References

Application Notes and Protocols: Laboratory Preparation of Barium Chlorite via Double Displacement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium chlorite (Ba(ClO₂)₂) is an inorganic salt that, like other chlorites, can serve as a precursor in various chemical syntheses. Its preparation via a double displacement reaction is a straightforward and cost-effective method suitable for laboratory-scale synthesis. This method capitalizes on the differential solubility of the reactants and products in an aqueous solution. When aqueous solutions of a soluble barium salt, such as barium chloride (BaCl₂), and a soluble chlorite salt, like sodium chlorite (NaClO₂), are combined, this compound precipitates out of the solution due to its lower solubility compared to the sodium chloride (NaCl) byproduct, which remains in the aqueous phase.[1] This document provides a detailed protocol for the laboratory preparation, purification, and characterization of this compound.

Principle of the Reaction

The synthesis of this compound is achieved through a double displacement (or metathesis) reaction. The general equation for this type of reaction is:

AX + BY → AY + BX

In this specific synthesis, aqueous barium chloride reacts with aqueous sodium chlorite. The barium and sodium cations exchange their corresponding anions (chloride and chlorite). This results in the formation of this compound and sodium chloride. The reaction is driven to completion by the precipitation of the less soluble this compound.

The balanced chemical equation for this reaction is:

BaCl₂(aq) + 2NaClO₂(aq) → Ba(ClO₂)₂(s) + 2NaCl(aq)

Experimental Protocols

Materials and Equipment

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Sodium chlorite (NaClO₂)

  • Deionized water

  • Ice bath

Equipment:

  • Beakers (250 mL, 500 mL)

  • Graduated cylinders (100 mL)

  • Magnetic stirrer and stir bar

  • Heating plate

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Drying oven

  • Analytical balance

Preparation of Reactant Solutions
  • Barium Chloride Solution (0.5 M):

    • Weigh out 61.08 g of barium chloride dihydrate (BaCl₂·2H₂O).

    • In a 500 mL beaker, dissolve the barium chloride dihydrate in 200 mL of deionized water.

    • Stir the solution using a magnetic stirrer until the solid is completely dissolved.

    • Add deionized water to bring the final volume to 250 mL.

  • Sodium Chlorite Solution (1.0 M):

    • Weigh out 45.22 g of sodium chlorite (NaClO₂).

    • In a separate 500 mL beaker, dissolve the sodium chlorite in 200 mL of deionized water.

    • Stir the solution until the solid is completely dissolved.

    • Add deionized water to bring the final volume to 250 mL.

Precipitation of this compound
  • Place the beaker containing the 250 mL of 0.5 M barium chloride solution on a magnetic stirrer.

  • Slowly add the 250 mL of 1.0 M sodium chlorite solution to the barium chloride solution while continuously stirring.

  • A white precipitate of this compound will form immediately.

  • Continue stirring the mixture for 30 minutes at room temperature to ensure the completion of the reaction.

  • After stirring, place the beaker in an ice bath and cool the mixture to approximately 0-5 °C for at least one hour to maximize the precipitation of this compound.

Isolation and Purification of this compound
  • Set up a Buchner funnel with filter paper connected to a vacuum flask.

  • Wet the filter paper with a small amount of cold deionized water to ensure a good seal.

  • Pour the cold suspension of this compound onto the Buchner funnel and apply a vacuum to separate the precipitate from the supernatant.

  • Wash the collected precipitate with three portions of 20 mL of ice-cold deionized water to remove the soluble sodium chloride and any unreacted starting materials.

  • After the final wash, allow the vacuum to run for an additional 10-15 minutes to air-dry the precipitate as much as possible.

  • Carefully transfer the filter cake to a pre-weighed watch glass.

  • Dry the product in a drying oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved. This compound can exist as a hydrate, Ba(ClO₂)₂·3.5H₂O, so excessive heating should be avoided to prevent dehydration.[2][3]

Data Presentation

The following tables summarize the key quantitative data for this protocol.

Table 1: Reactant Properties and Quantities

ReactantChemical FormulaMolar Mass ( g/mol )Concentration (M)Volume (mL)Moles (mol)
Barium Chloride DihydrateBaCl₂·2H₂O244.260.52500.125
Sodium ChloriteNaClO₂90.441.02500.250

Table 2: Product Properties and Theoretical Yield

ProductChemical FormulaMolar Mass ( g/mol )Theoretical Moles (mol)Theoretical Yield (g)
This compoundBa(ClO₂)₂272.230.12534.03
Sodium ChlorideNaCl58.440.25014.61

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the laboratory preparation of this compound.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product BaCl2_sol Prepare 0.5 M Barium Chloride Solution Mixing Mix Solutions (Slow Addition with Stirring) BaCl2_sol->Mixing NaClO2_sol Prepare 1.0 M Sodium Chlorite Solution NaClO2_sol->Mixing Precipitation Precipitation of This compound Mixing->Precipitation Cooling Cool in Ice Bath (Maximize Precipitation) Precipitation->Cooling Filtration Vacuum Filtration (Separate Precipitate) Cooling->Filtration Washing Wash with Cold Deionized Water Filtration->Washing Drying Dry in Oven (40-50 °C) Washing->Drying Final_Product Pure this compound (Ba(ClO₂)₂) Drying->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, when handling chemicals.

  • Barium compounds are toxic if ingested or inhaled. Handle barium chloride with care and avoid creating dust.

  • Sodium chlorite is a strong oxidizing agent and can be corrosive. Avoid contact with skin and eyes. Keep it away from combustible materials.

  • Perform the experiment in a well-ventilated area or a fume hood.

  • Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols for the Electrochemical Synthesis of Barium Chlorite

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the electrochemical synthesis of barium compounds, with a primary focus on the synthesis of barium chlorite from barium chloride. Due to the limited availability of direct protocols for this compound, this document presents a well-established protocol for the electrochemical synthesis of barium chlorate, which serves as a foundational methodology. From this, a proposed protocol for the synthesis of this compound is extrapolated, highlighting the key modifications required to favor the formation of the chlorite ion.

Introduction

The electrochemical synthesis of chlorites and chlorates from chloride salts is a method of significant interest due to its potential for high purity products and the avoidance of harsh chemical oxidants.[1] The general principle involves the anodic oxidation of chloride ions.[1] While the electrochemical preparation of barium chlorate (Ba(ClO₃)₂) from barium chloride (BaCl₂) is well-documented, specific protocols for the direct synthesis of this compound (Ba(ClO₂)₂) are less common.[1][2]

This document outlines the established methodology for barium chlorate synthesis and proposes an adapted protocol for this compound production. The key to selectively synthesizing chlorite over chlorate lies in the careful control of reaction parameters such as temperature, pH, and current density to favor the formation of the chlorite ion (ClO₂⁻) over further oxidation to the chlorate ion (ClO₃⁻).

Electrochemical Synthesis of Barium Chlorate (Established Protocol)

The electrochemical oxidation of barium chloride to barium chlorate has been studied in detail, providing a robust starting point for developing a chlorite synthesis protocol. A maximum current efficiency of 56% has been achieved for barium chlorate synthesis, with an energy consumption of 7.1 kWh/kg.[2][3][4]

Experimental Protocol

Objective: To synthesize barium chlorate via the electrolysis of an aqueous barium chloride solution.

Materials:

  • Barium chloride (BaCl₂)

  • Distilled or deionized water

  • Noble metal oxide coated anode (e.g., RuO₂/IrO₂-coated titanium)

  • Rotating stainless steel cathode

  • Electrolytic cell

  • DC power supply

  • Thermostat

  • pH meter

  • Magnetic stirrer (optional, if cathode is not rotating)

Procedure:

  • Prepare a 1.0 M solution of barium chloride in distilled water.

  • Adjust the initial pH of the electrolyte to 6.0.

  • Assemble the electrolytic cell with the noble metal oxide coated anode and the rotating stainless steel cathode, ensuring an inter-electrode distance of approximately 1.0 cm.[5]

  • Place the electrolytic cell in a thermostat and maintain the electrolyte temperature at 333 K (60°C).[3]

  • Set the anode current density to 15.0 A·dm⁻² and the cathode current density to 14.0 A·dm⁻².

  • Set the cathode peripheral velocity to 1.38 m·s⁻¹.[3]

  • Initiate electrolysis and continue for the desired duration. The primary electrode reactions lead to the formation of chlorine and alkali, which then react in the bulk electrolyte to form hypochlorous acid and hypochlorite, which are subsequently converted to chlorate.[3]

  • Monitor the pH of the solution periodically and adjust as necessary. The solution around the anode tends to become acidic, while the solution near the cathode becomes alkaline.[3]

  • Upon completion, the resulting barium chlorate solution can be further processed for crystallization and purification.

Data Presentation: Barium Chlorate Synthesis

The following tables summarize the quantitative data from studies on the electrochemical synthesis of barium chlorate from barium chloride.

Table 1: Effect of Temperature on Current Efficiency for Barium Chlorate Formation [3]

Temperature (K)Current Efficiency (%)
31332
32345
33355
34356

Table 2: Optimal Conditions for Barium Chlorate Synthesis [3]

ParameterOptimal Value
BaCl₂ Concentration1.0 M
pH6.0
Anode Current Density15.0 A·dm⁻²
Cathode Current Density14.0 A·dm⁻²
Temperature333 K
Cathode Peripheral Velocity1.38 m·s⁻¹
Result
Maximum Current Efficiency56%
Energy Consumption7.1 kW·h·kg⁻¹ of barium chlorate

Proposed Protocol for Electrochemical Synthesis of this compound

This proposed protocol is an adaptation of the barium chlorate synthesis method. The primary modifications aim to limit the oxidation of the intermediate hypochlorite to favor the formation of chlorite and minimize its further oxidation to chlorate. This generally involves operating at lower temperatures and carefully controlling the pH.

Theoretical Experimental Protocol

Objective: To synthesize this compound via the controlled electrolysis of an aqueous barium chloride solution.

Materials:

  • Barium chloride (BaCl₂)

  • Distilled or deionized water

  • Graphite or platinum anode

  • Stainless steel or titanium cathode[6]

  • Divided electrolytic cell (optional, to separate anolyte and catholyte)

  • DC power supply

  • Cryostat or cooling bath

  • pH meter and controller

  • Reference electrode (e.g., Ag/AgCl)

Procedure:

  • Prepare a saturated or near-saturated solution of barium chloride in distilled water.

  • Adjust the pH of the electrolyte to a neutral or slightly alkaline range (pH 7-9). Maintaining a slightly alkaline pH can help stabilize the chlorite ion.

  • Assemble the electrolytic cell. A divided cell with an ion-exchange membrane may be beneficial to prevent the reduction of chlorite at the cathode.

  • Cool the electrolyte to a lower temperature range, for instance, 273-283 K (0-10°C), using a cryostat or cooling bath. Lower temperatures generally favor the formation of hypochlorite and chlorite over chlorate.

  • Set a lower anode current density compared to chlorate synthesis to control the oxidation potential. A starting point could be in the range of 1-5 A·dm⁻².

  • Carefully control the anode potential to a level that favors the oxidation of chloride to chlorite but is below the potential required for efficient chlorate formation. This will likely require a potentiostat and a reference electrode for precise control.

  • Initiate electrolysis.

  • Continuously monitor and control the pH of the anolyte, as the formation of chlorite can be pH-sensitive.

  • After the desired reaction time, carefully process the resulting solution to isolate the this compound, which may involve crystallization at low temperatures.

Key Considerations for this compound Synthesis
  • Anode Material: The choice of anode is critical. While mixed metal oxide anodes are efficient for chlorate production, graphite or platinum may offer better selectivity for chlorite under controlled potential.[6][7]

  • Temperature: Lower temperatures are crucial to slow down the chemical conversion of hypochlorite to chlorate, thus allowing for the accumulation of chlorite.

  • pH Control: The stability of chlorous acid and chlorite ions is highly dependent on pH. A neutral to slightly alkaline environment is generally preferred.

  • Current Density and Anode Potential: These parameters directly influence the oxidizing power at the anode. Lower values are proposed to selectively form chlorite.

Visualizations

Experimental Workflow for Barium Chlorate Synthesis

BariumChlorateSynthesis cluster_prep Preparation cluster_electrolysis Electrolysis cluster_product Product Handling prep Prepare 1.0M BaCl₂ Solution ph_adjust Adjust pH to 6.0 prep->ph_adjust cell_setup Assemble Electrolytic Cell (MMO Anode, SS Cathode) ph_adjust->cell_setup set_temp Set Temperature to 333 K cell_setup->set_temp set_current Set Current Density (Anode: 15 A·dm⁻², Cathode: 14 A·dm⁻²) set_temp->set_current electrolyze Perform Electrolysis set_current->electrolyze product Barium Chlorate Solution electrolyze->product purify Crystallization & Purification product->purify

Caption: Workflow for the electrochemical synthesis of barium chlorate.

Proposed Logical Pathway for this compound Synthesis

BariumChloriteSynthesis cluster_anode Anode Reactions cluster_cathode Cathode Reaction cluster_control Control Parameters for Chlorite Selectivity BaCl2 Barium Chloride (BaCl₂) Solution Cl_ox 1. Chloride Oxidation 2Cl⁻ → Cl₂ + 2e⁻ BaCl2->Cl_ox H2O_red Water Reduction 2H₂O + 2e⁻ → H₂ + 2OH⁻ BaCl2->H2O_red Cl2_hydrolysis 2. Chlorine Hydrolysis Cl₂ + H₂O ⇌ HClO + H⁺ + Cl⁻ Cl_ox->Cl2_hydrolysis HClO_diss 3. Hypochlorite Formation HClO ⇌ H⁺ + ClO⁻ Cl2_hydrolysis->HClO_diss ClO_ox 4. Oxidation to Chlorite 2ClO⁻ → ClO₂⁻ + Cl⁻ + 2e⁻ HClO_diss->ClO_ox Ba_chlorite Ba_chlorite ClO_ox->Ba_chlorite This compound Ba(ClO₂)₂ low_temp Low Temperature (0-10°C) low_temp->ClO_ox Inhibits further oxidation neutral_ph Neutral/Alkaline pH (7-9) neutral_ph->ClO_ox Stabilizes product low_current Low Current Density low_current->ClO_ox Controls oxidation potential

Caption: Proposed reaction pathway and control points for this compound synthesis.

References

Barium Chlorite as a Precursor for Chlorous Acid Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorous acid (HClO₂) is a chlorine oxoacid that, while unstable in its pure form, serves as a potent oxidizing agent and a precursor in the synthesis of other chlorites. Its controlled generation is crucial for various laboratory and industrial applications, including specialized organic synthesis and the production of chlorine dioxide. One established laboratory method for the preparation of aqueous solutions of chlorous acid involves the reaction of barium chlorite (Ba(ClO₂)₂) with a stoichiometric amount of dilute sulfuric acid (H₂SO₄). This method leverages the precipitation of highly insoluble barium sulfate (BaSO₄) to drive the reaction to completion, yielding a solution of chlorous acid.

This document provides detailed application notes and experimental protocols for the production of chlorous acid using this compound as a precursor. The information is intended for use by qualified researchers and professionals in a controlled laboratory setting.

Chemical Principles

The production of chlorous acid from this compound is a double displacement (metathesis) reaction. The balanced chemical equation for this reaction is:

Ba(ClO₂)₂(aq) + H₂SO₄(aq) → 2HClO₂(aq) + BaSO₄(s) [1]

The key to this synthesis is the significant difference in the solubility of the products. Barium sulfate is a dense, white precipitate that is virtually insoluble in water, which allows for its effective removal from the reaction mixture by filtration, leaving an aqueous solution of chlorous acid.[1]

It is critical to note that chlorous acid is an unstable compound and will disproportionate, particularly in concentrated solutions or upon heating, into hypochlorous acid (HClO) and chloric acid (HClO₃). Therefore, the preparation should be conducted at low temperatures, and the resulting chlorous acid solution should be used promptly.

Quantitative Data

The following table summarizes the molar masses and stoichiometry of the reactants and products involved in the synthesis of chlorous acid from this compound.

CompoundChemical FormulaMolar Mass ( g/mol )Stoichiometric Ratio
This compoundBa(ClO₂)₂272.241
Sulfuric AcidH₂SO₄98.081
Chlorous AcidHClO₂68.462
Barium SulfateBaSO₄233.391

Experimental Protocols

Protocol 1: Laboratory Scale Preparation of Aqueous Chlorous Acid

This protocol details a standard laboratory procedure for the synthesis of a dilute aqueous solution of chlorous acid.

Materials:

  • This compound (Ba(ClO₂)₂)

  • Dilute sulfuric acid (H₂SO₄) - concentration to be calculated based on the amount of this compound

  • Distilled or deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Graduated cylinders

  • Buchner funnel and filter paper (fine porosity)

  • Vacuum flask

  • Storage bottle (amber glass, refrigerated)

Procedure:

  • Preparation of this compound Solution:

    • Accurately weigh a desired amount of this compound.

    • In a beaker, dissolve the this compound in a sufficient volume of cold distilled water. The dissolution should be carried out in an ice bath with continuous stirring to maintain a low temperature.

  • Stoichiometric Calculation of Sulfuric Acid:

    • Calculate the molar amount of the dissolved this compound.

    • Based on the 1:1 stoichiometry of the reaction, calculate the equivalent molar amount of sulfuric acid required.

    • Prepare a dilute solution of sulfuric acid by adding the calculated amount of concentrated sulfuric acid to cold distilled water. Caution: Always add acid to water, never the other way around.

  • Reaction:

    • While maintaining the this compound solution at a low temperature (0-5 °C) using the ice bath and continuous stirring, slowly add the dilute sulfuric acid solution dropwise.

    • The formation of a white precipitate of barium sulfate will be observed immediately.

    • Continue the addition of sulfuric acid until the stoichiometric amount has been added.

  • Purification:

    • Once the addition of sulfuric acid is complete, allow the mixture to stir for an additional 30 minutes in the ice bath to ensure complete precipitation of barium sulfate.

    • Separate the barium sulfate precipitate from the chlorous acid solution by vacuum filtration through a Buchner funnel fitted with fine porosity filter paper.

    • Wash the precipitate with a small amount of cold distilled water to recover any remaining chlorous acid. Combine the washings with the filtrate.

  • Storage:

    • The resulting filtrate is an aqueous solution of chlorous acid.

    • Transfer the solution to a pre-chilled, amber glass bottle and store it in a refrigerator.

    • Due to the instability of chlorous acid, the solution should be used as soon as possible after its preparation.

Logical Workflow for Chlorous Acid Production

Chlorous_Acid_Production BaClO2 This compound Ba(ClO₂)₂ Reaction Reaction Vessel (Cold Condition) BaClO2->Reaction Dissolve in H₂O H2SO4 Sulfuric Acid H₂SO₄ H2SO4->Reaction Add dropwise Filtration Filtration Reaction->Filtration Transfer mixture BaSO4 Barium Sulfate (Precipitate) Filtration->BaSO4 Solid Phase HClO2 Chlorous Acid Solution (Filtrate) Filtration->HClO2 Liquid Phase

Caption: Workflow for the synthesis of chlorous acid.

Signaling Pathway of the Chemical Transformation

Barium_Chlorite_to_Chlorous_Acid cluster_reactants Reactants cluster_products Products BaClO2_aq Ba(ClO₂)₂(aq) Reaction Double Displacement BaClO2_aq->Reaction H2SO4_aq H₂SO₄(aq) H2SO4_aq->Reaction HClO2_aq 2HClO₂(aq) BaSO4_s BaSO₄(s)↓ Reaction->HClO2_aq Reaction->BaSO4_s

Caption: Double displacement reaction for chlorous acid synthesis.

Safety Precautions

  • Handling of Barium Compounds: this compound is a toxic substance. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handling of Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Instability of Chlorous Acid: Chlorous acid is unstable and can decompose, potentially releasing chlorine dioxide, a toxic gas. Prepare and use the solution in a well-ventilated area, preferably a fume hood.

  • Storage: Store the final chlorous acid solution in a refrigerator and away from light to minimize decomposition. Do not store for extended periods.

Disclaimer

This document is intended for informational purposes only and should be used by individuals with appropriate training in chemical synthesis and laboratory safety. The procedures outlined should be performed in a properly equipped laboratory facility. The user is solely responsible for all safety precautions and for ensuring that all local regulations are followed.

References

Application Notes and Protocols for X-ray Diffraction Analysis of Barium Chlorite Crystalline Forms

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Barium chlorite (Ba(ClO₂)₂) is an inorganic compound that can exist in different crystalline forms, primarily as an anhydrous salt and as a hydrated salt. The arrangement of atoms in these crystalline structures, known as polymorphs or hydrates, can significantly influence the material's physical and chemical properties, such as solubility, stability, and reactivity. X-ray diffraction (XRD) is a powerful analytical technique used to identify these crystalline forms by analyzing the diffraction pattern of X-rays scattered by the crystalline lattice. This document provides detailed application notes and experimental protocols for the XRD analysis of this compound's known hydrated form and discusses the current understanding of its anhydrous form.

Crystalline Forms of this compound

Currently, the most well-characterized crystalline form of this compound is its hydrated variant, specifically this compound hydrate (Ba(ClO₂)₂·3.5H₂O).[1] In contrast, the complete crystal structure of anhydrous this compound (Ba(ClO₂)₂) has not been fully determined.[1] Early investigations yielded powder diffraction patterns of the anhydrous form, but these were not indexed, leaving its detailed crystallographic parameters unknown.[1]

Quantitative Data Presentation

The crystallographic data for the known hydrated form of this compound is summarized in the table below.

Compound Formula Crystal System Space Group Z Reference
This compound HydrateBa(ClO₂)₂·3.5H₂OMonoclinicC2/c8[1]
Anhydrous this compoundBa(ClO₂)₂---[1]

Table 1: Crystallographic Data for this compound Crystalline Forms. Note: Detailed lattice parameters for anhydrous this compound are not currently available in the cited literature.

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrate (Ba(ClO₂)₂·3.5H₂O)

A common method for synthesizing hydrated this compound involves the reaction of barium chloride with a chlorite salt solution.

Materials:

  • Barium chloride (BaCl₂)

  • Sodium chlorite (NaClO₂)

  • Distilled water

  • Ethanol

  • Diethyl ether

  • Beakers

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Crystallization dish

Procedure:

  • Prepare aqueous solutions of barium chloride and sodium chlorite separately by dissolving the salts in distilled water.

  • Slowly add the sodium chlorite solution to the barium chloride solution while stirring continuously. A precipitate of this compound may form.

  • To increase the yield of crystalline material, a 3:1 mixture of ethanol and diethyl ether can be added to the solution to induce precipitation.[1]

  • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold distilled water, followed by a cold ethanol wash.

  • Allow the crystals to air-dry or dry under a gentle stream of nitrogen. The resulting crystals are expected to be the hydrated form, Ba(ClO₂)₂·3.5H₂O.

Protocol 2: X-ray Diffraction Analysis of this compound Hydrate

This protocol outlines the procedure for obtaining and analyzing the powder XRD pattern of the synthesized this compound hydrate.

Instrumentation:

  • Powder X-ray diffractometer with a copper (Cu) Kα radiation source.

  • Sample holder (zero-background sample holder is recommended).

  • Mortar and pestle (agate or ceramic).

Procedure:

  • Sample Preparation:

    • Take a small, representative sample of the synthesized this compound hydrate crystals.

    • Gently grind the sample into a fine, homogeneous powder using a mortar and pestle. This is crucial to ensure random orientation of the crystallites and to obtain a high-quality diffraction pattern.

  • Sample Mounting:

    • Carefully pack the powdered sample into the sample holder, ensuring a flat and level surface. The sample should be flush with the surface of the holder to avoid errors in peak positions.

  • Data Collection:

    • Place the sample holder into the diffractometer.

    • Set the instrument parameters for data collection. Typical parameters include:

      • Radiation: Cu Kα (λ = 1.5406 Å)

      • Scan Range (2θ): 10° to 80°

      • Step Size: 0.02°

      • Scan Speed (or Time per Step): 1-5 seconds per step

  • Data Analysis:

    • The resulting diffractogram will show a series of peaks at specific 2θ angles.

    • Compare the experimental diffraction pattern with a reference pattern for this compound hydrate from a crystallographic database (if available) or with the data published in the literature to confirm the identity and phase purity of the sample.[1]

Protocol 3: Hypothetical XRD Analysis of Anhydrous this compound

While the complete crystal structure of anhydrous this compound is not yet determined, this hypothetical protocol is based on methods used for analogous anhydrous compounds like barium perchlorate.[2][3] This protocol would be a starting point for researchers aiming to characterize this material.

Synthesis of Anhydrous this compound (Hypothetical):

Anhydrous this compound could potentially be prepared by the controlled dehydration of the hydrated form.

Materials:

  • This compound hydrate (Ba(ClO₂)₂·3.5H₂O)

  • Vacuum oven or furnace with temperature control

  • Schlenk line or glovebox for handling air-sensitive materials

Procedure:

  • Place a sample of this compound hydrate in a crucible or on a watch glass.

  • Heat the sample under vacuum at a carefully controlled temperature. The exact temperature and duration will need to be determined experimentally to remove the water of hydration without decomposing the chlorite anion. For comparison, anhydrous barium perchlorate is obtained by heating its hydrate at 423 K (150 °C) in vacuo for 6 hours.[3]

  • Given that chlorites can be unstable, it is crucial to handle the anhydrous form in an inert atmosphere (e.g., inside a glovebox) to prevent reaction with atmospheric moisture or oxygen.

XRD Analysis of Anhydrous this compound:

Instrumentation:

  • As in Protocol 2, with the addition of an air-sensitive sample holder or a capillary for measurements in an inert atmosphere.

Procedure:

  • Sample Preparation (in an inert atmosphere):

    • Inside a glovebox, grind the anhydrous this compound into a fine powder.

    • Mount the powder in an air-tight sample holder or pack it into a thin-walled glass or Kapton capillary.

  • Data Collection:

    • Transfer the sealed sample holder or capillary to the diffractometer.

    • Collect the powder diffraction data using similar instrument settings as in Protocol 2.

  • Data Analysis and Structure Solution:

    • The obtained powder diffraction pattern would be novel.

    • The first step would be to index the diffraction peaks to determine the unit cell parameters and crystal system.

    • Advanced crystallographic software (e.g., SHELXS, GSAS) could then be used for structure solution and Rietveld refinement to determine the atomic positions and fully characterize the crystal structure, similar to the methodology used for anhydrous barium perchlorate.[2]

Visualization of Experimental Workflows

experimental_workflow_hydrate cluster_synthesis Synthesis of Ba(ClO₂)₂·3.5H₂O cluster_xrd XRD Analysis s1 Prepare Aqueous Solutions (BaCl₂ and NaClO₂) s2 Mix Solutions (Continuous Stirring) s1->s2 s3 Induce Precipitation (Ethanol/Diethyl Ether) s2->s3 s4 Filter and Wash Crystals s3->s4 s5 Dry Crystals s4->s5 x1 Grind Sample to Fine Powder s5->x1 Transfer Sample x2 Mount Powder on Sample Holder x1->x2 x3 Collect Diffraction Data x2->x3 x4 Analyze Diffractogram x3->x4 experimental_workflow_anhydrous cluster_synthesis Hypothetical Synthesis of Anhydrous Ba(ClO₂)₂ cluster_xrd XRD Analysis (Air-Sensitive) a1 Start with Ba(ClO₂)₂·3.5H₂O a2 Controlled Heating under Vacuum a1->a2 a3 Handle in Inert Atmosphere (Glovebox) a2->a3 b1 Grind Sample in Glovebox a3->b1 Transfer Sample b2 Mount in Air-Tight Holder or Capillary b1->b2 b3 Collect Diffraction Data b2->b3 b4 Index Pattern and Solve Structure b3->b4

References

Application Notes and Protocols: The Role of Chlorite in Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Advanced Oxidation Processes (AOPs) are a cornerstone of modern environmental remediation and chemical synthesis, relying on the generation of highly reactive oxygen species to degrade recalcitrant organic and inorganic pollutants. While various oxidizing agents are employed, the chlorite ion (ClO₂⁻) possesses strong oxidizing capabilities, making it a theoretically interesting candidate for AOPs. However, the practical application of specific chlorite salts, such as barium chlorite, is severely limited.

This document will elucidate the theoretical role of the chlorite ion in AOPs, detail the significant limitations of using this compound, and provide a comprehensive overview of a widely used alternative, sodium chlorite, for the generation of chlorine dioxide (ClO₂), a powerful oxidant in its own right.

The Theoretical Role of this compound and Its Practical Limitations

Theoretically, this compound (Ba(ClO₂)₂) could serve as a source of the potent chlorite anion for oxidative transformations in AOPs. In aqueous solution, it dissociates into barium cations (Ba²⁺) and chlorite anions (ClO₂⁻). The chlorite ion is a strong oxidizing agent, capable of participating in reactions that can break down complex organic molecules.

However, the use of this compound in practical AOP applications is not a practiced technology due to two major prohibitive factors:

  • Instability: this compound is highly unstable and decomposes explosively at 190°C, posing significant safety risks for controlled chemical processes.[1]

  • Toxicity: Soluble barium compounds are toxic, and their release into the environment is a significant concern, contradicting the goals of environmental remediation that often drive the use of AOPs.[1]

Due to these critical drawbacks, the scientific literature does not contain detailed experimental protocols or extensive application data for this compound in advanced oxidation processes.

A Viable Alternative: Sodium Chlorite and Chlorine Dioxide Generation

While this compound is unsuitable, the oxidizing power of the chlorite ion is harnessed through the use of more stable and less hazardous salts, most notably sodium chlorite (NaClO₂). Sodium chlorite is frequently used as a precursor to generate chlorine dioxide (ClO₂), a highly effective and selective oxidizing agent used in various AOPs for water treatment and disinfection.

Chlorine Dioxide Generation from Sodium Chlorite

The generation of chlorine dioxide from sodium chlorite is a well-established process that can be achieved through several activation methods. A common laboratory and industrial method involves the reaction of sodium chlorite with an acid or an oxidizing agent like chlorine.

Logical Workflow for Chlorine Dioxide Generation

G cluster_reactants Reactants cluster_process Process cluster_products Products NaClO2 Sodium Chlorite (NaClO₂) Reaction Activation Reaction NaClO2->Reaction Activator Activating Agent (e.g., HCl, Cl₂) Activator->Reaction ClO2 Chlorine Dioxide (ClO₂) Reaction->ClO2 Byproducts Byproducts (e.g., NaCl, H₂O) Reaction->Byproducts

Caption: Workflow for generating chlorine dioxide from sodium chlorite.

Application Data: Degradation of Phenolic Compounds using Chlorine Dioxide

Chlorine dioxide is highly effective in degrading a wide range of organic pollutants, including phenolic compounds, which are common in industrial wastewater.

PollutantInitial Concentration (mg/L)ClO₂ Dose (mg/L)Reaction Time (min)Degradation Efficiency (%)Reference
Phenol501006098.5Fictional Data for Illustrative Purposes
2,4-Dichlorophenol25754599.2Fictional Data for Illustrative Purposes
p-Cresol40906097.8Fictional Data for Illustrative Purposes

Note: The data presented in this table is for illustrative purposes to demonstrate the potential efficacy of ClO₂ in AOPs and is not derived from a specific cited study on this compound.

Experimental Protocol: Laboratory-Scale Generation of Chlorine Dioxide and Degradation of Phenol

This protocol outlines a general procedure for the laboratory-scale generation of chlorine dioxide from sodium chlorite and its subsequent use in the degradation of phenol as a model pollutant.

Materials:

  • Sodium chlorite (NaClO₂), technical grade

  • Hydrochloric acid (HCl), 1 M solution

  • Phenol solution, 100 mg/L

  • Deionized water

  • Reaction vessel (glass, sealed)

  • Magnetic stirrer and stir bar

  • Spectrophotometer for phenol analysis

  • Standard laboratory glassware and safety equipment (fume hood, gloves, goggles)

Procedure:

Part 1: Generation of Chlorine Dioxide Stock Solution

  • Prepare a 1 g/L stock solution of sodium chlorite by dissolving the appropriate amount in deionized water.

  • In a fume hood, slowly add a stoichiometric amount of 1 M HCl to the sodium chlorite solution while stirring gently. The solution will turn a characteristic yellow-green color, indicating the formation of chlorine dioxide.

  • Allow the reaction to proceed for at least 30 minutes in a sealed container to ensure maximum generation.

  • The concentration of the ClO₂ stock solution can be determined using a standard iodometric titration method.

Part 2: Phenol Degradation Experiment

  • In a separate reaction vessel, add a known volume of the 100 mg/L phenol solution.

  • Place the vessel on a magnetic stirrer.

  • Initiate the reaction by adding a predetermined volume of the ClO₂ stock solution to achieve the desired ClO₂ dose.

  • Start a timer immediately upon the addition of the oxidant.

  • At regular time intervals (e.g., 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding a drop of sodium thiosulfate solution to consume any residual ClO₂.

  • Analyze the concentration of phenol in the quenched aliquots using a suitable analytical method, such as UV-Vis spectrophotometry at a specific wavelength.

  • Calculate the degradation efficiency at each time point.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare NaClO₂ Stock Solution C Generate ClO₂ (Acid Activation) A->C B Prepare Phenol Solution D Initiate Phenol Degradation B->D C->D E Sample at Time Intervals D->E F Quench Reaction E->F G Analyze Phenol Concentration F->G

Caption: Experimental workflow for phenol degradation using ClO₂.

Conclusion

References

Troubleshooting & Optimization

Barium chlorite stability and decomposition pathways

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Barium Chlorite

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and decomposition of this compound for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My sample of this compound decomposed unexpectedly at a relatively low temperature. What could be the cause?

A1: this compound is an unstable salt known to decompose explosively at a relatively low temperature of around 190°C.[1] Several factors can contribute to premature or unexpected decomposition:

  • Contamination: The presence of impurities, such as combustible materials, reducing agents (like potassium thiocyanate), powdered metals, sulfur, or sulfides, can significantly lower the decomposition temperature and may lead to ignition or explosion upon contact.[1][2][3]

  • Acidic Conditions: Contact with strong acids can lead to the formation of unstable chlorous acid, which rapidly decomposes and can release toxic and explosive chlorine dioxide gas (ClO₂).[1][2]

  • Friction or Shock: Mixtures containing this compound can be sensitive to friction and shock, which can initiate decomposition.[3]

  • Hydration State: this compound can exist in hydrated forms, such as Ba(ClO₂)₂·3.5H₂O.[1][4] The release of water of hydration upon heating can sometimes precede or influence the decomposition of the chlorite anion.

Troubleshooting Steps:

  • Ensure all glassware and equipment are scrupulously clean and free from organic or metallic residues.

  • Verify the pH of your reaction mixture; it should be neutral or slightly alkaline to avoid acid-catalyzed decomposition.

  • Handle the material gently, avoiding grinding or actions that could create friction or shock, especially when mixed with other substances.

Q2: What are the expected decomposition products of this compound, and how can I identify them?

A2: The thermal decomposition of this compound is proposed to occur in stages, ultimately yielding stable products.[1]

  • Overall Reaction: The final products are barium chloride (BaCl₂) and oxygen (O₂).[1]

  • Intermediate Products: The decomposition may proceed through a disproportionation step to form barium chlorate (Ba(ClO₃)₂) and barium chloride (BaCl₂).[1] This barium chlorate intermediate then decomposes at higher temperatures to barium chloride and oxygen.[1][5]

Identification Methods:

  • Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS): This is a highly effective method to monitor mass loss during heating and identify the evolved gaseous products (primarily oxygen).[1]

  • X-ray Diffraction (XRD): Can be used to identify the solid residue (barium chloride) after decomposition.

  • Spectroscopic Techniques: Techniques like Raman or IR spectroscopy could potentially be used to monitor the disappearance of the chlorite ion and the formation of intermediate chlorate and final chloride species.

Q3: What are the best practices for the safe handling and storage of this compound?

A3: Due to its instability and oxidizing nature, strict safety protocols are mandatory.

  • Handling:

    • Always use appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]

    • Work in a well-ventilated area or under a chemical fume hood.[8]

    • Avoid contact with skin, eyes, and inhalation of dust.[7][9]

    • Keep away from combustible materials, strong acids, reducing agents, and ammonium salts.[1][2][10]

  • Storage:

    • Store in a tightly closed, properly labeled container.[8][11]

    • Keep in a cool, dry, and well-ventilated place away from heat, sources of ignition, and incompatible materials.[6][9][11]

    • Ensure the storage area is free from acidic vapors.

Q4: I am observing a multi-stage decomposition in my TGA results. How do I interpret this?

A4: A multi-stage decomposition is consistent with the proposed pathway for this compound.

  • Stage 1 (around 190°C): This initial, often rapid or explosive, mass loss corresponds to the primary decomposition and disproportionation of this compound into barium chlorate and barium chloride.[1]

  • Stage 2 (Higher Temperature): A subsequent mass loss at a higher temperature would correspond to the decomposition of the intermediate barium chlorate into barium chloride and oxygen.[1] The decomposition of pure barium chlorate is known to occur above 250°C.[10]

If hydrated forms of this compound are used, an initial mass loss corresponding to the release of water molecules would be observed at lower temperatures, before the decomposition of the chlorite itself.[1]

Quantitative Data on this compound and Intermediates

The following table summarizes key quantitative data related to the decomposition of this compound and its intermediate, barium chlorate.

ParameterThis compound (Ba(ClO₂)₂)Barium Chlorate (Ba(ClO₃)₂)
Initial Decomposition Temperature ~190°C (can be explosive)[1]~250°C[10]
Decomposition Products BaCl₂ and O₂ (via Ba(ClO₃)₂)[1]BaCl₂ and O₂[5][12]
Heat of Formation (from elements) Not available in searched documents.-184.4 kcal/mol[13]
Heat of Decomposition (to stable products) Not available in searched documents.-28 kcal/mol[13]
Activation Energy of Decomposition Not directly available.59 kcal/mol (for the decomposition of the chlorate intermediate)[1][14][15][16]

Experimental Protocols

Protocol: Thermal Stability Analysis using Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

This protocol outlines the general procedure for analyzing the thermal decomposition of this compound.

Objective: To determine the decomposition temperature and identify the evolved gaseous products during the thermal decomposition of this compound.

Materials and Equipment:

  • This compound sample

  • Thermogravimetric Analyzer (TGA) coupled to a Mass Spectrometer (MS)

  • High-purity inert gas (e.g., Nitrogen or Argon)

  • Sample pans (ceramic or platinum)

  • Microbalance

Procedure:

  • Sample Preparation:

    • Carefully weigh a small amount of the this compound sample (typically 1-5 mg) into a TGA sample pan. Handle the sample with extreme care, avoiding friction or compression.

  • Instrument Setup:

    • Place the sample pan into the TGA furnace.

    • Purge the TGA system with the inert gas at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

    • Set up the MS to monitor for expected m/z ratios, primarily for oxygen (m/z = 32) and potentially for chlorine-containing species like ClO₂ (m/z = 67, 69) or Cl₂ (m/z = 70, 72, 74).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a controlled heating rate (e.g., 10°C/min) up to a final temperature well above the expected decomposition (e.g., 500°C).

  • Data Acquisition:

    • Simultaneously record the sample mass (TGA curve), the rate of mass change (DTG curve), and the ion currents from the MS as a function of temperature.

  • Data Analysis:

    • Analyze the TGA curve to identify the temperatures at which mass loss occurs and to quantify the percentage of mass lost at each step.

    • Correlate the mass loss events with the corresponding peaks in the MS ion current data to identify the gaseous products evolved at each decomposition stage.

    • The DTG curve will show peaks at the temperatures of the maximum rate of decomposition.

Visualizations

DecompositionPathway BaClO2 This compound Ba(ClO₂)₂ Intermediate Intermediates: Barium Chlorate (Ba(ClO₃)₂) + Barium Chloride (BaCl₂) BaClO2->Intermediate ~190°C (Disproportionation) Final Final Products: Barium Chloride (BaCl₂) + Oxygen (O₂) Intermediate->Final >190°C (Decomposition)

Caption: Proposed decomposition pathway of this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample 1. Weigh 1-5 mg of This compound TGA_MS 2. Load into TGA-MS under Inert Gas Flow Sample->TGA_MS Heating 3. Heat at Controlled Rate (e.g., 10°C/min) TGA_MS->Heating TGA_Curve 4a. Analyze TGA Curve (Mass Loss vs. Temp) Heating->TGA_Curve MS_Data 4b. Analyze MS Data (Ion Current vs. Temp) Heating->MS_Data Correlation 5. Correlate Mass Loss with Evolved Gases TGA_Curve->Correlation MS_Data->Correlation

Caption: Experimental workflow for TGA-MS analysis.

SafetyLogic cluster_hazards Primary Hazards cluster_controls Control Measures BariumChlorite This compound Unstable Thermally Unstable BariumChlorite->Unstable Oxidizer Strong Oxidizer BariumChlorite->Oxidizer Toxic Toxic BariumChlorite->Toxic Storage Store Cool, Dry, Away from Incompatibles Unstable->Storage Avoid Avoid Friction, Shock, Acids, Reductants Unstable->Avoid Oxidizer->Storage Oxidizer->Avoid Handling Use PPE, Work in Ventilated Area Toxic->Handling

Caption: Key safety considerations for this compound.

References

Methods for improving the yield of Barium chlorite synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Barium Chlorite (Ba(ClO₂)₂) synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly through the common double displacement reaction method.

Issue 1: Low Yield of this compound Precipitate

  • Question: My experiment is producing a very low yield of this compound. What are the potential causes and how can I improve the yield?

  • Answer: A low yield of this compound can stem from several factors related to reaction conditions and purification steps. Here are the primary causes and their solutions:

    • Sub-optimal Reactant Concentrations: The concentration of your starting materials, barium chloride (BaCl₂) and sodium chlorite (NaClO₂), directly impacts the precipitation of this compound.

      • Solution: Employing higher concentrations of both barium chloride and sodium chlorite can enhance the yield of the precipitated product. Careful optimization of the molar ratio is crucial to ensure complete reaction of the limiting reagent.

    • Inadequate Cooling: this compound has moderate solubility in water, which increases with temperature. If the solution is not sufficiently cooled, a significant amount of the product will remain dissolved.

      • Solution: After mixing the reactants, implement a controlled cooling process. Lowering the temperature of the solution will decrease the solubility of this compound and promote its precipitation.

    • Loss of Product During Washing: Washing the precipitate to remove soluble impurities like sodium chloride can also wash away some of the desired product if not done carefully.

      • Solution: Use a minimal amount of ice-cold distilled water for washing the precipitate. The low temperature will minimize the solubility of this compound in the wash solvent. Alternatively, consider using a solvent mixture in which this compound is less soluble.

    • Premature Filtration: Filtering the solution before precipitation is complete will naturally lead to a lower yield.

      • Solution: Allow adequate time for the precipitation to complete after cooling. Observing the clarity of the supernatant can help determine if precipitation has ceased.

Issue 2: Product Contamination with Sodium Chloride

  • Question: My final this compound product is contaminated with sodium chloride. How can I effectively purify it?

  • Answer: Sodium chloride is a common byproduct of the double displacement reaction and its removal is essential for obtaining pure this compound.

    • Recrystallization: This is a standard method for purifying solid compounds.

      • Solution: Dissolve the impure this compound in a minimal amount of hot distilled water to form a saturated solution. As the solution cools slowly, the less soluble this compound will crystallize out, leaving the more soluble sodium chloride in the solution. Several recrystallization cycles may be necessary to achieve high purity.[1]

    • Alcohol Precipitation: The solubility of inorganic salts like this compound and sodium chloride is generally lower in organic solvents compared to water. This difference can be exploited for purification.

      • Solution: After dissolving the impure product in a minimal amount of water, gradually add a solvent like ethanol. This will decrease the solubility of both salts, but the effect might be more pronounced for this compound, leading to its selective precipitation. The solubility of sodium chloride in water-ethanol mixtures is known to decrease as the ethanol content increases.[2][3]

Issue 3: Product Instability and Decomposition

  • Question: My this compound product seems unstable and I observe decomposition. What could be causing this and how can I prevent it?

  • Answer: this compound, like other chlorites, can be unstable under certain conditions.

    • Presence of Acidic Impurities: Chlorite ions can react with acids to form unstable chlorous acid, which readily decomposes into chlorine dioxide gas.

      • Solution: Ensure that all glassware is thoroughly cleaned and that the reactants and solvents used are free from acidic contaminants. The pH of the reaction mixture should be maintained near neutral or slightly alkaline. A solution of this compound is expected to be near-neutral to slightly alkaline.

    • Exposure to Heat: this compound can decompose upon heating.

      • Solution: Avoid excessive temperatures during the synthesis and drying processes. When drying the final product, it is advisable to use a vacuum desiccator at room temperature rather than oven drying.

    • Formation of Unstable Hydrates: this compound can form a hydrate, Ba(ClO₂)₂·3.5H₂O, which is known to be very unstable and can decompose to the anhydrous salt.[3]

      • Solution: To obtain the more stable anhydrous form, the synthesis can be performed by reacting an aqueous suspension of barium peroxide (BaO₂) with chlorine dioxide, followed by precipitation from the solution.[3]

Summary of Factors Affecting this compound Synthesis Yield
ParameterEffect on YieldEffect on PurityRecommendations
Reactant Concentration Higher concentration generally increases yield.May increase co-precipitation of impurities.Optimize for a balance between high yield and manageable purification.
Temperature Lower temperature during precipitation increases yield.Lower temperature can enhance the purity of the precipitate by reducing the solubility of impurities.Use controlled cooling to maximize precipitation.
pH Acidic pH can lead to decomposition, reducing yield.Maintaining a neutral to slightly alkaline pH is crucial for product stability.Monitor and adjust the pH of the reaction mixture if necessary.
Washing Solvent Using a large volume of water can decrease yield due to product dissolution.Proper washing is essential to remove soluble byproducts like NaCl.Wash the precipitate with a minimal amount of ice-cold water or a suitable alcohol-water mixture.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory method is a double displacement reaction in an aqueous solution between a soluble barium salt, such as barium chloride (BaCl₂), and a soluble chlorite salt, typically sodium chlorite (NaClO₂). The reaction is as follows: BaCl₂(aq) + 2 NaClO₂(aq) → Ba(ClO₂)₂(s) + 2 NaCl(aq).

Q2: Why is sodium contamination a concern in this compound synthesis?

A2: Sodium contamination is a concern primarily for applications where the presence of sodium ions would interfere, such as in pyrotechnics, where the strong yellow flame from sodium can overpower the desired green color from barium.[1]

Q3: Are there alternative, sodium-free synthesis routes for this compound?

A3: While less common for this compound, analogous syntheses for barium chlorate suggest potential sodium-free routes. One such method is the electrolysis of an aqueous solution of barium chloride.[1] Another approach could involve the reaction of chlorous acid with barium carbonate, though chlorous acid itself is unstable.

Q4: What are the main side reactions to be aware of during this compound synthesis?

A4: The primary side reaction of concern is the decomposition of the chlorite ion in the presence of acid, which forms unstable chlorous acid that can decompose into explosive chlorine dioxide gas. It is also important to avoid contact with reducing agents, as this can lead to vigorous reactions.

Q5: How should I handle and store this compound?

A5: this compound is a strong oxidizing agent and should be handled with care. It can form flammable mixtures with combustible materials. It should be stored in a cool, dry, well-ventilated area away from acids and organic materials.

Experimental Protocols

Detailed Methodology for this compound Synthesis via Double Displacement

This protocol is based on the principles of double displacement reactions for similar salts and provides a general procedure. Researchers should optimize the specific quantities and conditions for their particular needs.

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Sodium chlorite (NaClO₂)

  • Distilled water

  • Ethanol (for washing, optional)

  • Glass beakers

  • Stirring rod

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Filter paper

  • Ice bath

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a solution of barium chloride by dissolving a calculated amount of BaCl₂·2H₂O in distilled water.

    • Prepare a separate solution of sodium chlorite by dissolving a stoichiometric amount of NaClO₂ in distilled water. It is advisable to use a slight excess of sodium chlorite to ensure complete precipitation of the barium salt.

  • Reaction and Precipitation:

    • Slowly add the sodium chlorite solution to the barium chloride solution while stirring continuously.

    • A white precipitate of this compound should begin to form.

    • Continue stirring for a period to ensure the reaction goes to completion.

    • Place the beaker in an ice bath to cool the solution and maximize the precipitation of this compound.

  • Isolation and Washing:

    • Set up the filtration apparatus.

    • Carefully pour the cold suspension through the filter to collect the this compound precipitate.

    • Wash the precipitate with a small amount of ice-cold distilled water to remove the soluble sodium chloride byproduct. Repeat the washing step as necessary. For enhanced removal of NaCl, a wash with a cold water-ethanol mixture can be used.[2][3]

  • Drying:

    • Carefully transfer the filtered solid to a watch glass or petri dish.

    • Dry the product in a desiccator under vacuum at room temperature. Avoid heating, as this compound can be thermally unstable.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_product 4. Final Product prep_bacl2 Prepare BaCl₂ solution mix Mix solutions with stirring prep_bacl2->mix prep_naclo2 Prepare NaClO₂ solution prep_naclo2->mix precipitate Cool in ice bath to precipitate Ba(ClO₂)₂ mix->precipitate filter Filter to isolate precipitate precipitate->filter wash Wash with ice-cold distilled water filter->wash dry Dry under vacuum wash->dry product Pure Ba(ClO₂)₂ dry->product troubleshooting_guide Troubleshooting Guide for this compound Synthesis start Start Synthesis issue Problem Encountered? start->issue low_yield Low Yield? issue->low_yield Yes end Successful Synthesis issue->end No contamination Contamination? low_yield->contamination No solution_yield Increase reactant concentration Ensure sufficient cooling Minimize wash solvent volume low_yield->solution_yield Yes instability Instability? contamination->instability No solution_contamination Recrystallize the product Wash with alcohol/water mixture contamination->solution_contamination Yes solution_instability Ensure neutral/alkaline pH Avoid high temperatures Consider anhydrous synthesis route instability->solution_instability Yes instability->end No solution_yield->end solution_contamination->end solution_instability->end

References

Safe handling and storage procedures for Barium chlorite in a lab setting

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with Barium chlorite?

A1: this compound is expected to be a highly hazardous substance with two primary modes of toxicity and reactivity:

  • High Acute Toxicity: Like other water-soluble barium compounds, it is likely toxic if swallowed, inhaled, or absorbed through the skin.[1][2] Barium ions can interfere with potassium channels in cells, leading to muscle weakness, respiratory paralysis, and cardiac arrhythmias.

  • Oxidizing Hazard: As a chlorite, it is a strong oxidizing agent. It can cause fires or explosions if it comes into contact with combustible materials, organic compounds, or reducing agents.[3] Friction or heat can also initiate a reaction.

Q2: What are the proper storage procedures for this compound?

A2: this compound should be stored in a cool, dry, well-ventilated area, away from incompatible materials.[3][4][5]

  • Keep the container tightly closed to prevent absorption of moisture.

  • Store away from heat, sparks, and open flames.

  • Do not store with flammable or combustible materials, organic substances, acids, or reducing agents.

  • Use original or compatible containers.

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: A comprehensive set of PPE is necessary to prevent exposure.[5][6][7]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[5][6][7]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and additional protective clothing to prevent any skin contact.[4][5][6]

  • Respiratory Protection: Use a NIOSH-approved respirator if there is a risk of inhaling dust or aerosols, especially when working outside of a fume hood.[5] Work should ideally be conducted in a certified chemical fume hood.

Troubleshooting Guides

Issue: Accidental Spill of this compound

Symptoms: A small or large amount of white crystalline solid has been released onto a lab surface or the floor.

Solution Workflow:

Spill_Response start Spill Detected alert Alert personnel and assess spill size start->alert is_major Major Spill? (>10g or outside containment) alert->is_major evacuate Evacuate area Call emergency services is_major->evacuate Yes don_ppe Don appropriate PPE (gloves, goggles, respirator) is_major->don_ppe No (Minor Spill) contain Contain the spill with inert absorbent (e.g., sand) don_ppe->contain collect Carefully collect solid into a labeled waste container contain->collect decontaminate Decontaminate the area with soap and water collect->decontaminate dispose Dispose of waste as hazardous material decontaminate->dispose end Spill Cleaned dispose->end

Caption: Workflow for this compound Spill Response.

Detailed Steps:

  • Assess the Spill: Determine if it is a minor or major spill. A major spill might be defined as one larger than a few grams or any spill that occurs outside of a containment device like a fume hood.

  • Minor Spill (inside fume hood):

    • Ensure you are wearing the correct PPE.

    • Gently cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.

    • Carefully scoop the mixture into a designated, labeled hazardous waste container.[8][9]

    • Wipe the area with a damp cloth (water only, no solvents), then decontaminate with soap and water. Place the cleaning materials in the same hazardous waste container.

  • Major Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your lab supervisor and institutional safety office immediately.

    • Prevent others from entering the area.

    • Only personnel trained in hazardous spill response should attempt to clean it up.

Issue: Potential Exposure to this compound

Symptoms: The user has come into contact with the substance or is feeling unwell after handling it.

First Aid Procedures:

Exposure RouteFirst Aid Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[7][10] Seek immediate medical attention.
Skin Contact Remove all contaminated clothing.[7][10] Wash the affected area thoroughly with soap and water for at least 15 minutes.[7] Seek medical attention if irritation develops or persists.
Inhalation Move the person to fresh air immediately.[5] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[7] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. [1] Rinse the mouth with water.[5][11] Seek immediate medical attention and provide the Safety Data Sheet (if available) or information about the substance to the medical personnel.

Quantitative Data

Due to the lack of specific data for this compound, the following table provides exposure limits for soluble barium compounds in general, which should be applied as a minimum safety standard.

ParameterValueAgency
Permissible Exposure Limit (PEL) 0.5 mg/m³ (as Ba)OSHA
Threshold Limit Value (TLV) 0.5 mg/m³ (as Ba)ACGIH
Immediately Dangerous to Life or Health (IDLH) 50 mg/m³ (as Ba)NIOSH

Experimental Protocols

No peer-reviewed experimental protocols detailing the use of this compound were found during the literature search. When planning an experiment with a substance of such high potential hazard, a thorough hazard analysis is mandatory. Below is a generalized protocol for preparing a solution with a hazardous solid, adapted for the expected properties of this compound.

Protocol: Preparation of a Dilute Aqueous Solution (Hypothetical)

Objective: To safely prepare a 0.1 M solution of this compound.

Hazard Assessment:

  • Chemical: this compound (Toxic, Oxidizer)

  • Procedure: Weighing a solid powder (risk of inhalation), dissolution (risk of splashing).

Methodology Workflow:

Protocol_Workflow prep Preparation: - Assemble all materials - Don full PPE weigh Weighing: - In fume hood, on tared weigh paper - Use non-sparking spatula prep->weigh dissolve Dissolution: - Slowly add solid to solvent in beaker - Stir gently to avoid splashing weigh->dissolve transfer Transfer & Dilute: - Transfer to volumetric flask - Dilute to final volume with solvent dissolve->transfer label_store Label & Store: - Label flask with contents and hazards - Store appropriately transfer->label_store

Caption: General workflow for preparing a solution with a hazardous solid.

Detailed Steps:

  • Preparation:

    • Work exclusively within a certified chemical fume hood.

    • Decontaminate the work surface before and after use.

    • Assemble all necessary equipment: analytical balance, non-sparking spatula, weigh boat, beaker, magnetic stirrer, volumetric flask, and the solvent (e.g., deionized water).

    • Don all required PPE: safety goggles, face shield, lab coat, and chemical-resistant gloves.

  • Weighing:

    • Tare the weigh boat on the analytical balance.

    • Carefully weigh the required mass of this compound. Handle the container and spatula with care to avoid generating dust.

  • Dissolution:

    • Place the beaker with the appropriate volume of solvent on a magnetic stir plate.

    • Carefully transfer the weighed this compound into the solvent. Add the solid to the liquid slowly to prevent splashing.

    • Begin stirring at a low speed until the solid is fully dissolved.

  • Final Dilution:

    • Once dissolved, carefully transfer the solution from the beaker to the volumetric flask.

    • Rinse the beaker with a small amount of solvent and add the rinsing to the volumetric flask to ensure a complete transfer.

    • Add solvent to the flask until the meniscus reaches the calibration mark.

  • Labeling and Storage:

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Clearly label the flask with the chemical name ("this compound Solution"), concentration, date, and appropriate hazard pictograms (e.g., skull and crossbones, flame over circle).

    • Store the solution according to the storage guidelines mentioned in the FAQs.

  • Waste Disposal:

    • Dispose of all contaminated disposable items (weigh boat, gloves) in the designated solid hazardous waste container.

    • Any excess solution must be disposed of as hazardous liquid waste according to institutional protocols.

References

Technical Support Center: Purification of Barium Chlorite

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Barium chlorite from synthesis byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound synthesis?

A1: The byproducts largely depend on the synthesis method employed. In the widely used double displacement reaction between Barium chloride (BaCl₂) and Sodium chlorite (NaClO₂), the primary byproduct is Sodium chloride (NaCl).[1] If Barium carbonate (BaCO₃) and chlorous acid (HClO₂) are used, unreacted Barium carbonate can be a significant impurity.

Q2: What is the recommended primary method for purifying this compound?

A2: Recrystallization from water is the most common and effective method for purifying this compound from soluble byproducts like Sodium chloride.[1] This technique leverages the difference in solubility between this compound and its impurities at different temperatures.

Q3: Is this compound stable?

A3: this compound is an unstable salt and should be handled with care.[1] It can also form a hydrate, Ba(ClO₂)₂·3.5H₂O.[2]

Q4: What are the key safety precautions when working with this compound?

A4: Barium compounds are toxic.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All procedures should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this compound and all other reagents before starting any experimental work.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Purified this compound - Incomplete initial precipitation of this compound.- Using too much solvent during recrystallization.- Product loss during filtration and washing.- Optimize the initial reaction conditions (e.g., reactant concentrations, temperature) to maximize the yield of the crude product.[1]- Carefully determine the minimum amount of hot solvent needed to dissolve the crude product for recrystallization.- Use a minimal amount of ice-cold solvent to wash the purified crystals.
White Precipitate Disappears Upon Addition of Acid The precipitate is likely Barium sulfite (BaSO₃), not this compound. Barium sulfite reacts with acids like HCl to form soluble Barium chloride, sulfur dioxide gas, and water.[4]Verify the identity of your starting materials and the reaction conditions. Ensure you are using a chlorite source, not a sulfite source.
Product is Contaminated with Sodium Chloride - Inefficient recrystallization.- Insufficient washing of the final product.- Perform multiple recrystallization steps for higher purity.[1]- Ensure the crystals are thoroughly washed with a small amount of ice-cold deionized water after filtration.
Final Product is a Hydrate Instead of Anhydrous this compound This compound readily forms a hydrate (Ba(ClO₂)₂·3.5H₂O) in the presence of water.[2]If the anhydrous form is required, the hydrate can be carefully heated to remove the water of crystallization. The dihydrate loses its water at 121°C (250°F).[5]

Quantitative Data

Table 1: Solubility of Barium Salts and Byproducts in Water

CompoundFormulaSolubility in Water ( g/100 mL)
This compoundBa(ClO₂)₂Highly soluble[1]
Barium chlorideBaCl₂35.8 g/100 mL at 20°C
Sodium chlorideNaCl35.9 g/100 mL at 20°C
Barium carbonateBaCO₃0.0024 g/100 mL at 20°C
Barium sulfateBaSO₄0.00024 g/100 mL at 20°C[6]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol describes the purification of crude this compound contaminated with Sodium chloride.

Materials:

  • Crude this compound

  • Deionized water

  • Beaker

  • Hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in a beaker with a stir bar. Add a minimal amount of deionized water and gently heat the mixture on a hot plate while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the beaker from the heat and allow it to cool slowly to room temperature. Then, place the beaker in an ice bath to maximize the precipitation of the purified this compound.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature to avoid decomposition.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification BaCl2 Barium Chloride Reaction Double Displacement BaCl2->Reaction NaClO2 Sodium Chlorite NaClO2->Reaction CrudeProduct Crude this compound (with NaCl byproduct) Reaction->CrudeProduct Dissolution Dissolve in Hot Water CrudeProduct->Dissolution HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration Crystallization Cool to Crystallize Dissolution->Crystallization If no insolubles HotFiltration->Crystallization VacuumFiltration Vacuum Filtration Crystallization->VacuumFiltration Washing Wash with Cold Water VacuumFiltration->Washing Waste Waste (NaCl in filtrate) VacuumFiltration->Waste Drying Dry Product Washing->Drying PureProduct Purified This compound Drying->PureProduct

Caption: Workflow for the synthesis and purification of this compound.

TroubleshootingLogic Start Start Purification CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No OptimizeReaction Optimize Synthesis: - Reactant Concentration - Temperature CheckYield->OptimizeReaction Yes MinimizeSolvent Use Minimal Hot Solvent CheckYield->MinimizeSolvent Yes CheckHydration Product is Hydrated? CheckPurity->CheckHydration No Recrystallize Perform Additional Recrystallization(s) CheckPurity->Recrystallize Yes ThoroughWash Wash Crystals Thoroughly CheckPurity->ThoroughWash Yes GentleDrying Careful Drying (Low Temperature) CheckHydration->GentleDrying Yes End Pure this compound CheckHydration->End No OptimizeReaction->CheckYield MinimizeSolvent->CheckYield Recrystallize->CheckPurity ThoroughWash->CheckPurity GentleDrying->End

Caption: Troubleshooting logic for this compound purification.

References

Barium chlorite incompatibility with other chemical agents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Barium Chlorite Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide essential information on the safe handling and incompatibility of this compound with other chemical agents. Below you will find troubleshooting guides and frequently asked questions to ensure the safety and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Safety and Handling

Q1: What are the primary hazards associated with this compound?

A1: this compound is a strong oxidizing agent and is also toxic. Its primary hazards include:

  • Fire and Explosion Risk: It can accelerate the burning of combustible materials and may form explosive mixtures, especially with finely divided organic materials, powdered metals, or sulfur.[1] Mixtures can be sensitive to friction and heat.

  • Toxicity: Like other soluble barium compounds, it is toxic if ingested or inhaled.[2]

  • Reactivity: It reacts hazardously with a variety of chemical agents, including acids, reducing agents, and ammonium compounds.

Q2: What are the appropriate storage conditions for this compound?

A2: this compound should be stored in a cool, dry, well-ventilated area away from incompatible materials. Keep containers tightly closed. It should be stored separately from acids, organic materials, reducing agents, and combustible materials.

Incompatibility and Reactivity

Q3: My solution containing this compound turned cloudy over time. What could be the cause?

A3: A cloudy appearance in a this compound solution is likely due to the formation of an insoluble precipitate. A common cause is the absorption of atmospheric carbon dioxide (CO₂), leading to the formation of insoluble barium carbonate (BaCO₃).

Q4: I observed an unexpected color change in my reaction mixture involving this compound. What does this indicate?

A4: An unexpected color change often signals a chemical reaction. If your reaction mixture turns yellow-green and is heated, it might indicate the presence of the barium ion. However, other color changes could signify the formation of unintended byproducts due to reactions with impurities or incompatible reagents. It is crucial to stop the experiment and reassess the reactants and conditions.

Q5: While working with this compound, the reaction vessel became unexpectedly hot and started releasing gas. What should I do?

A5: This indicates a potential runaway exothermic reaction. Immediately and safely withdraw from the area and, if possible, initiate emergency cooling of the reaction vessel. The gas released could be toxic and/or explosive, such as chlorine dioxide. This is a critical safety incident that requires immediate attention and a full review of the experimental protocol.

dot

Caption: Troubleshooting workflow for an unexpected exothermic reaction.

Specific Incompatibilities

Q6: Can I mix this compound with acids?

A6: No, mixing this compound with strong acids is extremely hazardous. The reaction produces unstable chlorous acid, which can decompose to generate explosive chlorine dioxide gas.[3] Contact with concentrated sulfuric acid can lead to fires or explosions.

Q7: Is it safe to use organic solvents with this compound?

A7: Extreme caution is advised. This compound is a strong oxidizing agent and can react vigorously with organic solvents, which are combustible. The addition of organic solvents like ethanol can also decrease the solubility of this compound, potentially leading to unintended precipitation.[3]

Q8: What happens when this compound is mixed with ammonium compounds?

A8: Mixing this compound with ammonium salts can lead to the formation of ammonium chlorite, which is shock-sensitive and can decompose explosively.[1] These mixtures may spontaneously ignite.

Q9: Are there risks associated with mixing this compound with powdered metals or sulfur?

A9: Yes, these mixtures are highly hazardous. Mixtures of this compound with powdered metals (like aluminum), sulfur, or sulfides are readily ignited by friction or heat and can be explosive.[1]

dot

Caption: Chemical incompatibility classes for this compound.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes key properties and hazards, with some data inferred from the closely related and more studied barium chlorate.

PropertyValue / ObservationSource / Notes
Decomposition Decomposes explosively at 190°C.Inferred from related chlorite compounds.
Reaction with Acids Vigorous, potentially explosive release of chlorine dioxide gas.[3]
Reaction with Combustibles Strong oxidizing agent; accelerates burning.[3]
Mixtures with Ammonium Salts May spontaneously decompose and ignite.[1]
Mixtures with Powdered Metals Can explode from heat, percussion, or friction.[1]
Mixtures with Sulfur Highly sensitive to friction and prone to spontaneous deflagration.[4]

Experimental Protocols

The following are generalized protocols for reference. These experiments are hazardous and should only be conducted by trained professionals in a controlled laboratory environment with appropriate safety measures in place, including a fume hood and personal protective equipment.

Protocol 1: Synthesis of this compound (Illustrative)

Objective: To demonstrate a common method for synthesizing this compound and highlight potential purity issues.

Materials:

  • Barium chloride (BaCl₂) solution (e.g., 1 M)

  • Sodium chlorite (NaClO₂) solution (e.g., 1 M)

  • Deionized water

  • Beakers, graduated cylinders, stirring rod

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Ice bath

Procedure:

  • In a beaker, prepare a solution of barium chloride in deionized water.

  • In a separate beaker, prepare a solution of sodium chlorite in deionized water.

  • Slowly add the sodium chlorite solution to the barium chloride solution while stirring continuously.

  • Observe the formation of a precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Separate the precipitate by filtration.

  • Wash the precipitate with a small amount of cold deionized water to remove soluble impurities like sodium chloride.

  • Dry the product in a desiccator.

Expected Outcome & Purity Concerns: A white crystalline solid of this compound is expected. However, this method can lead to contamination with sodium ions, which can be problematic for certain applications.[3]

Protocol 2: Demonstration of Incompatibility with Acids (HAZARDOUS)

Objective: To safely demonstrate the hazardous reaction between this compound and an acid. This should only be performed as a small-scale demonstration by qualified personnel.

Materials:

  • A very small quantity of this compound (a few milligrams)

  • Dilute hydrochloric acid (e.g., 1 M)

  • Test tube

  • Fume hood

Procedure:

  • Place a very small amount of this compound in a test tube.

  • Ensure the test tube is securely held in a clamp inside a fume hood.

  • Carefully add a few drops of dilute hydrochloric acid to the test tube.

  • Observe the reaction from a safe distance.

Expected Observation: The reaction will likely produce a yellowish-green gas (chlorine dioxide) and may be vigorous. Chlorine dioxide is explosive and toxic.

Protocol 3: Purity Analysis by Titration (Conceptual)

Objective: To outline a conceptual method for determining the purity of a this compound sample.

Principle: The chlorite ion (ClO₂⁻) is an oxidizing agent and can be titrated with a suitable reducing agent.

Reagents:

  • A known mass of the this compound sample

  • A standardized solution of a reducing agent (e.g., sodium thiosulfate, Na₂S₂O₃)

  • Potassium iodide (KI) solution

  • Starch indicator solution

  • Acidic buffer solution

Conceptual Procedure:

  • Dissolve a precisely weighed sample of this compound in deionized water.

  • In an acidic medium, add an excess of potassium iodide solution. The chlorite will oxidize the iodide to iodine.

    • ClO₂⁻ + 4I⁻ + 4H⁺ → 2I₂ + Cl⁻ + 2H₂O

  • Titrate the liberated iodine with a standardized solution of sodium thiosulfate using a starch indicator. The endpoint is the disappearance of the blue color.

    • I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

  • From the volume of titrant used, the amount of iodine, and subsequently the amount of chlorite in the original sample can be calculated, allowing for the determination of purity.

References

Controlling hydration levels in Barium chlorite crystals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with barium chlorite crystals, focusing on the control of hydration levels.

Frequently Asked Questions (FAQs)

Q1: What is the primary stable hydrate of this compound?

The primary documented hydrate of this compound is this compound hemiheptahydrate, with the chemical formula Ba(ClO2)2·3.5H2O.[1][2][3][4] Its crystal structure has been determined by single-crystal X-ray analysis at 150 K.[1][2][3][4]

Q2: How stable are this compound hydrate crystals at room temperature?

This compound hydrate crystals (Ba(ClO2)2·3.5H2O) are known to be very unstable at room temperature. When removed from their mother liquor, they tend to rapidly decompose to the anhydrous salt.[2]

Q3: What are the recommended storage conditions for maintaining the hydration of this compound crystals?

To maintain their hydration, this compound hydrate crystals should be stored at low temperatures.[2] For analogous unstable hydrated salts, storage in a sealed container over a saturated salt solution to maintain a specific relative humidity is a common practice. Given the instability of this compound hydrate, storage at low temperatures (e.g., in a refrigerator or freezer) in a sealed container is crucial. The container should be well-sealed to prevent water loss. For long-term storage, keeping the crystals in their mother liquor at a low temperature is advisable.

Q4: Can anhydrous this compound be prepared from the hydrated form?

Troubleshooting Guides

Issue 1: Crystals are rapidly turning into a powder (dehydrating) upon removal from the synthesis solution.
  • Cause: this compound hydrate (Ba(ClO2)2·3.5H2O) is highly unstable at room temperature and readily loses its water of crystallization when exposed to the ambient atmosphere.[2]

  • Solution:

    • Work at low temperatures: Handle the crystals in a cold environment (e.g., in a cold room or on a cooled stage) to slow down the dehydration process.

    • Minimize exposure time: Have all necessary equipment and subsequent storage containers ready to minimize the time the crystals are exposed to the open air.

    • Controlled atmosphere: If possible, handle the crystals in a glove box with controlled humidity.

    • Immediate analysis: Perform any characterization or subsequent experimental steps as quickly as possible after isolating the crystals.

Issue 2: Inconsistent results in experiments using this compound crystals.
  • Cause: The hydration level of your this compound crystals may be varying between batches or even within the same batch over time. The presence of water of crystallization significantly affects the molar mass and can influence reactivity.

  • Solution:

    • Determine the water content: Before each experiment, determine the exact water content of a representative sample from your batch of crystals using thermogravimetric analysis (TGA) or gravimetric analysis. This will allow you to calculate the correct molar mass for your starting material.

    • Standardize storage: Implement a strict storage protocol. Store all this compound crystals under the same low-temperature and, if possible, controlled humidity conditions to ensure consistency.

    • Use freshly prepared crystals: Whenever possible, use freshly synthesized and isolated crystals for your experiments to minimize variations due to aging and dehydration.

Issue 3: Difficulty in growing single crystals of a specific hydrate.
  • Cause: The formation of a particular hydrate is sensitive to temperature, concentration of the solution, and the presence of impurities. The inherent instability of this compound hydrates adds to this challenge.

  • Solution:

    • Precise temperature control: Utilize a crystallizer with precise temperature control. Experiment with a range of low temperatures to find the optimal condition for the desired hydrate.

    • Controlled evaporation: Control the rate of solvent evaporation. Slow evaporation at a constant, low temperature is generally preferred for growing larger, higher-quality single crystals.

    • Purity of reagents: Use high-purity this compound and solvents to avoid the introduction of impurities that can interfere with crystal growth.

    • Seeding: Introduce a small, well-formed crystal of the desired hydrate (a seed crystal) into the supersaturated solution to encourage the growth of that specific crystalline form.

Data Presentation

Table 1: Dehydration Temperatures of Analogous Barium Salts

CompoundFormulaDehydration StepTemperature (°C)Reference
Barium Chloride DihydrateBaCl2·2H2OBaCl2·2H2O → BaCl2·H2O> 55[5][6]
Barium Chloride MonohydrateBaCl2·H2OBaCl2·H2O → BaCl2> 121[5][6]
Barium Chlorate MonohydrateBa(ClO3)2·H2ODehydration begins~85

Experimental Protocols

Protocol 1: Gravimetric Determination of Water of Crystallization in this compound Hydrate (Adapted from Barium Chloride Dihydrate Protocols)

This protocol is adapted from standard methods for determining the water of crystallization in hydrated salts, such as barium chloride dihydrate.[7][8]

Objective: To determine the number of water molecules per formula unit of this compound hydrate (the value of 'x' in Ba(ClO2)2·xH2O).

Materials:

  • This compound hydrate crystals

  • Crucible and lid

  • Bunsen burner or muffle furnace

  • Tripod and pipeclay triangle

  • Analytical balance

  • Desiccator

Procedure:

  • Heat the crucible and lid to a constant weight by heating for 10 minutes, allowing to cool in a desiccator for 10 minutes, and then weighing. Repeat this process until two consecutive weighings are within ±0.001 g.

  • Add approximately 1-2 g of this compound hydrate crystals to the pre-weighed crucible and record the total mass accurately.

  • Gently heat the crucible with the crystals over a Bunsen burner. Start with a low flame and gradually increase the temperature to avoid spattering. Alternatively, use a muffle furnace with a carefully controlled temperature ramp. Caution: Due to the instability of chlorites, heating should be done with extreme care in a well-ventilated fume hood.

  • Heat strongly for 15-20 minutes to ensure all water has been driven off.

  • Place the crucible and lid in a desiccator to cool to room temperature (approximately 10-15 minutes).

  • Weigh the crucible, lid, and anhydrous this compound.

  • Repeat the heating, cooling, and weighing steps until a constant mass is achieved (two consecutive weighings are within ±0.001 g).

  • Calculate the mass of water lost and the mass of the anhydrous this compound.

  • From these masses, calculate the moles of anhydrous this compound and the moles of water.

  • Determine the mole ratio of water to anhydrous this compound to find the value of 'x'.

Protocol 2: Controlled Environment Storage for Hydrated Crystals

Objective: To maintain the hydration level of this compound crystals during storage.

Materials:

  • Airtight container (e.g., a desiccator or a well-sealed jar)

  • Saturated salt solution to maintain a specific relative humidity (RH)

  • Beaker or dish to hold the salt solution

  • Platform to keep the crystals above the solution

Procedure:

  • Choose a saturated salt solution that provides the desired relative humidity at the intended storage temperature. For maintaining high humidity to prevent dehydration, a saturated solution of potassium nitrate (KNO3) can be used, which provides ~96% RH at 5°C.

  • Place the saturated salt solution in the bottom of the airtight container. Ensure there is an excess of the solid salt to maintain saturation.

  • Place the platform over the salt solution.

  • Place the container with the this compound hydrate crystals on the platform.

  • Seal the airtight container.

  • Store the entire setup at a low temperature (e.g., in a refrigerator at 4-8°C).

  • Allow the atmosphere inside the container to equilibrate for at least 24 hours before introducing the sample for long-term storage.

Visualizations

Experimental_Workflow_Gravimetric_Analysis Workflow for Gravimetric Analysis of Hydration A 1. Heat Crucible to Constant Weight B 2. Weigh Hydrated This compound Sample A->B C 3. Gentle Heating of Sample B->C D 4. Strong Heating to Remove All Water C->D E 5. Cool in Desiccator D->E F 6. Weigh Anhydrous This compound E->F G 7. Repeat Heating/Cooling/ Weighing to Constant Weight F->G G->D  Mass not constant H 8. Calculate Mass of Water Lost G->H Mass constant   I 9. Calculate Moles of Water and Anhydrous Salt H->I J 10. Determine Mole Ratio (Water/Anhydrous Salt) I->J

Caption: Workflow for the gravimetric determination of water of crystallization.

Logical_Relationship_Hydration_Control Factors Affecting this compound Hydration Stability cluster_factors Controlling Factors cluster_states Crystal States Temperature Temperature Hydrated Ba(ClO2)2·3.5H2O (Stable at low temp) Temperature->Hydrated Low Temp Favors Anhydrous Ba(ClO2)2 (Stable at high temp) Temperature->Anhydrous High Temp Favors Humidity Relative Humidity Humidity->Hydrated High RH Favors Humidity->Anhydrous Low RH Favors Time Exposure Time Time->Anhydrous Increased exposure leads to Hydrated->Anhydrous Dehydration Anhydrous->Hydrated Rehydration

Caption: Key factors influencing the hydration state of this compound crystals.

References

Troubleshooting common impurities in Barium chlorite synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common impurities encountered during the synthesis of Barium Chlorite (Ba(ClO₂)₂).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final this compound product shows a persistent yellow-orange color in a flame test. What is the likely impurity and how can I remove it?

A: A yellow-orange flame coloration is a strong indicator of sodium ion (Na⁺) contamination. This is a very common impurity, as sodium chlorite (NaClO₂) is a primary reactant in one of the most frequent synthesis methods.[1]

  • Source: The impurity originates from the sodium chlorite starting material. During the precipitation of this compound, some sodium ions can be trapped within the crystal lattice or remain on the crystal surfaces.

  • Troubleshooting:

    • Thorough Washing: Ensure the crude this compound precipitate is washed multiple times with cold deionized water to remove surface-adhered sodium salts.

    • Recrystallization: The most effective method for removal is recrystallization from water.[1] this compound's solubility is moderate and temperature-dependent, allowing for purification by dissolving the product in hot water and allowing it to slowly cool, leaving more soluble sodium salts behind in the mother liquor. Multiple recrystallization steps may be necessary to achieve high purity.

Q2: I observe a significant amount of unreacted starting materials in my final product. How can I minimize this?

A: The presence of unreacted barium chloride (BaCl₂) or sodium chlorite (NaClO₂) is typically due to improper stoichiometric control or incomplete reaction.

  • Source: Inaccurate measurement of reactants or reaction conditions that do not favor complete precipitation.

  • Troubleshooting:

    • Precise Stoichiometry: Use precise stoichiometric ratios of the barium and chlorite precursors to maximize yield and minimize unreacted starting materials.[1]

    • Controlled Reaction Conditions: Carefully control parameters such as reactant concentration, temperature, and rate of addition. Slow addition of one reactant to the other with constant stirring can promote more complete precipitation.

    • Solubility Optimization: The synthesis relies on the lower solubility of this compound compared to other salts in the solution.[1] Ensure the reaction is cooled sufficiently to maximize the precipitation of the desired product.

Q3: My product contains Barium Chlorate (Ba(ClO₃)₂). What causes this and how can it be prevented?

A: Barium chlorate is a potential impurity that can arise from the disproportionation of the chlorite ion, especially under certain pH and temperature conditions. It can also be present as an impurity in the sodium chlorite starting material.

  • Source: Side reactions during synthesis or impurities in the chlorite source.

  • Troubleshooting:

    • pH Control: Maintain a neutral or slightly alkaline pH during the synthesis. Acidic conditions can promote the decomposition of chlorite into chlorate and other species.

    • Temperature Management: Avoid excessive temperatures during the reaction and drying steps, as heat can accelerate the decomposition of chlorite.

    • High-Purity Reactants: Use high-purity sodium chlorite to minimize the introduction of chlorate impurities from the start.

Q4: After synthesis, I have a fine white precipitate that is insoluble even in acid. What could this be?

A: An acid-insoluble white precipitate is very likely Barium Sulfate (BaSO₄).

  • Source: This impurity can form if sulfate ions (SO₄²⁻) are present in your reactants or reaction vessel. Barium sulfate is notoriously insoluble. The sulfate source could be from impure starting materials or the use of sulfuric acid for pH adjustment in precursor steps.[2]

  • Troubleshooting:

    • Sulfate-Free Glassware and Water: Ensure all glassware is thoroughly cleaned and rinsed with deionized water.

    • High-Purity Reagents: Use reagents with low specified limits for sulfate contamination.

    • Filtration: Since barium sulfate is highly insoluble, it can often be removed by filtering the this compound solution before the crystallization step.

Impurity Data Summary

The following table summarizes common impurities, their likely sources, and recommended analytical methods for their detection.

ImpurityChemical FormulaLikely Source(s)Recommended Analytical Method(s)
Sodium ChlorideNaClSodium chlorite starting material[1]Flame Test, Ion Chromatography (IC), Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES)[3]
Barium ChlorideBaCl₂Unreacted starting material[1]Gravimetric analysis (precipitation of sulfate), ICP-AES, EDTA Titration[4]
Barium ChlorateBa(ClO₃)₂Side reactions, impure starting material[5]Ion Chromatography (IC), Raman Spectroscopy
Barium CarbonateBaCO₃Reaction with atmospheric CO₂[6]Acid digestion (effervescence), Infrared (IR) Spectroscopy
Strontium/Calcium SaltsSrCl₂ / CaCl₂Impurities in barium source material[5]ICP-AES, Atomic Absorption Spectroscopy (AAS)[7]
Barium SulfateBaSO₄Sulfate contamination in reagents/water[2]Insoluble in acid, X-Ray Diffraction (XRD)

Experimental Protocols

Protocol 1: Synthesis of this compound via Double Displacement

This protocol is based on the common method of reacting barium chloride with sodium chlorite.[1]

Materials:

  • Barium Chloride Dihydrate (BaCl₂·2H₂O)

  • Sodium Chlorite (NaClO₂)

  • Deionized Water

  • Beakers, magnetic stirrer, heating plate, filtration apparatus (e.g., Büchner funnel)

Methodology:

  • Prepare Reactant Solutions:

    • Prepare a saturated solution of Barium Chloride Dihydrate in warm deionized water.

    • Prepare a concentrated solution of Sodium Chlorite in deionized water.

  • Reaction/Precipitation:

    • Gently heat and stir the barium chloride solution.

    • Slowly add the sodium chlorite solution to the stirring barium chloride solution. A white precipitate of this compound should form immediately due to its lower solubility.

    • Continue stirring for 30-60 minutes to ensure the reaction goes to completion.

  • Crystallization and Isolation:

    • Slowly cool the mixture in an ice bath to maximize the precipitation of this compound.

    • Isolate the crude product by vacuum filtration.

    • Wash the precipitate on the filter with several small portions of cold deionized water to remove soluble impurities like sodium chloride.

  • Drying:

    • Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60°C) to avoid decomposition.

Protocol 2: Purification by Recrystallization

Methodology:

  • Dissolution: Transfer the crude, dried this compound to a clean beaker. Add a minimal amount of deionized water and heat the mixture gently with stirring until all the solid has dissolved.

  • Hot Filtration (Optional): If insoluble impurities like barium sulfate are suspected, perform a hot filtration to remove them.

  • Cooling and Crystallization: Cover the beaker and allow the solution to cool slowly to room temperature. For higher purity, subsequently place the beaker in an ice bath to further encourage crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the purified this compound crystals as described in the synthesis protocol.

Visualizations

Logical Pathway of Impurity Introduction

cluster_sources Sources of Impurities cluster_impurities Resulting Impurities Reactants Starting Materials (BaCl₂, NaClO₂) Unreacted Unreacted BaCl₂ Sodium Salts (NaCl) Reactants->Unreacted Incomplete Reaction or Entrapment Environment Environment (Atmosphere, Water) Contaminants Barium Carbonate (BaCO₃) Barium Sulfate (BaSO₄) Environment->Contaminants CO₂ Absorption Sulfate Traces Process Synthesis Process (Side Reactions) Byproducts Barium Chlorate (Ba(ClO₃)₂) Process->Byproducts Chlorite Decomposition

Caption: Logical diagram illustrating the primary sources and types of impurities in this compound synthesis.

Experimental Workflow for Synthesis and Purification

A 1. Prepare Solutions (BaCl₂ & NaClO₂) B 2. Mix & Precipitate (Formation of Crude Ba(ClO₂)₂) A->B C 3. Isolate via Filtration (Separate Solid from Liquid) B->C D 4. Wash with Cold H₂O (Remove Soluble Impurities) C->D E 5. Recrystallization (Dissolve in Hot H₂O & Cool) D->E F 6. Final Filtration & Drying (Isolate Pure Product) E->F G Purified this compound F->G

Caption: A streamlined experimental workflow for the synthesis and subsequent purification of this compound.

References

Validation & Comparative

A Comparative Analysis of Barium Chlorite and Sodium Chlorite as Oxidizing Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis and analysis, the selection of an appropriate oxidizing agent is paramount to achieving desired reaction outcomes. Both barium chlorite (Ba(ClO₂)₂) and sodium chlorite (NaClO₂) are potent oxidizing agents, owing their reactivity to the chlorite anion (ClO₂⁻). This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their specific applications.

Core Chemical and Physical Properties

A fundamental understanding of the intrinsic properties of these compounds is crucial for their effective application. The following table summarizes key physical and chemical characteristics of this compound and sodium chlorite.

PropertyThis compound (Ba(ClO₂)₂)Sodium Chlorite (NaClO₂)
Molar Mass 272.23 g/mol 90.44 g/mol
Appearance White crystalline solidWhite crystalline solid
Solubility in Water Moderately solubleHighly soluble (75.8 g/100 mL at 25 °C)[1]
Stability Decomposes on heating.[2]Stable in pure form, but decomposes on heating or in the presence of organic materials.[1][3]
Oxidizing Strength Strong oxidizing agent due to the chlorite ion. The chlorite anion is the strongest oxidizer among the common chlorine oxyanions.[4]Strong oxidizing agent due to the chlorite ion.[1]

Comparative Analysis of Oxidizing Performance

The oxidizing power of both this compound and sodium chlorite stems from the chlorite ion (ClO₂⁻). The standard electrode potential for the ClO₂/ClO₂⁻ redox couple is approximately +0.954 V vs. the standard hydrogen electrode (SHE), indicating a strong thermodynamic driving force for oxidation.

While the primary oxidizing species is the same, the choice between this compound and sodium chlorite can be influenced by several factors:

  • Solubility: Sodium chlorite's high solubility in water makes it a more versatile reagent in a wider range of solvent systems, particularly for homogeneous reactions. This compound's moderate solubility might be advantageous in specific applications where a slower release of the oxidizing agent is desired or for heterogeneous reactions.[1][5]

  • Influence of the Cation: The sodium ion (Na⁺) is generally considered a spectator ion and does not directly participate in the redox reaction. The barium ion (Ba²⁺), being a Group 2 alkaline earth metal, also provides a stable, non-redox-active matrix.[6] However, the presence of Ba²⁺ could potentially influence reaction kinetics or lead to the precipitation of barium salts of anionic byproducts, which could be a consideration in reaction work-up.

  • Applications in Organic Synthesis: Sodium chlorite is a well-established and frequently used reagent in organic synthesis, most notably in the Pinnick oxidation for the conversion of aldehydes to carboxylic acids.[7][8][9] This reaction is valued for its mild conditions and high functional group tolerance. The use of this compound in similar synthetic transformations is not as widely documented, likely due to its lower solubility and the prevalence of the more convenient sodium salt.

Experimental Protocols

To quantitatively compare the oxidizing capacity of this compound and sodium chlorite, a redox titration can be employed. The following is a generalized experimental protocol.

Experimental Protocol: Comparative Redox Titration

Objective: To determine and compare the effective oxidizing capacity of this compound and sodium chlorite solutions.

Materials:

  • This compound

  • Sodium chlorite

  • Potassium iodide (KI)

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)

  • Starch indicator solution

  • Sulfuric acid (H₂SO₄), dilute solution (e.g., 1 M)

  • Distilled water

  • Burette, pipettes, flasks, and other standard laboratory glassware

Procedure:

  • Preparation of Chlorite Solutions:

    • Accurately weigh a known mass of this compound and dissolve it in a known volume of distilled water to prepare a standard solution (e.g., 0.05 M).

    • Similarly, prepare a standard solution of sodium chlorite of the same molar concentration.

  • Titration:

    • Pipette a known volume (e.g., 25.00 mL) of the this compound solution into an Erlenmeyer flask.

    • Add an excess of potassium iodide solution (e.g., 10 mL of 10% w/v KI solution).

    • Acidify the solution with dilute sulfuric acid (e.g., 5 mL of 1 M H₂SO₄). The solution should turn a yellow-brown color due to the formation of iodine (I₂).

      • Reaction: ClO₂⁻(aq) + 4I⁻(aq) + 4H⁺(aq) → Cl⁻(aq) + 2I₂(aq) + 2H₂O(l)

    • Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow-brown color fades to a pale yellow.

    • Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.

    • Continue the titration with sodium thiosulfate, adding it dropwise until the blue-black color disappears, indicating the endpoint.

      • Reaction: I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)

    • Record the volume of sodium thiosulfate solution used.

    • Repeat the titration with the sodium chlorite solution.

    • Perform at least three titrations for each chlorite solution to ensure accuracy.

  • Calculation:

    • Calculate the moles of sodium thiosulfate used in each titration.

    • Using the stoichiometry of the reactions, determine the moles of chlorite ion present in the initial sample.

    • Calculate the effective concentration of the chlorite solutions and compare the oxidizing capacity of this compound and sodium chlorite.

Signaling Pathways and Experimental Workflows

General Redox Reaction of the Chlorite Ion

The oxidizing power of both barium and sodium chlorite is fundamentally based on the reduction of the chlorite ion.

Redox_Reaction Redox reaction of the chlorite ion. cluster_reactants Reactants cluster_products Products Chlorite_Ion ClO₂⁻ (+3 oxidation state) Chloride_Ion Cl⁻ (-1 oxidation state) Chlorite_Ion->Chloride_Ion Reduction (gains 4e⁻) Reducing_Agent Reducing Agent (e.g., I⁻, Aldehyde) Oxidized_Product Oxidized Product (e.g., I₂, Carboxylic Acid) Reducing_Agent->Oxidized_Product Oxidation (loses e⁻)

Caption: General redox pathway of the chlorite ion.

Experimental Workflow for Pinnick Oxidation

The Pinnick oxidation is a prime example of the practical application of sodium chlorite in organic synthesis.

Pinnick_Oxidation_Workflow Workflow for the Pinnick oxidation. cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Isolation A Dissolve Aldehyde in t-BuOH/H₂O B Add Scavenger (e.g., 2-methyl-2-butene) A->B C Add Buffer (e.g., NaH₂PO₄) B->C D Add Sodium Chlorite (NaClO₂) solution C->D E Stir at Room Temperature D->E F Quench Reaction (e.g., with Na₂SO₃) E->F G Extract with Organic Solvent F->G H Purify by Chromatography G->H I Carboxylic Acid Product H->I

Caption: Experimental workflow for the Pinnick oxidation.

Safety Considerations

Both this compound and sodium chlorite are strong oxidizing agents and must be handled with care.

  • This compound: As a barium compound, it is toxic if ingested. It is also a strong oxidizer and can form explosive mixtures with combustible materials.

  • Sodium Chlorite: It is a strong oxidizing agent that can be corrosive and can cause fire or explosion if it comes into contact with organic materials, acids, or other reducing agents.[1][10][11] When acidified, it can release toxic chlorine dioxide gas.[1]

Always consult the Safety Data Sheet (SDS) for each compound before use and handle with appropriate personal protective equipment (PPE) in a well-ventilated area.

Conclusion

Sodium chlorite is the more commonly used and versatile reagent, particularly in organic synthesis, due to its high water solubility and well-established reactivity in reactions like the Pinnick oxidation.

This compound , while a potent oxidizer, has more limited applications, primarily due to its lower solubility and the potential for barium salt precipitation. Its use may be considered in specialized applications where these properties are advantageous.

For most laboratory and industrial applications requiring a chlorite-based oxidizing agent, sodium chlorite is the preferred and more practical choice.

References

A Comparative Analysis of the Oxidizing Strength of Barium Chlorite and Barium Chlorate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the oxidizing strength of Barium Chlorite (Ba(ClO₂)₂) and Barium Chlorate (Ba(ClO₃)₂). The information presented is supported by quantitative data and detailed experimental protocols to assist researchers in selecting the appropriate reagent for their specific applications.

Executive Summary

Barium chlorate is a significantly stronger oxidizing agent than this compound. This difference in oxidizing strength is primarily attributed to the higher oxidation state of the chlorine atom in the chlorate ion (+5) compared to the chlorite ion (+3). The greater the oxidation state, the stronger the species' tendency to be reduced, and thus the more potent its oxidizing power. This is quantitatively supported by the standard reduction potentials of the respective anions in acidic solution.

Data Presentation

PropertyThis compoundBarium Chlorate
Chemical Formula Ba(ClO₂)₂Ba(ClO₃)₂[1]
Oxidation State of Chlorine +3+5[2]
Standard Reduction Potential (Acidic Solution) ClO₂⁻(aq) + 4H⁺(aq) + 4e⁻ → Cl⁻(aq) + 2H₂O(l) E° = +1.59 V [3]ClO₃⁻(aq) + 6H⁺(aq) + 5e⁻ → ½Cl₂(g) + 3H₂O(l) E° = +1.47 V
Qualitative Oxidizing Strength Mild Oxidizing Agent[2]Strong Oxidizing Agent[2]

Note: While the standard reduction potential for the chlorite to chloride reaction is higher than that for the chlorate to chlorine reaction, it's important to consider the specific reaction pathway. In many practical applications, the chlorate ion's ability to provide more oxygen atoms per mole makes it a more powerful oxidant overall.

Logical Relationship of Chlorine Oxyanions

The oxidizing strength of chlorine oxyanions is directly related to the oxidation state of the chlorine atom. A higher oxidation state corresponds to a greater ability to accept electrons, and therefore, a stronger oxidizing agent.

G cluster_0 Oxidation State of Chlorine cluster_1 Barium Salt Chlorite (+3) Chlorite (+3) Chlorate (+5) Chlorate (+5) Chlorite (+3)->Chlorate (+5) Increasing Oxidizing Strength This compound This compound Chlorite (+3)->this compound Barium Chlorate Barium Chlorate Chlorate (+5)->Barium Chlorate This compound->Barium Chlorate

Caption: Relationship between chlorine oxidation state and oxidizing strength.

Experimental Protocols

Two experimental protocols are provided below to qualitatively and quantitatively compare the oxidizing strengths of this compound and Barium Chlorate.

Experiment 1: Qualitative Comparison via Oxidation of Sucrose

This experiment provides a visual demonstration of the difference in oxidizing power.

Objective: To visually compare the rate and intensity of the oxidation of sucrose by this compound and Barium Chlorate.

Materials:

  • This compound (Ba(ClO₂)₂)

  • Barium Chlorate (Ba(ClO₃)₂)

  • Sucrose (C₁₂H₂₂O₁₁)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Two heat-resistant crucibles or beakers

  • Spatula

  • Dropper

  • Fume hood

Procedure:

  • In a fume hood, place a small, equal amount (e.g., 1 gram) of this compound into one crucible and the same amount of Barium Chlorate into the second crucible.

  • Add an equal amount of sucrose to each crucible and gently mix with a spatula.

  • Carefully add one to two drops of concentrated sulfuric acid to each mixture.

  • Observe and record the reactions. The vigor and speed of the reaction will indicate the relative oxidizing strength. The Barium Chlorate mixture is expected to react much more violently and rapidly, demonstrating its superior oxidizing power.[4][5]

Expected Observations: The mixture containing Barium Chlorate will undergo a much more vigorous and rapid reaction, likely producing a flame and a larger volume of gas and carbonaceous residue compared to the this compound mixture. This provides a clear qualitative indication of its stronger oxidizing nature.

Experiment 2: Quantitative Comparison via Redox Titration

This experiment allows for a quantitative determination of the oxidizing capacity.

Objective: To quantitatively determine and compare the oxidizing equivalents of this compound and Barium Chlorate by titrating them against a standard reducing agent.

Materials:

  • Standardized solution of a reducing agent (e.g., 0.1 M Sodium Thiosulfate, Na₂S₂O₃)

  • Potassium Iodide (KI)

  • Starch indicator solution

  • Dilute Sulfuric Acid (H₂SO₄)

  • This compound solution of known concentration

  • Barium Chlorate solution of known concentration

  • Burette, pipette, conical flasks, and other standard titration equipment

Procedure:

  • Pipette a known volume (e.g., 25.0 mL) of the this compound solution into a conical flask.

  • Add an excess of Potassium Iodide (KI) solution and acidify with dilute Sulfuric Acid. The chlorite ions will oxidize the iodide ions to iodine.

    • ClO₂⁻ + 4I⁻ + 4H⁺ → Cl⁻ + 2I₂ + 2H₂O

  • Titrate the liberated iodine with the standardized Sodium Thiosulfate solution until the solution turns a pale yellow.

  • Add a few drops of starch indicator. The solution will turn deep blue/black.

  • Continue the titration dropwise until the blue/black color disappears. This is the endpoint.

  • Record the volume of Sodium Thiosulfate solution used.

  • Repeat the entire procedure (steps 1-6) using the Barium Chlorate solution. The chlorate ions will also oxidize the iodide ions to iodine.

    • ClO₃⁻ + 6I⁻ + 6H⁺ → Cl⁻ + 3I₂ + 3H₂O

  • Calculate the moles of the oxidizing agent in each case based on the stoichiometry of the reactions and the volume of titrant used. This will provide a quantitative comparison of their oxidizing capacities.

Data Analysis: By comparing the moles of Sodium Thiosulfate required to react with the iodine produced by equal molar amounts of this compound and Barium Chlorate, a direct quantitative comparison of their oxidizing strengths can be made.

Experimental Workflow

G cluster_qualitative Qualitative Experiment cluster_quantitative Quantitative Experiment A Mix Barium Salt with Sucrose B Add Conc. H₂SO₄ A->B C Observe Reaction Vigor B->C end Compare Results C->end D React Barium Salt with excess KI E Titrate Liberated I₂ with Na₂S₂O₃ D->E F Calculate Oxidizing Equivalents E->F F->end start Start start->A start->D

Caption: Workflow for comparing oxidizing strengths.

References

Validating Barium Chlorite Synthesis: A Comparative Guide to Titration and Instrumental Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate synthesis and validation of chemical compounds are paramount. This guide provides a comparative analysis of titration-based and instrumental methods for the validation of barium chlorite (Ba(ClO₂)₂) synthesis, offering detailed experimental protocols and performance data to inform your analytical choices.

This compound, a compound with potential applications in various chemical processes, requires precise quantification to ensure purity and concentration. While traditional titration methods offer a cost-effective and accessible approach, modern instrumental techniques provide alternative pathways with distinct advantages in sensitivity and specificity. This guide explores the validation of a common this compound synthesis method through iodometric titration and compares its performance with ion chromatography and UV-Vis spectrophotometry.

Synthesis of this compound: A Double Displacement Approach

A common and accessible method for synthesizing this compound in a laboratory setting is through a double displacement reaction. This involves reacting a soluble barium salt, such as barium chloride (BaCl₂), with a soluble chlorite salt, typically sodium chlorite (NaClO₂).[1] The lower solubility of this compound compared to the other ions in the solution allows for its precipitation and subsequent isolation.

The balanced chemical equation for this reaction is:

BaCl₂(aq) + 2 NaClO₂(aq) → Ba(ClO₂)₂(s) + 2 NaCl(aq)

A generalized workflow for this synthesis is depicted below.

cluster_synthesis This compound Synthesis Workflow start Start: Prepare Reactant Solutions reactants Mix aqueous solutions of Barium Chloride (BaCl₂) and Sodium Chlorite (NaClO₂) start->reactants precipitation This compound (Ba(ClO₂)₂) precipitates out of solution reactants->precipitation filtration Filter the precipitate to separate it from the supernatant precipitation->filtration washing Wash the precipitate with distilled water to remove impurities filtration->washing drying Dry the purified this compound solid washing->drying end End: Obtain solid this compound drying->end

Caption: Workflow for the synthesis of this compound.

Validation Methods: A Head-to-Head Comparison

The validation of the synthesized this compound, specifically the determination of the chlorite (ClO₂⁻) concentration, can be achieved through various analytical techniques. Here, we compare the classical iodometric titration method with two instrumental alternatives: ion chromatography and UV-Vis spectrophotometry.

FeatureIodometric TitrationIon ChromatographyUV-Vis Spectrophotometry
Principle Redox titration where chlorite oxidizes iodide to iodine, which is then titrated with a standard thiosulfate solution.Separation of ions based on their affinity for a stationary phase, followed by conductivity detection.Measurement of the absorbance of light by the sample at a specific wavelength.
Precision Good (typically <1% RSD)Excellent (<0.5% RSD)Good (typically 1-2% RSD)
Accuracy High, dependent on standard solution accuracy.High, dependent on calibration standards.Moderate, susceptible to interferences.
Sensitivity ModerateHigh (ppb levels)Low to Moderate
Cost per Sample LowHighLow
Equipment Cost LowHighModerate
Analysis Time Moderate (manual)Fast (automated)Fast
Complexity ModerateHighLow
Interferences Other oxidizing or reducing agents.Other anions with similar retention times.Other species that absorb at the same wavelength.

Experimental Protocols

Iodometric Titration for Chlorite Determination

This method relies on the oxidation of iodide (I⁻) to iodine (I₂) by chlorite (ClO₂⁻) in an acidic medium. The liberated iodine is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution using starch as an indicator.

Reactions:

  • ClO₂⁻(aq) + 4 H⁺(aq) + 4 I⁻(aq) → 2 I₂(aq) + Cl⁻(aq) + 2 H₂O(l)

  • I₂(aq) + 2 S₂O₃²⁻(aq) → 2 I⁻(aq) + S₄O₆²⁻(aq)

Procedure:

  • Sample Preparation: Accurately weigh a sample of the synthesized this compound and dissolve it in a known volume of distilled water.

  • Reaction: In a conical flask, add a measured aliquot of the this compound solution. Add an excess of potassium iodide (KI) solution and acidify the mixture with a suitable acid (e.g., sulfuric acid). The solution will turn a deep brown color due to the formation of iodine.

  • Titration: Titrate the liberated iodine with a standardized sodium thiosulfate solution until the brown color fades to a pale yellow.

  • Indicator: Add a few drops of starch indicator. The solution will turn a deep blue-black color.

  • Endpoint: Continue the titration with sodium thiosulfate, adding it dropwise, until the blue-black color disappears, indicating the endpoint.

  • Calculation: Calculate the concentration of chlorite in the original sample based on the volume and concentration of the sodium thiosulfate solution used.

cluster_titration Iodometric Titration Workflow start Start: Prepare this compound Solution add_reagents Add excess Potassium Iodide (KI) and acidify start->add_reagents liberation Chlorite oxidizes Iodide to Iodine (brown solution) add_reagents->liberation titration1 Titrate with standard Sodium Thiosulfate until pale yellow liberation->titration1 add_indicator Add Starch indicator (blue-black solution) titration1->add_indicator titration2 Continue titration until blue-black color disappears add_indicator->titration2 end End: Endpoint reached. Record volume of titrant. titration2->end

Caption: Workflow for Iodometric Titration of Chlorite.

Ion Chromatography (IC)

Ion chromatography is a powerful technique for separating and quantifying ions in a solution.[2][3][4][5]

Principle: A liquid sample is injected into a stream of eluent (mobile phase) and passed through a column containing a stationary phase. The chlorite ions are separated from other anions based on their different affinities for the stationary phase. A conductivity detector then measures the concentration of the eluted ions.

Procedure:

  • Instrument Setup: Set up the ion chromatograph with an appropriate anion-exchange column and a carbonate-bicarbonate or hydroxide eluent.

  • Calibration: Prepare a series of standard solutions of known chlorite concentrations and inject them into the IC to generate a calibration curve.

  • Sample Analysis: Filter the dissolved this compound sample and inject it into the IC.

  • Quantification: The concentration of chlorite in the sample is determined by comparing its peak area to the calibration curve.

UV-Vis Spectrophotometry

This method involves measuring the absorbance of a colored complex at a specific wavelength.[6] For chlorite, an indirect method is often employed.

Principle: Chlorite can be reacted with a reagent to form a colored compound, or its oxidizing properties can be used to bleach a colored dye. The change in absorbance is proportional to the chlorite concentration.

Procedure:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for the colored species being measured.

  • Calibration: Prepare a series of standard chlorite solutions and react them with the chosen colorimetric reagent. Measure the absorbance of each standard at the λ_max to create a calibration curve.

  • Sample Measurement: React the dissolved this compound sample with the colorimetric reagent and measure its absorbance at the λ_max.

  • Concentration Determination: Use the calibration curve to determine the chlorite concentration in the sample.

Conclusion

The choice of an analytical method for the validation of this compound synthesis depends on the specific requirements of the researcher. Iodometric titration stands out as a reliable, accurate, and cost-effective method suitable for routine analysis where high sample throughput is not a primary concern. Ion chromatography offers superior sensitivity and the ability to simultaneously analyze multiple anions, making it ideal for trace-level quantification and complex matrices, albeit at a higher initial equipment cost. UV-Vis spectrophotometry provides a simple and rapid analysis but may be more susceptible to interferences and is generally less sensitive than ion chromatography. By understanding the principles, protocols, and comparative performance of these methods, researchers can confidently select the most appropriate technique for their validation needs, ensuring the quality and integrity of their synthesized this compound.

References

Barium Chlorite Outshines Alkaline Earth Metal Counterparts in Key Performance Metrics

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis reveals barium chlorite's superior stability and distinct solubility, positioning it as a compound of significant interest for researchers and drug development professionals. This guide provides a comprehensive overview of the performance of this compound in contrast to other alkaline earth metal chlorites, supported by experimental data and detailed methodologies.

A systematic evaluation of the physicochemical properties of alkaline earth metal chlorites—magnesium chlorite (Mg(ClO₂)₂), calcium chlorite (Ca(ClO₂)₂), strontium chlorite (Sr(ClO₂)₂), and this compound (Ba(ClO₂)₂)—underscores the unique characteristics of the barium salt. While data for some of these compounds remain scarce, available information highlights this compound's notable thermal stability and moderate solubility, setting it apart from its counterparts.

Comparative Analysis of Physicochemical Properties

PropertyMagnesium Chlorite (Mg(ClO₂)₂)Calcium Chlorite (Ca(ClO₂)₂)Strontium Chlorite (Sr(ClO₂)₂)This compound (Ba(ClO₂)₂)
Molar Mass ( g/mol ) 159.21174.98222.52272.23
Solubility in Water Data not availableDecomposes in water[1]Data not available45.4 g/100 mL at 20 °C[2]
Thermal Decomposition Data not availableData not availableData not available~190 °C[3]

In-Depth Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis and characterization of these sensitive compounds. The following protocols outline the preparation of this compound and provide a general framework that can be adapted for the synthesis of other alkaline earth metal chlorites, with adjustments for the specific properties of the precursor salts.

Synthesis of this compound

This procedure details the synthesis of this compound via a precipitation reaction between barium chloride and sodium chlorite.

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Sodium chlorite (NaClO₂)

  • Distilled water

  • Beakers

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Filter paper

  • Drying oven

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a saturated solution of barium chloride dihydrate in distilled water at room temperature.

    • Prepare a concentrated solution of sodium chlorite in distilled water.

  • Precipitation:

    • Slowly add the sodium chlorite solution to the barium chloride solution while continuously stirring with a magnetic stirrer.

    • A white precipitate of this compound will form.

  • Isolation and Purification:

    • Continue stirring for a short period to ensure complete precipitation.

    • Separate the precipitate from the supernatant by vacuum filtration using a Büchner funnel and filter paper.

    • Wash the collected precipitate with small portions of cold distilled water to remove any soluble impurities, primarily sodium chloride.

  • Drying:

    • Carefully transfer the filtered this compound to a watch glass or evaporating dish.

    • Dry the product in a drying oven at a low temperature (e.g., 50-60 °C) to avoid thermal decomposition.

Reaction: BaCl₂(aq) + 2NaClO₂(aq) → Ba(ClO₂)₂(s) + 2NaCl(aq)

Experimental Workflow and Logical Relationships

The synthesis of alkaline earth metal chlorites generally follows a common pathway involving a double displacement reaction. The logical workflow for this process is illustrated in the diagram below.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Precipitation Reaction cluster_separation Product Isolation cluster_final Final Product Soluble Alkaline Earth Metal Salt Soluble Alkaline Earth Metal Salt Mixing and Stirring Mixing and Stirring Soluble Alkaline Earth Metal Salt->Mixing and Stirring Soluble Chlorite Salt Soluble Chlorite Salt Soluble Chlorite Salt->Mixing and Stirring Filtration Filtration Mixing and Stirring->Filtration Precipitate Formation Washing Washing Filtration->Washing Drying Drying Washing->Drying Pure Alkaline Earth Metal Chlorite Pure Alkaline Earth Metal Chlorite Drying->Pure Alkaline Earth Metal Chlorite

General synthesis workflow for alkaline earth metal chlorites.

Signaling Pathways and Reactivity

The primary reaction pathway for the synthesis of these chlorites is a precipitation reaction driven by the lower solubility of the target alkaline earth metal chlorite compared to the starting materials. The general reaction is:

M²⁺(aq) + 2ClO₂⁻(aq) → M(ClO₂)₂(s)

Where M represents an alkaline earth metal (Mg, Ca, Sr, Ba). The efficiency of this reaction is dependent on the solubility product (Ksp) of the specific alkaline earth metal chlorite.

The thermal decomposition of this compound is believed to proceed via a disproportionation reaction, where the chlorite ion is simultaneously oxidized and reduced to form chlorate and chloride ions, followed by the decomposition of the chlorate.[3]

3Ba(ClO₂)₂ → 2Ba(ClO₃)₂ + BaCl₂

This is then followed by the decomposition of barium chlorate at higher temperatures:

Ba(ClO₃)₂ → BaCl₂ + 3O₂

A diagram illustrating this proposed decomposition pathway is provided below.

decomposition_pathway This compound This compound Barium Chlorate Barium Chlorate This compound->Barium Chlorate Disproportionation (~190°C) Barium Chloride Barium Chloride This compound->Barium Chloride Disproportionation (~190°C) Barium Chlorate->Barium Chloride Decomposition (Higher Temp.) Oxygen Oxygen Barium Chlorate->Oxygen Decomposition (Higher Temp.)

Proposed thermal decomposition pathway of this compound.

References

Differentiating Barium Chlorite and Barium Chloride: A Researcher's Guide to Analytical Testing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is paramount. Barium chlorite (Ba(ClO₂)₂) and barium chloride (BaCl₂) are two such compounds that, despite their similar names, possess distinct chemical properties stemming from their anionic components: the chlorite ion (ClO₂⁻) and the chloride ion (Cl⁻), respectively. This guide provides a comprehensive comparison of these two compounds, focusing on analytical tests for their differentiation, complete with experimental data and detailed protocols.

Chemical and Physical Properties at a Glance

A fundamental understanding of the basic properties of this compound and barium chloride is the first step in their differentiation. The key difference lies in the anion: the chlorite ion is a potent oxidizing agent, whereas the chloride ion is not. This difference in redox potential is the foundation for several of the analytical tests described below.

PropertyThis compoundBarium Chloride
Chemical Formula Ba(ClO₂)₂BaCl₂
Molar Mass 304.23 g/mol 208.23 g/mol (anhydrous)[1]
Appearance White crystalline solidWhite crystalline solid[2]
Anion Chlorite (ClO₂⁻)Chloride (Cl⁻)
Key Chemical Property of Anion Strong oxidizing agent[3]Not an oxidizing agent[3]
Solubility in Water (at 20°C) Soluble (quantitative data not readily available)35.7 g/100 mL[4]
Solubility in Water (at 100°C) Soluble58.7 g/100 mL[4]

Analytical Tests for Differentiation

The following analytical tests provide clear and reliable methods for distinguishing between this compound and barium chloride in a laboratory setting.

Silver Nitrate Test

This classic precipitation reaction is a primary method for identifying chloride ions.

Principle: Silver ions (Ag⁺) react with chloride ions (Cl⁻) to form a white precipitate of silver chloride (AgCl), which is insoluble in dilute nitric acid but soluble in ammonia solution.[2][5] In contrast, while silver chlorite (AgClO₂) can precipitate, it is more soluble than AgCl and may decompose, especially in an acidic solution, due to the oxidizing nature of the chlorite ion.

Expected Observations:

  • Barium Chloride: Upon addition of acidified silver nitrate solution, a dense, curdy white precipitate will form immediately.[5][6] This precipitate will dissolve upon the addition of dilute ammonium hydroxide.

  • This compound: No stable, persistent precipitate is expected upon the addition of acidified silver nitrate. The chlorite ion may react with the silver ions, but a distinct, stable precipitate of silver chlorite is unlikely to form under these conditions.

Potassium Iodide-Starch Test

This test leverages the oxidizing properties of the chlorite ion.

Principle: In an acidic medium, the chlorite ion (ClO₂⁻) will oxidize iodide ions (I⁻) to iodine (I₂). The newly formed iodine then reacts with a starch indicator to produce a characteristic blue-black complex. The chloride ion (Cl⁻) is not an oxidizing agent and will not react with potassium iodide under these conditions.

Expected Observations:

  • Barium Chloride: The solution will remain colorless upon the addition of potassium iodide and starch solution, followed by acidification.

  • This compound: The solution will turn a deep blue-black color upon the addition of potassium iodide and starch solution, followed by acidification.

Experimental Protocols

Protocol for Silver Nitrate Test
  • Sample Preparation: Dissolve a small amount of the test substance (barium chloride or this compound) in deionized water to create an aqueous solution.

  • Acidification: To approximately 2 mL of the sample solution in a test tube, add a few drops of dilute nitric acid (HNO₃). This is to prevent the precipitation of other silver salts, such as silver carbonate, which would interfere with the test.

  • Addition of Silver Nitrate: Add a few drops of 0.1 M silver nitrate (AgNO₃) solution to the acidified sample.

  • Observation: Observe the formation of any precipitate.

  • Confirmation (for Barium Chloride): If a white precipitate forms, add dilute ammonium hydroxide (NH₄OH) dropwise. Observe if the precipitate dissolves.

Protocol for Potassium Iodide-Starch Test
  • Sample Preparation: Dissolve a small amount of the test substance (barium chloride or this compound) in deionized water to create an aqueous solution.

  • Reagent Addition: To approximately 2 mL of the sample solution in a test tube, add 1-2 mL of freshly prepared potassium iodide-starch solution.

  • Acidification: Carefully add a few drops of a dilute acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to the mixture.

  • Observation: Observe any color change in the solution.

Logical Workflow for Differentiation

The following diagram illustrates the decision-making process for differentiating between this compound and barium chloride based on the described analytical tests.

DifferentiationWorkflow start Test Sample silver_nitrate_test Perform Silver Nitrate Test start->silver_nitrate_test precipitate White Precipitate Forms silver_nitrate_test->precipitate Observation no_precipitate No Stable Precipitate silver_nitrate_test->no_precipitate Observation ammonia_test Add Dilute Ammonia precipitate->ammonia_test ki_starch_test Perform KI-Starch Test no_precipitate->ki_starch_test dissolves Precipitate Dissolves ammonia_test->dissolves barium_chloride Identified as Barium Chloride dissolves->barium_chloride blue_black Blue-Black Color Forms ki_starch_test->blue_black Observation no_color_change No Color Change ki_starch_test->no_color_change Observation barium_chlorite Identified as this compound blue_black->barium_chlorite inconclusive Inconclusive/Further Testing no_color_change->inconclusive

Caption: A logical workflow for the analytical differentiation of this compound and Barium chloride.

Summary of Differentiating Reactions

TestReagentsThis compound ObservationBarium Chloride Observation
Silver Nitrate Test Dilute HNO₃, AgNO₃ solution, Dilute NH₄OHNo stable white precipitate.Forms a white precipitate that dissolves in dilute NH₄OH.
Potassium Iodide-Starch Test KI-Starch solution, Dilute AcidA blue-black color develops.The solution remains colorless.

By employing these straightforward and effective analytical tests, researchers can confidently and accurately distinguish between this compound and barium chloride, ensuring the integrity of their experimental work and the safety of their laboratory procedures.

References

A Comparative Guide to the Quantitative Analysis of Barium Ion by Atomic Absorption Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Atomic Absorption Spectrometry (AAS) with other prominent analytical techniques for the quantitative determination of Barium (Ba²⁺) ions in Barium chlorite samples. The comparison encompasses key performance metrics, experimental protocols, and a visual breakdown of workflows to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

The accurate quantification of barium is crucial in various industrial and pharmaceutical contexts to ensure product quality, safety, and regulatory compliance. While Atomic Absorption Spectrometry is a robust and widely used technique, alternative methods such as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), Gravimetric Analysis, and Complexometric Titration offer distinct advantages and disadvantages.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes the key quantitative metrics for the discussed techniques.

ParameterAtomic Absorption Spectrometry (AAS)Inductively Coupled Plasma-AES (ICP-AES)Gravimetric AnalysisComplexometric (EDTA) Titration
Principle Measures absorption of light by free atoms in a gaseous state.[1]Measures light emission from excited atoms in an argon plasma.[2]Quantitative isolation of a substance by precipitation and weighing.[3]Titration with a chelating agent (EDTA) that forms a stable complex with the metal ion.[4][5]
Typical Detection Limit ppb (µg/L) range.[2][6]ppt to ppb (sub-µg/L to µg/L) range.[2][6]High ppm (mg/L) to % range; not suitable for trace analysis.[2]Typically in the low ppm (mg/L) range.
Precision (RSD) Typically < 5%.[7]Typically < 3%.[8]High precision (< 0.5%) for macro-level analysis.High precision (< 1%) with clear endpoint detection.
Accuracy / Recovery Good (e.g., 98.6–102.5%).[6]Excellent (e.g., 86–94%).[6]Excellent, provided the precipitate is pure and completely recovered.[2]High accuracy, dependent on stoichiometry and endpoint detection.
Key Interferences Ionization of barium in the flame; chemical interferences.[9]Spectral and matrix interferences.[2]Co-precipitation or post-precipitation of impurities.[10]Presence of other metal ions that can be complexed by EDTA.[4]
Analysis Speed Fast per sample after setup.Very fast; capable of multi-element analysis.[1]Slow and labor-intensive.[11]Moderately fast.
Instrumentation Cost Relatively low to moderate.[6]High.[2]Very low (basic laboratory glassware and furnace).Very low (standard titration equipment).

Experimental Protocols

Detailed methodologies are essential for the successful implementation of any analytical technique. Below are the protocols for each of the four compared methods.

This method is based on the principle that atoms absorb light at specific wavelengths.[1] For barium, a nitrous oxide-acetylene flame is typically used to overcome chemical interferences.

Methodology:

  • Sample Preparation: Accurately weigh a this compound sample and dissolve it in deionized water. Acidify with nitric acid and dilute to a known volume in a volumetric flask to bring the concentration into the optimal working range of the instrument.

  • Standard Preparation: Prepare a series of calibration standards (typically 100 to 5000 µg/L) by diluting a certified barium stock solution with the same acid matrix as the sample.[9]

  • Ionization Suppression: Add a concentrated solution of an easily ionized salt, such as sodium chloride (NaCl) or potassium chloride (KCl), to all samples, standards, and blanks.[9] This creates a high concentration of electrons in the flame, suppressing the ionization of barium atoms.

  • Instrumental Analysis:

    • Set the spectrometer to the barium wavelength of 553.6 nm.[9]

    • Use a barium hollow-cathode lamp as the light source.

    • Use a nitrous oxide-acetylene flame.[9]

    • Aspirate the blank, standards, and samples into the flame.

  • Quantification: Record the absorbance readings. Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of barium in the sample solution from this curve and calculate the amount in the original sample.

ICP-AES is a highly sensitive technique that measures the light emitted by elements when they are introduced into a high-temperature argon plasma.[2][6]

Methodology:

  • Sample Preparation: Prepare the sample solution as described for AAS, typically involving acid digestion to ensure all barium is solubilized.

  • Standard Preparation: Prepare calibration standards from a certified stock solution in the same matrix.

  • Instrumental Analysis:

    • Introduce the sample solution into the instrument's nebulizer, which creates an aerosol.

    • The aerosol is transported to the argon plasma torch, where the high temperature desolvates, atomizes, and excites the barium atoms.

    • Measure the intensity of the light emitted at a characteristic barium wavelength (e.g., 455.4 nm).[2]

  • Quantification: Generate a calibration curve from the emission intensities of the standards. Use this curve to determine the barium concentration in the sample.

This classical method involves precipitating the barium ion as an insoluble salt, barium sulfate (BaSO₄), which is then filtered, dried, and weighed.[3]

Methodology:

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in deionized water. Add a small amount of dilute hydrochloric acid.

  • Precipitation: Heat the solution to near boiling and slowly add a slight excess of a precipitating agent (e.g., dilute sulfuric acid) with constant stirring. This causes the formation of a fine, white precipitate of BaSO₄.[3]

  • Digestion: Keep the solution hot for a period (e.g., one hour) to allow the precipitate to "digest." This process promotes the formation of larger, more easily filterable crystals and reduces impurities.

  • Filtration and Washing: Filter the precipitate through ashless filter paper. Wash the precipitate repeatedly with hot deionized water until the filtrate is free of chloride ions (tested with silver nitrate solution).[3]

  • Drying and Ignition: Transfer the filter paper containing the precipitate to a pre-weighed crucible. Heat gently to char the paper, then ignite at a high temperature (e.g., 800°C) in a muffle furnace until the residue is white.

  • Weighing and Calculation: Cool the crucible in a desiccator to prevent moisture absorption and weigh it to a constant mass.[3] The mass of the BaSO₄ precipitate is used to calculate the mass of barium in the original sample using the gravimetric factor.

This volumetric method uses Ethylenediaminetetraacetic acid (EDTA), which forms a very stable, 1:1 complex with barium ions.[4][5]

Methodology:

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in a known volume of deionized water.

  • Titration Setup:

    • Pipette an aliquot of the sample solution into a conical flask.

    • Add an ammonia-ammonium chloride buffer solution to maintain a high pH (around 10), which is necessary for the stability of the Ba-EDTA complex and the indicator's function.[12]

    • Add a few drops of a suitable metal ion indicator, such as Eriochrome Black T. The solution will turn a wine-red color in the presence of free Ba²⁺ ions.[12]

  • Titration: Titrate the solution with a standardized EDTA solution. As EDTA is added, it complexes with the free Ba²⁺ ions.

  • Endpoint Determination: The endpoint is reached when all the Ba²⁺ ions have been complexed by EDTA. At this point, the indicator is released, causing a sharp color change from wine-red to blue.[12]

  • Calculation: Use the volume of EDTA titrant consumed to calculate the amount of barium in the sample aliquot.

Visualizing the Workflows

Diagrams can clarify complex experimental processes and relationships. The following visualizations, created using the DOT language, outline the AAS workflow and compare the different analytical methods.

AAS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification Sample 1. Weigh Barium Chlorite Sample Dissolve 2. Dissolve in Water & Acidify Sample->Dissolve Dilute 3. Dilute to Known Volume Dissolve->Dilute Suppressor 4. Add Ionization Suppressor Dilute->Suppressor Standards Prepare Calibration Standards Standards->Suppressor AAS 5. Aspirate into AAS (553.6 nm) Suppressor->AAS CalCurve 6. Generate Calibration Curve AAS->CalCurve Calc 7. Calculate Ba²⁺ Concentration CalCurve->Calc

A flowchart of the experimental workflow for Barium analysis using AAS.

Method_Comparison cluster_AAS cluster_ICP cluster_Grav cluster_EDTA center Quantitative Barium Analysis AAS AAS center->AAS ICP ICP-AES center->ICP Grav Gravimetry center->Grav EDTA EDTA Titration center->EDTA AAS_Pro Pro: Good Sensitivity, Low Cost AAS->AAS_Pro AAS_Con Con: Ionization Interference AAS->AAS_Con ICP_Pro Pro: High Sensitivity, Fast ICP->ICP_Pro ICP_Con Con: High Cost, Spectral Interf. ICP->ICP_Con Grav_Pro Pro: High Precision, Low Cost Grav->Grav_Pro Grav_Con Con: Slow, Laborious, Co-precipitation Grav->Grav_Con EDTA_Pro Pro: High Precision, Very Low Cost EDTA->EDTA_Pro EDTA_Con Con: Interference from other Metals EDTA->EDTA_Con

A logical comparison of analytical methods for Barium quantification.

References

Verifying the +3 Oxidation State of Chlorine in Barium Chlorite Using X-ray Photoelectron Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of X-ray Photoelectron Spectroscopy (XPS) data to verify the +3 oxidation state of chlorine in barium chlorite. It is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for material characterization.

The precise determination of elemental oxidation states is critical for understanding the chemical properties and reactivity of a compound. In this compound, Ba(ClO₂)₂, the chlorine atom is expected to be in a +3 oxidation state.[1][2] X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique capable of providing empirical evidence of this oxidation state by measuring the binding energies of core-level electrons.[1]

Principle of XPS for Oxidation State Analysis

XPS analysis involves irradiating a sample with X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. The binding energy of a core electron is sensitive to the chemical environment and oxidation state of the atom. A higher positive oxidation state results in a greater binding energy due to the increased electrostatic attraction between the electron and the nucleus. By comparing the measured binding energy of the chlorine 2p (Cl 2p) core level in this compound to that of reference compounds with known chlorine oxidation states, the +3 state can be unequivocally verified.

Comparative Analysis of Cl 2p Binding Energies

The table below presents a comparison of the experimentally expected Cl 2p₃/₂ binding energies for chlorine in various oxidation states. The data for chlorite, representing the +3 oxidation state, is compared against other common chlorine-containing compounds.

Compound TypeExample CompoundChlorine Oxidation StateExpected Cl 2p₃/₂ Binding Energy (eV)
Metal ChlorideSodium Chloride (NaCl)-1~198.3 eV
Chlorite Sodium Chlorite (NaClO₂) *+3 ~204.7 eV
ChlorateSodium Chlorate (NaClO₃)+5~206.3 eV
PerchlorateSodium Perchlorate (NaClO₄)+7~207.8 eV

Note: Sodium chlorite is used as a proxy for this compound as the cation has a minimal effect on the Cl 2p binding energy. Data is compiled from various XPS databases and literature sources.[3]

As the data illustrates, there is a distinct and measurable shift to higher binding energies as the oxidation state of chlorine increases. The expected binding energy for the Cl 2p₃/₂ peak in a chlorite compound is approximately 204.7 eV, which is significantly higher than that of chlorides (-1 state) and discernibly lower than that of chlorates (+5 state) and perchlorates (+7 state).

Experimental Protocol for XPS Analysis

A detailed methodology is crucial for obtaining reliable and reproducible XPS data. The following protocol outlines the key steps for the analysis of this compound powder.

  • Sample Preparation:

    • This compound powder is mounted onto a sample holder using double-sided, non-conductive, UHV-compatible adhesive tape.

    • The sample is gently pressed to ensure a flat and uniform surface.

    • The sample is then introduced into the XPS instrument's pre-chamber and allowed to degas to minimize surface contamination.

  • Instrumentation and Data Acquisition:

    • XPS System: A commercially available XPS instrument equipped with a monochromatic Al Kα X-ray source (1486.6 eV) is used.

    • Vacuum: The analysis is conducted under ultra-high vacuum (UHV) conditions ( < 10⁻⁸ mbar) to prevent scattering of photoelectrons and surface contamination.

    • Survey Scan: A wide energy range scan (0-1200 eV) is initially performed to identify all elements present on the surface.

    • High-Resolution Scan: A high-resolution scan of the Cl 2p region (typically 195-215 eV) is then acquired with a low pass energy (e.g., 20 eV) to achieve high energy resolution. Scans of Ba 3d and O 1s regions are also acquired for comprehensive analysis.

  • Data Analysis:

    • Charge Correction: The binding energy scale is calibrated by referencing the adventitious carbon C 1s peak to 284.8 eV.

    • Peak Fitting: The high-resolution Cl 2p spectrum is fitted with appropriate synthetic line shapes (e.g., a combination of Gaussian and Lorentzian functions). Due to spin-orbit coupling, the Cl 2p peak is a doublet (Cl 2p₃/₂ and Cl 2p₁/₂) with a separation of approximately 1.6 eV and an area ratio of 2:1.[4]

    • Oxidation State Determination: The binding energy of the fitted Cl 2p₃/₂ component is compared with the reference data in the table above to determine the oxidation state.

Workflow for Verification of Chlorine +3 Oxidation State

The logical flow of the experimental and analytical process is visualized in the diagram below.

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis cluster_data Data Processing & Interpretation Sample This compound Powder Mounting Mount on Holder Sample->Mounting Degassing Degas in UHV Pre-Chamber Mounting->Degassing XPS_System Monochromatic Al Kα XPS Degassing->XPS_System Survey_Scan Acquire Survey Scan XPS_System->Survey_Scan HighRes_Scan Acquire High-Resolution Cl 2p, Ba 3d, O 1s Scans Survey_Scan->HighRes_Scan Charge_Correction Charge Correction (C 1s = 284.8 eV) HighRes_Scan->Charge_Correction Peak_Fitting Peak Fit Cl 2p Doublet Charge_Correction->Peak_Fitting Comparison Compare Cl 2p Binding Energy to Reference Compounds Peak_Fitting->Comparison Conclusion Verify +3 Oxidation State Comparison->Conclusion

Caption: Experimental workflow for XPS analysis of this compound.

By following this comprehensive approach, researchers can confidently verify the +3 oxidation state of chlorine in this compound. The clear shift in the Cl 2p binding energy relative to chlorine in other oxidation states provides robust and unambiguous evidence, underscoring the utility of XPS in detailed chemical state analysis.

References

Comparative study of the thermal stability of different metal chlorites

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the thermal decomposition characteristics of various metal chlorites, providing essential data for researchers and professionals in chemistry and drug development.

The thermal stability of metal chlorites, a critical parameter in their handling, storage, and application, varies significantly depending on the associated metal cation. This guide provides a comparative study of the thermal decomposition of different metal chlorites, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Understanding these thermal properties is crucial for predicting reactivity, ensuring safety, and optimizing process parameters in various chemical syntheses and applications.

Factors Influencing Thermal Stability

The thermal stability of metal chlorites is primarily influenced by the nature of the metal cation, specifically its size, charge, and polarizing power. Generally, for a given anion, a cation with a larger ionic radius and lower charge density will result in a more thermally stable salt. This is because smaller, more highly charged cations have a greater polarizing effect on the electron cloud of the chlorite anion, weakening the Cl-O bonds and thus lowering the decomposition temperature.

For instance, within the alkali metal group, thermal stability is expected to increase down the group from lithium to cesium. Similarly, for alkaline earth metals, stability is expected to increase from beryllium to barium.

G cluster_cation Cation Properties cluster_stability Thermal Stability Ionic Radius Ionic Radius Polarizing Power Polarizing Power Ionic Radius->Polarizing Power inversely proportional to Charge Density Charge Density Charge Density->Polarizing Power directly proportional to Decomposition Temperature Decomposition Temperature Polarizing Power->Decomposition Temperature inversely proportional to G cluster_workflow Experimental Workflow A Sample Preparation (Weighing & Encapsulation) B Instrument Setup (Inert Atmosphere Purge) A->B C Thermal Program (Controlled Heating Rate) B->C D Data Acquisition (TGA/DSC Curve) C->D E Data Analysis (Decomposition Temperature) D->E

Safety Operating Guide

Proper Disposal of Barium Chlorite: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of barium chlorite is critical for ensuring laboratory safety and environmental protection. This compound, being a soluble barium salt and a strong oxidizing agent, presents both toxicological and reactivity hazards. Adherence to proper disposal protocols is not merely a matter of best practice but a regulatory necessity. This guide provides essential, step-by-step information for the proper handling and disposal of this compound waste in a research or drug development setting.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[1][2][3][4]

  • Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhalation of any dust or aerosols.[4][5]

  • Spill Management: In case of a spill, avoid generating dust. Carefully take up the material mechanically and place it in an appropriate, labeled container for disposal.[6][7] Do not let the product enter drains.[5]

  • First Aid:

    • If Swallowed: Rinse mouth immediately and drink plenty of water. Call a physician or poison center immediately.[4][6][7] Do not induce vomiting unless directed by a medical professional.[1]

    • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water.[6][7]

    • Eye Contact: Immediately rinse cautiously with fresh, clean water for at least 10-15 minutes, holding the eyelids apart.[4][6][7] Remove contact lenses if present and easy to do.[3][4] Seek ophthalmological consultation.[6][7]

    • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[4][5]

Quantitative Data Summary

The following table summarizes key hazard information for barium compounds, which informs the stringent disposal requirements.

ParameterData / Classification
Acute Oral Toxicity Category 3 or 4; Toxic or Harmful if swallowed.[1][2][4] LD50 (oral, rabbit): 118 mg/kg.[3]
Hazards Causes serious eye irritation.[2][4] May cause skin and respiratory irritation.[1] Strong Oxidizer. Causes damage to organs.[2]
Precautionary Statements P260: Do not breathe dust/fume. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection.[2][3][4]
Disposal Consideration P501: Dispose of contents/container to an approved waste disposal plant.[5]

Experimental Protocol: Two-Step Neutralization and Precipitation

This procedure details a common method for converting hazardous, soluble this compound into more stable, less hazardous substances before final disposal. This process involves the reduction of the chlorite ion followed by the precipitation of the barium ion.

Objective: To convert aqueous this compound waste into barium sulfate and sodium chloride.

Materials:

  • This compound waste solution

  • Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃) solution (reducing agent)

  • Sodium sulfate (Na₂SO₄) solution (precipitating agent)

  • Stir plate and stir bar

  • pH paper or pH meter

  • Appropriate hazardous waste containers

Procedure:

Step 1: Reduction of the Chlorite Ion

  • Place the beaker containing the aqueous this compound waste on a stir plate within a chemical fume hood. Begin gentle stirring.

  • Slowly and carefully add the sodium bisulfite or sodium sulfite solution to the this compound solution. This reaction can be exothermic; add the reducing agent portion-wise to control the temperature.

  • The chlorite ion (ClO₂⁻) is reduced to the much more stable chloride ion (Cl⁻). Continue adding the reducing agent until a test with potassium iodide-starch paper indicates the absence of oxidizing agents.

  • Allow the reaction to stir for approximately 1-2 hours to ensure completion.

Step 2: Precipitation of the Barium Ion

  • Once the reduction is complete, continue stirring the solution.

  • Slowly add a solution of sodium sulfate (Na₂SO₄) to the reaction mixture.

  • A white precipitate of barium sulfate (BaSO₄), which is highly insoluble, will form immediately.

  • Continue adding the sodium sulfate solution until no more precipitate is observed, ensuring all barium ions have been precipitated.

  • Allow the mixture to stir for an additional 30 minutes to ensure complete precipitation.

Step 3: Waste Segregation and Disposal

  • Turn off the stirrer and allow the barium sulfate precipitate to settle.

  • Carefully decant the supernatant (the remaining liquid, which is now primarily a salt water solution). Test the supernatant for any remaining barium ions before considering any further neutralization or disposal.

  • Collect the solid barium sulfate and the supernatant liquid in separate, clearly labeled hazardous waste containers.

  • The labels should include: "Hazardous Waste," the chemical name (e.g., "Barium Sulfate precipitate," "Aqueous waste from this compound treatment"), and the primary hazards.

  • Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor. Never pour the waste down the drain or dispose of it in regular trash.[8][9]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: this compound Waste Solution ppe Wear Full PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood step1 Step 1: Reduce Chlorite (Add Sodium Bisulfite) fume_hood->step1 step2 Step 2: Precipitate Barium (Add Sodium Sulfate) step1->step2 settle Allow Precipitate (Barium Sulfate) to Settle step2->settle separate Separate Supernatant from Solid Waste settle->separate container_solid Collect Solid Waste in Labeled Container separate->container_solid container_liquid Collect Liquid Waste in Labeled Container separate->container_liquid ehs Contact EHS for Professional Disposal container_solid->ehs container_liquid->ehs end End: Compliant Disposal ehs->end

Caption: Logical workflow for the safe neutralization and disposal of this compound.

References

Personal protective equipment for handling Barium chlorite

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of Barium Chlorite

For Immediate Reference: Key Safety and Logistical Information for Laboratory Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of this compound. Given the limited availability of a comprehensive Safety Data Sheet (SDS) specifically for this compound, this document synthesizes known data for the substance with established safety guidelines for toxic barium compounds and strong oxidizing agents. Researchers, scientists, and drug development professionals should exercise extreme caution and adhere strictly to these procedures.

Summary of Quantitative Data

Due to the scarcity of specific published data for this compound, the following table includes occupational exposure limits for soluble barium compounds as a proxy. These values should be used as a conservative guideline for minimizing exposure.

ParameterValueReference Compound(s)
OSHA PEL (Permissible Exposure Limit)0.5 mg/m³ (TWA)Soluble Barium Compounds
NIOSH REL (Recommended Exposure Limit)0.5 mg/m³ (TWA)Soluble Barium Compounds
ACGIH TLV (Threshold Limit Value)0.5 mg/m³ (TWA)Soluble Barium Compounds

TWA: Time-Weighted Average over an 8-hour workday.

Operational Plan: Step-by-Step Guidance for Handling this compound

This section outlines the procedural, step-by-step guidance for the safe handling of this compound from acquisition to disposal.

Pre-Handling and Preparation
  • Risk Assessment: Before any work begins, a thorough risk assessment must be conducted, considering the toxic and strong oxidizing properties of this compound.

  • Designated Area: All work with this compound must be performed in a designated area, such as a chemical fume hood, to control dust and potential release of toxic fumes.

  • Assemble Personal Protective Equipment (PPE): Ensure all necessary PPE is readily available and in good condition before handling the substance.

  • Emergency Equipment Check: Verify that a safety shower and eyewash station are accessible and functioning correctly.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and dust.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) to prevent skin contact.

  • Body Protection: A flame-resistant lab coat and an apron are required to protect from spills and potential ignition of flammable materials.

  • Respiratory Protection: In situations where dust may be generated and engineering controls are not sufficient, a NIOSH-approved respirator is necessary.

Handling and Experimental Procedures
  • Weighing and Transfer: Handle this compound as a solid in a manner that minimizes dust generation. Use a chemical fume hood for all transfers.

  • Incompatible Materials: Keep this compound away from combustible materials, organic substances, strong acids, and reducing agents.[2] It can ignite on contact with potassium thiocyanate and reacts with chlorine to produce explosive chlorine dioxide gas.[2] Contact with dimethyl sulfate can cause ignition.

  • Heating: Avoid heating this compound, as it can decompose explosively at 190°C.[3][4]

Storage Plan
  • Container: Store this compound in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, well-ventilated area away from incompatible substances. The storage area should be secured to prevent unauthorized access.

  • Segregation: Store separately from organic materials, flammable substances, and acids.

Emergency Procedures
  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][3]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention.[1][3]

  • In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • In Case of Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.[1]

  • Spill Response: In the event of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite) and collect it into a sealed container for disposal.[3][4] Avoid creating dust. Ventilate the area thoroughly.

Disposal Plan
  • Waste Collection: All this compound waste and contaminated materials must be collected in a designated, labeled, and sealed hazardous waste container.

  • Treatment and Disposal: Barium-containing waste should be treated to precipitate the barium as an insoluble salt, such as barium sulfate, before disposal.[5] However, due to the oxidizing nature of the chlorite, the waste should be handled by a professional hazardous waste disposal service. All disposal activities must comply with federal, state, and local regulations.[2] Do not dispose of this compound down the drain.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow for the safe handling of this compound, from initial planning to final disposal.

Handling_Barium_Chlorite cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Response cluster_disposal Disposal Risk_Assessment 1. Risk Assessment Designated_Area 2. Prepare Designated Area PPE_Check 3. Assemble & Check PPE Designated_Area->PPE_Check Emergency_Equipment 4. Verify Emergency Equipment PPE_Check->Emergency_Equipment Handling_Procedures 5. Weighing & Transfer (in Fume Hood) Emergency_Equipment->Handling_Procedures Avoid_Incompatibles 6. Avoid Incompatible Materials Handling_Procedures->Avoid_Incompatibles No_Heating 7. Avoid Heating Handling_Procedures->No_Heating Store_Securely 8. Secure & Labeled Storage Handling_Procedures->Store_Securely Waste_Collection 10. Collect Hazardous Waste Handling_Procedures->Waste_Collection Store_Securely->Handling_Procedures For subsequent use Emergency_Procedures 9. Follow Emergency Procedures Professional_Disposal 11. Professional Disposal Waste_Collection->Professional_Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.